molecular formula C12H23NO3 B1674257 Icaridin CAS No. 119515-38-7

Icaridin

Cat. No.: B1674257
CAS No.: 119515-38-7
M. Wt: 229.32 g/mol
InChI Key: QLHULAHOXSSASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate is a carboxylic acid and a member of piperidines.
Icaridin, also known as Pthis compound or hydroxy-ethyl isobutyl piperidine carboxylate, is a cyclic amine and a member of the piperidine chemical family. Piperidines are structural components of [piperine], which is a plant extract from the genus Piper , or pepper. This compound has been commonly used as a topically-applied insect repellent in various countries but was officially licensed for use in the United States in 2001 and Canada in 2012. This compound was synthesized by Bayer in the 1980s based on molecular modeling. It is considered to be the first choice of repellent by the Public Health Agency of Canada’s Canadian Advisory Committee on Tropical Medicine and Travel for travelers six months to 12 years of age. This compound is reported to be less irritating than [Diethyltoluamide], another common insect repellant, and products containing up to 20% of this compound are considered safe for long-term use in adults.
This compound is a small molecule drug with a maximum clinical trial phase of II.
This compound, also known as pthis compound, KBR 3023, under the INCI name hydroxyethyl isobutyl piperidine carboxylate, and the trade names Bayrepel and Saltidin, is an insect repellent. It has broad efficacy against different insects and is almost colorless and odorless.
pthis compound is the (R,S)-isomer;  an insect repellent

Properties

IUPAC Name

butan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-3-10(2)16-12(15)13-8-5-4-6-11(13)7-9-14/h10-11,14H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHULAHOXSSASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)N1CCCCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0034227
Record name Icaridin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0034227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Merck Index]
Record name Picaridin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6710
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

296 °C, BP: 208 °C at 1013 hPa
Record name Icaridin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14074
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PICARIDIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7374
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Insoluble, In water, 8.2 g/L (pH 4-9); 8.6 g/L (unbuffered), at 20 °C, In water, 8.2X10+3 mg/L at 20 °C, pH 4-9, In acetone, 7520 g/L at 20 °C
Record name Icaridin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14074
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PICARIDIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7374
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.07 at 20 °C
Record name PICARIDIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7374
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00044 [mmHg], VP: 3.4X10-4 hPa at 20 °C; 5.9X10-4 hPa at 25 °C; 7.1X10-3 hPa at 50 °C, 4.43X10-4 mm Hg at 25 °C
Record name Picaridin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6710
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PICARIDIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7374
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid

CAS No.

119515-38-7
Record name Icaridin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119515-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Icaridin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119515387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icaridin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14074
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Icaridin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0034227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sec-butyl 2-(2-hydroxyethyl)piperidine-1- carboxylate/Icaridine (Icaridine)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.177
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Piperidinecarboxylic Acid, 2-(2-hydroxyethyl)-, 1-methylpropylester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ICARIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N51GQX0837
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PICARIDIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7374
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

< -170, < -170 °C
Record name Icaridin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14074
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PICARIDIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7374
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Icaridin's Interaction with Insect Olfactory Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icaridin (also known as Pthis compound) is a highly effective and widely used synthetic insect repellent. Its mode of action is multifaceted, primarily targeting the insect's olfactory system to disrupt host-seeking behavior. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound interacts with insect olfactory receptors (ORs). We consolidate quantitative data from key studies, present detailed experimental protocols for assessing these interactions, and visualize the underlying biological pathways and experimental workflows. The evidence points to a complex mechanism involving the inhibition of odorant-induced responses, potential allosteric modulation of the olfactory receptor co-receptor (Orco), and physical interaction with odorant-binding proteins.

Core Mechanism of Action at the Olfactory Receptor Level

The insect olfactory system is a exquisitely sensitive apparatus for detecting volatile chemical cues. Odorant receptors, which are heteromeric ligand-gated ion channels, are central to this process. These receptors are typically composed of a variable, odorant-specific subunit (ORx) and a highly conserved, obligatory co-receptor known as Orco.[1][2] The current understanding of this compound's mechanism of action suggests several non-mutually exclusive strategies at the molecular level.

  • Inhibition of Odorant-Induced Receptor Activation: A primary mechanism is the inhibition of responses from ORs that normally detect attractant host cues. Studies on Aedes aegypti ORs expressed in Xenopus oocytes have shown that this compound does not activate these receptors on its own but strongly inhibits the inward currents generated by their cognate odorants.[3][4][5] This suggests an antagonistic action, effectively rendering the insect "blind" to attractive chemical signals.

  • Modulation of the Orco Co-Receptor: The broad-spectrum efficacy of this compound against diverse mosquito species and the inhibition of functionally divergent ORs point towards a potential interaction with the conserved Orco subunit.[5][6] While direct evidence for this compound binding to Orco is still being investigated, the concept of allosteric modulation of the ORco channel by other compounds is well-established.[7][8][9][10] Such an interaction could non-competitively inhibit the entire OR complex, explaining its wide-ranging effects.

  • Odorant-Binding Protein (OBP) Interaction: Before an odorant molecule reaches an OR, it is typically solubilized and transported through the sensillar lymph by Odorant-Binding Proteins (OBPs). Crystallographic and biophysical studies have demonstrated that this compound binds to the Anopheles gambiae OBP1 (AgamOBP1).[3] This interaction occurs at the same site as the repellent DEET and also at a novel secondary site.[3] By binding to OBPs, this compound may prevent host odorants from reaching the receptors or alter the chemical profile of the host scent.

  • Masking and Volatility Reduction: Research on Anopheles coluzzii suggests a physicochemical mechanism where this compound reduces the volatility of attractive odorants present on the skin.[2][11] By preventing these molecules from evaporating and reaching the mosquito's antennae, this compound effectively "masks" the host's chemical signature.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data from functional studies of this compound's effect on insect olfactory pathway components.

Receptor/ProteinInsect SpeciesExperimental SystemLigand(s)This compound EffectIC50 / KdCitation(s)
AaOR2 + AaOR7 Aedes aegyptiXenopus oocyte (TEVC)IndoleInhibition~3.0 x 10⁻⁴ M[3][4]
AaOR8 + AaOR7 Aedes aegyptiXenopus oocyte (TEVC)(R)-(-)-1-octen-3-olInhibition~3.2 x 10⁻⁴ M[3][4]
CquiOR21 + CquiOrco Culex quinquefasciatusXenopus oocyte (TEVC)SkatoleInhibition (Outward Current)Not determined[12]
AgamOBP1 Anopheles gambiaeIsothermal Titration CalorimetryThis compoundBindingKd1 = 0.034 mM; Kd2 = 0.714 mM[3]
Orco-expressing ORNs Anopheles coluzziiin vivo Calcium ImagingHuman-derived odorantsWeak activation (high conc.); Inhibition of odorant responseNot determined[8][13]

Signaling Pathways and Logical Relationships

The interaction between this compound, odorants, and the olfactory receptor complex can be visualized as a series of potential modulatory events.

Icaridin_Mechanism cluster_pre_receptor Sensillar Lymph cluster_receptor Olfactory Neuron Membrane cluster_output Neuronal Response Odorant Host Odorant OBP Odorant Binding Protein (OBP) Odorant->OBP Binds Icaridin_lymph This compound Icaridin_lymph->OBP Binds OR_Complex ORx Orco Icaridin_lymph->OR_Complex:f1 Inhibits/ Modulates Inhibition No Channel Opening Icaridin_lymph->Inhibition Odorant_OBP Odorant-OBP Complex OBP->Odorant_OBP Icaridin_OBP This compound-OBP Complex OBP->Icaridin_OBP Odorant_OBP->OR_Complex:f0 Delivers Odorant Activation Ion Channel Opening (Cation Influx) OR_Complex->Activation Odorant Gating OR_Complex->Inhibition Neuron_Signal Action Potentials Activation->Neuron_Signal Depolarization

Caption: Proposed mechanisms of this compound action on insect olfactory receptors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects on olfactory receptors. The following sections describe workflows for key experimental approaches.

Two-Electrode Voltage Clamp (TEVC) with Xenopus Oocytes

This electrophysiological technique is the gold standard for functionally characterizing insect ORs in a heterologous system, allowing for precise measurement of ion channel activity.[5][14][15][16][17]

Experimental Workflow Diagram

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis Harvest 1. Harvest & Defolliculate Xenopus laevis Oocytes Inject 2. Microinject cRNA (ORx + Orco) Harvest->Inject Incubate 3. Incubate Oocytes (2-7 days, 18°C) Inject->Incubate Mount 4. Mount Oocyte in Recording Chamber Incubate->Mount Impale 5. Impale with Two Electrodes (Voltage & Current) Mount->Impale Clamp 6. Voltage Clamp Membrane (e.g., -80mV) Impale->Clamp Perfuse 7. Perfuse with Buffer Clamp->Perfuse Apply_Odorant 8a. Apply Odorant (e.g., Indole) -> Measure Inward Current Perfuse->Apply_Odorant Apply_Mix 8c. Co-apply Odorant + this compound -> Measure Current Washout 9. Washout Apply_Odorant->Washout Apply_this compound 8b. Apply this compound Alone -> Measure Current Apply_Mix->Washout Repeat for Dose-Response Analyze 10. Analyze Current Traces Calculate % Inhibition Apply_Mix->Analyze Washout->Apply_Mix Curve 11. Plot Dose-Response Curve Calculate IC50 Analyze->Curve

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Methodology:

  • Oocyte Preparation: Stage V-VI oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular cell layer.

  • cRNA Microinjection: Synthesized cRNA for the target ORx and the co-receptor Orco (e.g., 25-50 ng each) are co-injected into the oocyte cytoplasm.

  • Incubation: Injected oocytes are incubated for 2-7 days at 18°C in Barth's solution to allow for receptor expression and insertion into the cell membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with Ringer's buffer.

    • The oocyte is impaled with two glass microelectrodes filled with 3M KCl, one to measure membrane potential and one to inject current.

    • The membrane potential is clamped at a holding potential, typically -80mV.

  • Compound Application:

    • Agonist Response: The cognate odorant for the expressed ORx is applied via perfusion for a set duration (e.g., 20 seconds) to establish a baseline response current.

    • This compound Inhibition: To determine the IC50, oocytes are pre-incubated with varying concentrations of this compound for 1-2 minutes, followed by co-application of the agonist with the same concentration of this compound.

    • Washout: A thorough washout with buffer is performed between applications to allow the receptor to return to its resting state.

  • Data Analysis: The peak current amplitude in the presence of this compound is compared to the control agonist response. The percent inhibition is calculated and plotted against the this compound concentration to determine the IC50 value using a sigmoidal dose-response fit.

in vivo Calcium Imaging

This technique allows for the visualization of odor-evoked activity in populations of olfactory sensory neurons (OSNs) in a living insect, providing high spatial and temporal resolution.[8][11][18][19][20]

Experimental Workflow Diagram

Calcium_Imaging_Workflow cluster_prep Animal Preparation cluster_imaging Imaging Setup cluster_stimulus Odorant Stimulation cluster_analysis Data Analysis Animal 1. Use Transgenic Mosquito (e.g., Orco-QF2 > QUAS-GCaMP6f) Anesthetize 2. Anesthetize Mosquito (on ice or with CO2) Animal->Anesthetize Mount 3. Mount on Slide/Holder Immobilize Antennae Anesthetize->Mount Microscope 4. Place under Fluorescence Microscope Mount->Microscope Focus 5. Focus on Olfactory Organ (e.g., Antenna) Microscope->Focus Acquire 6. Begin Image Acquisition (e.g., 10 frames/sec) Focus->Acquire Baseline 7. Record Baseline Fluorescence Acquire->Baseline Deliver 8. Deliver Odor Pulse via Olfactometer (e.g., 1 sec) Baseline->Deliver Post_Stim 9. Record Post-Stimulus Fluorescence Deliver->Post_Stim Correct 10. Motion Correction & ROI Selection Post_Stim->Correct Calculate 11. Calculate Change in Fluorescence (ΔF/F) for each ROI Correct->Calculate Visualize 12. Generate Heatmaps & Activity Traces Calculate->Visualize

Caption: Workflow for in vivo Calcium Imaging of mosquito olfactory neurons.

Methodology:

  • Animal Model: A transgenic mosquito line expressing a genetically encoded calcium indicator (GECI), such as GCaMP6f, under the control of an OSN-specific promoter (e.g., Orco) is used.[19]

  • Mosquito Preparation:

    • A 3-7 day old female mosquito is anesthetized (e.g., cold-induced).

    • The mosquito is mounted in a pipette tip or on a custom holder using dental wax or glue, with its head and antennae exposed and immobilized.

  • Imaging:

    • The preparation is placed on the stage of an upright fluorescence microscope equipped with a camera.

    • The antenna is brought into focus, and a baseline fluorescence level is recorded.

  • Odorant Delivery:

    • An olfactometer delivers a continuous stream of charcoal-filtered, humidified air over the antenna.

    • A computer-controlled solenoid valve switches this stream to an odorant-laden airstream for a precise duration (e.g., 500 ms (B15284909) to 1 s). The odorant source is a filter paper loaded with a known dilution of the test compound (e.g., this compound, a host odorant, or a mixture).

  • Data Acquisition and Analysis:

    • Image series are captured before, during, and after the odor stimulus.

    • Videos are corrected for movement artifacts.

    • Regions of interest (ROIs) corresponding to individual glomeruli in the antennal lobe or specific zones on the antenna are selected.

    • The change in fluorescence (ΔF) relative to the baseline fluorescence (F) is calculated for each ROI (ΔF/F).

    • The ΔF/F values are used to generate heatmaps and temporal traces of neuronal activity.

Single Sensillum Recording (SSR)

SSR is a powerful extracellular electrophysiology technique used to record the action potentials from one or a few OSNs housed within a single olfactory sensillum on the insect's antenna.[4][21][22][23]

Experimental Workflow Diagram

SSR_Workflow cluster_prep Preparation cluster_recording Recording cluster_stimulus Stimulation & Analysis Immobilize 1. Immobilize Anesthetized Insect in Pipette Tip or on Wax Fixate 2. Fixate Antennae with Tape or Glass Capillaries Immobilize->Fixate Ground 3. Insert Reference Electrode (e.g., into the eye) Fixate->Ground Position 4. Position Recording Electrode over Target Sensillum Ground->Position Insert 5. Insert Electrode into Sensillum Shaft/Base Position->Insert Amplify 6. Amplify and Filter Signal Insert->Amplify Record_Spontaneous 7. Record Spontaneous Spike Activity Amplify->Record_Spontaneous Deliver_Odor 8. Deliver Odor Pulse to Antenna Record_Spontaneous->Deliver_Odor Record_Response 9. Record Odor-Evoked Spike Firing Rate Deliver_Odor->Record_Response Analyze 10. Count Spikes (Hz) (Response - Spontaneous) Record_Response->Analyze

Caption: Workflow for Single Sensillum Recording (SSR) experiments.

Methodology:

  • Insect Preparation:

    • An insect is anesthetized and mounted in a holder (e.g., a truncated pipette tip) with wax or clay, exposing the head and antennae.

    • The antenna is stabilized on a small platform (e.g., a coverslip) using double-sided tape or fine glass capillaries.

  • Electrode Placement:

    • A sharpened tungsten or glass reference electrode is inserted into a non-olfactory part of the insect, typically the compound eye.

    • A second, high-impedance tungsten recording electrode, sharpened to a fine point, is carefully maneuvered using a micromanipulator to make contact with and penetrate the cuticle of a single olfactory sensillum.

  • Signal Recording:

    • The electrical signal is amplified, filtered, and recorded using specialized software. The spontaneous firing rate of the neuron(s) within the sensillum is recorded.

  • Odor Stimulation:

    • A constant flow of purified, humidified air is directed over the antenna.

    • A pulse of odorant-laden air is injected into this constant stream. The odorant source is typically a piece of filter paper loaded with a specific dilution of the test compound (e.g., this compound or an attractant) inside a Pasteur pipette.

  • Data Analysis:

    • The number of action potentials (spikes) is counted in a defined time window before and after the stimulus.

    • The response is calculated as the change in spike frequency (in Hz) from the spontaneous firing rate. Dose-response curves can be generated by testing a range of odorant and this compound concentrations.

Conclusion

The mechanism of action for this compound is not based on a single molecular interaction but rather a combination of effects that disrupt the insect's ability to perceive host cues. The primary mode of action appears to be the inhibition of odorant-gated ion channels, likely through modulation of the conserved Orco co-receptor, which effectively scrambles the olfactory signal. This is potentially complemented by upstream effects, including the sequestration of odorants by OBPs in the sensillar lymph and a physicochemical "masking" effect that reduces the volatility of attractants on the skin. The continued application of the detailed protocols described herein across a wider range of insect species and olfactory receptors will be critical for a more complete understanding of this repellent's function and for the rational design of next-generation vector control agents.

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Picaridin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picaridin, also known as this compound, is a widely used synthetic insect repellent belonging to the piperidine chemical family.[1] Developed by Bayer in the 1980s, it serves as an effective alternative to DEET (N,N-Diethyl-meta-toluamide) with a favorable safety and cosmetic profile.[2][3] This technical guide provides a comprehensive overview of the chemical structure of Pthis compound, a detailed exploration of its stereoisomers, and methodologies for its synthesis, efficacy testing, and toxicological evaluation.

Chemical Structure of Pthis compound

Pthis compound is a colorless and nearly odorless liquid with the chemical name 1-piperidinecarboxylic acid, 2-(2-hydroxyethyl)-, 1-methylpropyl ester.[4][3] It is a derivative of piperidine, a saturated heterocyclic amine, which is also a structural component of piperine, the compound responsible for the pungency of black pepper.[1]

Table 1: Chemical and Physical Properties of Pthis compound

PropertyValue
IUPAC Name butan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate
Synonyms This compound, KBR 3023, Bayrepel, Saltidin[5]
CAS Number 119515-38-7[5]
Molecular Formula C₁₂H₂₃NO₃[5]
Molecular Weight 229.32 g/mol [5]
Appearance Colorless liquid[5]
Odor Nearly odorless[5]
Melting Point < -170 °C[5]
Boiling Point 296 °C[5]
Solubility in Water 0.82 g/100 mL[5]
Solubility in Acetone 752 g/100mL[5]

Stereoisomers of Pthis compound

Pthis compound possesses two stereocenters, giving rise to four possible stereoisomers. These stereocenters are located at the C2 position of the piperidine ring and the chiral carbon of the sec-butyl group. The four stereoisomers consist of two pairs of enantiomers, which are diastereomers to each other. Commercial Pthis compound is a racemic mixture of two diastereomers, present in roughly equal proportions.

The configuration at the stereocenter alpha to the nitrogen within the piperidine ring plays a crucial role in the repellent activity of the molecule. Research has indicated that the (S) configuration at this position is essential for effective repellency. Computational chemistry studies have identified the "RS" isomer as the most active of the four stereoisomers.

Picaridin_Stereoisomers cluster_pthis compound Pthis compound Stereoisomers cluster_diastereomers Diastereomeric Pairs Pthis compound Pthis compound (Racemic Mixture) Enantiomers1 Enantiomeric Pair 1 ((2R,1'S) and (2S,1'R)) Pthis compound->Enantiomers1 Separation Enantiomers2 Enantiomeric Pair 2 ((2R,1'R) and (2S,1'S)) Pthis compound->Enantiomers2 Separation

Caption: Logical relationship of Pthis compound and its stereoisomers.

Experimental Protocols

Synthesis of Pthis compound

The synthesis of Pthis compound is a multi-step process that can be adapted from patent literature. The key steps involve the preparation of the piperidine precursor and its subsequent reaction with a chloroformate.

4.1.1. Preparation of 2-(2-hydroxyethyl)piperidine

This intermediate can be synthesized via the catalytic hydrogenation of 2-pyridineethanol.

  • Reaction: 2-Pyridineethanol is hydrogenated in the presence of a suitable catalyst (e.g., platinum oxide) and a solvent (e.g., methanol) under hydrogen pressure.

  • Conditions: The reaction is typically carried out at elevated temperature and pressure.

  • Purification: The resulting 2-(2-hydroxyethyl)piperidine is purified by distillation.

4.1.2. Preparation of sec-Butyl Chloroformate

This reagent is prepared by reacting sec-butanol with phosgene or a phosgene equivalent.

  • Reaction: sec-Butanol is reacted with a phosgenating agent in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane or toluene).

  • Conditions: The reaction is typically carried out at low temperatures to control exothermicity.

  • Purification: The product is purified by distillation under reduced pressure.

4.1.3. Synthesis of Pthis compound

The final step involves the condensation of 2-(2-hydroxyethyl)piperidine with sec-butyl chloroformate.

  • Reaction: 2-(2-hydroxyethyl)piperidine is reacted with sec-butyl chloroformate in the presence of a base (e.g., sodium hydroxide or triethylamine) in a suitable solvent (e.g., water or an organic solvent).

  • Conditions: The reaction temperature is controlled to ensure complete reaction and minimize side products.

  • Purification: The crude Pthis compound is purified by extraction and subsequent distillation under reduced pressure.

Picaridin_Synthesis 2-Pyridineethanol 2-Pyridineethanol 2-(2-hydroxyethyl)piperidine 2-(2-hydroxyethyl)piperidine 2-Pyridineethanol->2-(2-hydroxyethyl)piperidine Hydrogenation H2, Catalyst H2, Catalyst H2, Catalyst->2-(2-hydroxyethyl)piperidine Pthis compound Pthis compound 2-(2-hydroxyethyl)piperidine->Pthis compound Condensation sec-Butanol sec-Butanol sec-Butyl Chloroformate sec-Butyl Chloroformate sec-Butanol->sec-Butyl Chloroformate Phosgenation Phosgene equivalent Phosgene equivalent Phosgene equivalent->sec-Butyl Chloroformate sec-Butyl Chloroformate->Pthis compound

Caption: Simplified workflow for the synthesis of Pthis compound.

Separation of Stereoisomers

The separation of Pthis compound's stereoisomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

  • Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

  • Method Development: A systematic approach to method development involves screening various chiral columns and mobile phases.

    • Column Selection: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The addition of a small amount of an acidic or basic modifier may be necessary to improve peak shape and resolution.

  • Validation: A validated chiral HPLC method should demonstrate specificity, linearity, accuracy, precision, and robustness.

Repellent Efficacy Testing

The Klun and Debboun (K&D) module is a standardized apparatus for the quantitative evaluation of insect repellent efficacy on human subjects.[6]

  • Apparatus: The K&D module consists of multiple test cells that allow for the simultaneous comparison of different repellent doses or formulations and a control.

  • In Vivo Protocol:

    • Subject Preparation: A defined area of a volunteer's skin (e.g., forearm) is marked for repellent application.

    • Repellent Application: A precise dose of the repellent formulation is applied evenly to the marked skin area.

    • Mosquito Exposure: The treated arm is exposed to a cage containing a known number of host-seeking female mosquitoes at specific time intervals after application.

    • Data Collection: The primary endpoint is the "complete protection time," defined as the time from repellent application until the first confirmed mosquito bite.

  • In Vitro Adaptation: The K&D module can be adapted for in vitro screening by coupling it with a membrane-blood reservoir. This allows for high-throughput screening of potential repellent compounds without the use of human subjects.[6]

Repellent_Efficacy_Testing cluster_protocol Klun & Debboun (K&D) Module Protocol A Subject Recruitment & Skin Preparation B Application of Repellent Formulation A->B C Exposure to Mosquitoes in K&D Module B->C D Observation and Data Collection C->D E Determination of Complete Protection Time D->E

Caption: Experimental workflow for repellent efficacy testing.

Toxicological Evaluation

Toxicological studies are conducted to assess the safety of Pthis compound for human use. These studies are typically performed following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

4.4.1. Acute Dermal Toxicity (OECD 402)

This study provides information on the health hazards arising from a single, short-term dermal exposure to a substance.[7][8]

  • Test Animals: Typically adult rats of a single sex.[6]

  • Procedure:

    • A single dose of the test substance is applied to a shaved area of the animal's skin (approximately 10% of the body surface area).[5]

    • The application site is covered with a porous gauze dressing for 24 hours.[7]

    • Animals are observed for signs of toxicity and mortality for at least 14 days.[7]

    • A gross necropsy is performed on all animals at the end of the study.[5]

4.4.2. Chronic Toxicity Studies (OECD 452)

These studies are designed to characterize the toxicological profile of a substance following prolonged and repeated exposure.[9][10]

  • Test Animals: Typically rodents (e.g., rats).[11]

  • Procedure:

    • The test substance is administered daily to several groups of animals at different dose levels for an extended period (e.g., 12 months).[9]

    • Animals are observed daily for signs of toxicity.[11]

    • Regular measurements of body weight, food and water consumption, hematology, and clinical chemistry are performed.[11]

    • At the end of the study, a full necropsy and histopathological examination of organs and tissues are conducted.[11]

Table 2: Summary of Toxicological Data for Pthis compound

Toxicity TestSpeciesResults
Acute Oral LD₅₀ Rat4743 mg/kg[9]
Acute Dermal LD₅₀ Rat>2000 mg/kg[4]
Skin Irritation Human, RabbitNot an irritant[4]
Eye Irritation RabbitSlight to moderate irritant[4]
Skin Sensitization Guinea PigNot a sensitizer[4]
Chronic Dermal Toxicity (1-year) DogNOAEL >200 mg/kg/day
Carcinogenicity Rat, MouseNot carcinogenic
Reproductive/Developmental Toxicity Rat, RabbitNo adverse effects

NOAEL: No-Observed-Adverse-Effect Level

Conclusion

Pthis compound is a well-established and effective insect repellent with a strong safety profile. Its chemical structure, characterized by two stereocenters, gives rise to four stereoisomers with varying degrees of repellent activity. The synthesis of Pthis compound involves established chemical transformations, and standardized protocols are available for the evaluation of its efficacy and toxicity. This in-depth technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with this important compound. Further research focusing on the large-scale, cost-effective separation of the most active stereoisomers could lead to the development of even more potent and targeted insect repellent formulations.

References

An In-depth Technical Guide to the Synthesis of Icaridin from Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthetic methodologies for the production of Icaridin (also known as Pthis compound), a leading active ingredient in insect repellents. The focus is on the industrially significant pathway commencing from a pyridine precursor, which is subsequently converted to a key piperidine derivative. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to support research and development in this field.

Introduction

This compound, chemically known as sec-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, is a highly effective and widely used insect repellent.[1][2][3][4] Its popularity stems from its broad efficacy, favorable safety profile, and cosmetic properties.[1][5] The synthesis of this compound is a multi-step process that has been optimized for large-scale industrial production.[6] This guide will dissect the primary synthetic route, which begins with the catalytic hydrogenation of a pyridine derivative to form the core piperidine structure.

Primary Industrial Synthesis Pathway

The most common and economically viable method for synthesizing this compound involves a three-step process starting from 2-pyridineethanol.[6][7] This pathway is characterized by its efficiency and the ability to produce high-purity this compound.[6][7] The key stages are:

  • Catalytic Hydrogenation of 2-pyridineethanol to 2-piperidineethanol.

  • Formation of sec-Butyl Chloroformate from isobutanol.

  • Condensation Reaction between 2-piperidineethanol and sec-butyl chloroformate to yield this compound.

The overall synthesis can be visualized as follows:

Icaridin_Synthesis cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Chloroformate Formation cluster_2 Step 3: Condensation PyridineEthanol 2-Pyridineethanol PiperidineEthanol 2-Piperidineethanol PyridineEthanol->PiperidineEthanol H₂, Raney Nickel Toluene, 4MPa, 60°C Isobutanol Isobutanol SecButylChloroformate sec-Butyl Chloroformate Isobutanol->SecButylChloroformate Organic Base Organic Solvent Triphosgene Triphosgene/Phosgene Triphosgene->SecButylChloroformate Organic Base Organic Solvent This compound This compound PiperidineEthanol_ref->this compound Organic Solvent (e.g., CH₂Cl₂) Room Temp to 80°C SecButylChloroformate_ref->this compound Organic Solvent (e.g., CH₂Cl₂) Room Temp to 80°C

Caption: Industrial synthesis pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key steps of this compound synthesis, compiled from various sources.

Table 1: Catalytic Hydrogenation of 2-Pyridineethanol

ParameterValueReference
Starting Material2-Pyridineethanol[5][7][8]
CatalystRaney Nickel[5][7][8]
SolventToluene[5][7]
Hydrogen Pressure4 MPa[5][7]
Temperature60°C[5][7]
Reaction Time6 hours[5][7]
Conversion>99%[5][7]

Table 2: Synthesis of sec-Butyl Chloroformate

ParameterValueReference
Starting MaterialsIsobutanol, Triphosgene/Phosgene[6][7]
CatalystOrganic Base (e.g., Triethylamine)[6][8]
SolventDichloromethane, Toluene, THF[8]
Yield98%[5]
Purity98-99%[8]

Table 3: Condensation Reaction to form this compound

ParameterValueReference
Reactants2-Piperidineethanol, sec-Butyl Chloroformate[5][9]
SolventDichloromethane, Toluene[5][9]
Deacidifying AgentLiquid Caustic Soda[9]
TemperatureRoom Temperature to 80°C[5][9]
Yield87%[5]
Final Purity>97%[5][6]

Detailed Experimental Protocols

The following are detailed experimental methodologies for the three key stages in the synthesis of this compound.

Experiment 1: Preparation of 2-Piperidineethanol

This procedure details the catalytic hydrogenation of 2-pyridineethanol.

  • Apparatus: A 1-liter high-pressure stainless steel autoclave equipped with a stirrer.

  • Reagents:

    • 2-Pyridineethanol: 100 g

    • Toluene (solvent): 400 g

    • Raney Nickel (catalyst): 5 g

    • Nitrogen gas

    • Hydrogen gas

  • Procedure:

    • The autoclave is charged with 100 g of 2-pyridineethanol, 400 g of toluene, and 5 g of Raney Nickel catalyst.[5][7]

    • The reactor is sealed and the air inside is purged by replacing it with nitrogen three times.[5][7]

    • The nitrogen is then replaced with hydrogen gas twice.[5][7]

    • The autoclave is pressurized with hydrogen to 4 MPa.[5][7]

    • The mixture is stirred and slowly heated to 60°C.[5][7]

    • The reaction is continued with stirring for 6 hours.[5][7]

    • Reaction completion is monitored by gas chromatography, with the reaction being stopped when the 2-pyridineethanol content is less than 1%.[5][10]

    • After cooling and depressurization, the catalyst is filtered off to yield a solution of 2-piperidineethanol in toluene.

Experiment 2: Preparation of sec-Butyl Chloroformate

This procedure describes the formation of the chloroformate intermediate.

  • Apparatus: A standard reaction vessel with stirring.

  • Reagents:

    • Isobutanol

    • Triphosgene or Phosgene

    • Organic base (e.g., triethylamine, pyridine)[8]

    • Organic solvent (e.g., dichloromethane, toluene)[8]

  • Procedure:

    • Isobutanol is dissolved in an organic solvent in the reaction vessel.

    • An organic base is added as a catalyst.[6]

    • Triphosgene or phosgene is added portion-wise while maintaining temperature control.

    • The reaction mixture is stirred until completion.

    • The resulting organic phase is washed with water and then with a saturated brine solution.[5]

    • The organic layer is dried with anhydrous sodium sulfate and filtered.[5]

    • The solvent is removed by evaporation, and the crude product can be purified by vacuum distillation to a purity of 98-99%.[8]

Experiment 3: Synthesis of this compound (Condensation)

This final step involves the formation of the this compound molecule.

  • Apparatus: A 100-liter reaction kettle with stirring.

  • Reagents:

    • 2-Piperidineethanol solution from Experiment 1

    • sec-Butyl Chloroformate from Experiment 2

    • Dichloromethane (solvent)[5]

    • Aqueous alkali solution (e.g., sodium hydroxide) or an organic base for acid scavenging.[5][8]

    • Anhydrous sodium sulfate

  • Procedure:

    • A solution of 2-piperidineethanol in a suitable organic solvent like dichloromethane is placed in the reaction kettle.[5]

    • sec-Butyl chloroformate is added dropwise to the stirred solution. Simultaneously, an alkali solution is added to neutralize the hydrochloric acid formed during the reaction.[5][8] The temperature is typically controlled between 40°C and 80°C.[5]

    • The addition is controlled over 1 to 6 hours, after which the mixture is stirred for an additional hour to ensure complete reaction.[5]

    • The reaction mixture is then washed twice with purified water and once with saturated brine.[5]

    • The organic phase is dried over anhydrous sodium sulfate and filtered.[5]

    • The solvent is evaporated and recycled.[5]

    • The remaining crude this compound is purified by vacuum distillation, collecting the fraction at 148-152°C/5mmHg to obtain the final product with a purity of over 97%.[5]

Alternative Synthetic Considerations

While the pathway from 2-pyridineethanol is dominant, it is conceptually a synthesis from a pyridine derivative that is converted to a piperidine derivative. Other patented methods describe variations in the condensation step, such as using a two-phase system with an inorganic base like sodium hydroxide.[5][8] Research into alternative routes often focuses on improving stereoselectivity, as this compound has two chiral centers, resulting in four possible stereoisomers.[6] The biological activity of these isomers can vary, making stereoselective synthesis a topic of academic and industrial interest.

Conclusion

The synthesis of this compound from piperidine derivatives is a well-established and highly optimized process, central to the production of this key insect repellent. The primary industrial route, involving the hydrogenation of 2-pyridineethanol followed by condensation with sec-butyl chloroformate, provides high yields and purity. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the field of chemical synthesis and drug development, providing a solid foundation for both production and further innovation in the synthesis of this compound and related compounds.

References

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Icaridin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and solubility of Icaridin (also known as Pthis compound), a widely used insect repellent. The information is presented to support research, development, and formulation activities.

Core Physicochemical Properties

This compound is a synthetic compound derived from piperidine.[1] Its chemical and physical properties are critical to its efficacy, safety, and formulation characteristics. A summary of these properties is provided in the tables below.

Identifier Value Source
Chemical Name butan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate[2]
CAS Number 119515-38-7[2]
Molecular Formula C₁₂H₂₃NO₃[2]
Molecular Weight 229.32 g/mol [2]

Table 1: General Chemical Information for this compound

Property Value Conditions Source(s)
Physical State Colorless to pale yellow liquidAmbient[2][3]
Odor Nearly odorlessAmbient[2][4]
Melting Point < -170 °C-[2][5]
Boiling Point 296 °C1013 hPa[2][4][5]
Density 1.07 g/cm³20 °C[2][4][6]
Vapor Pressure 0.00044 mmHg25 °C[2][6][7]
pKa Not applicable (non-ionizable)-[8]
Octanol-Water Partition Coefficient (logP) 2.11 - 2.2320 °C[2][4]

Table 2: Key Physicochemical Properties of this compound

Solubility Profile

The solubility of this compound in various solvents is a crucial factor for the development of effective and stable formulations.

Solvent Solubility Temperature pH Source(s)
Water 8.2 g/L20 °C4-9[8]
Water (unbuffered) 8.6 g/L20 °C-[8]
Ethanol Miscible20 °C-[3][5]
Acetone 7520 g/L20 °C-[7]
n-Heptane >250 g/L20 °C-[8]
Xylene >250 g/L20 °C-[8]
Dichloromethane >250 g/L20 °C-[8]
2-Propanol >250 g/L20 °C-[8]
1-Octanol >250 g/L20 °C-[8]
Polyethylene Glycol >250 g/L20 °C-[8]
Dimethyl Sulfoxide (DMSO) >250 g/L20 °C-[9]

Table 3: Solubility of this compound in Various Solvents

Experimental Protocols

The determination of the physicochemical properties of chemical substances follows standardized methodologies to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Determination of Water Solubility (OECD Guideline 105)

Two primary methods are described for determining water solubility, depending on the expected solubility range. For a substance like this compound with solubility above 10⁻² g/L, the Flask Method is appropriate.[5]

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

  • Constant temperature bath

  • Flasks with stoppers

  • Analytical balance

  • Centrifuge or filtration apparatus

  • Analytical instrument for concentration measurement (e.g., HPLC, GC)

Procedure:

  • An excess amount of this compound is added to a flask containing purified water.

  • The flask is tightly stoppered and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, the mixture is centrifuged or filtered to separate the undissolved solid from the aqueous solution.

  • The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.

  • The procedure is repeated to ensure the results are reproducible.

Determination of Octanol-Water Partition Coefficient (logP) (OECD Guideline 107)

The Shake Flask Method is a widely used technique for determining the octanol-water partition coefficient.[2]

Principle: A solution of the test substance in either n-octanol or water is mixed with the other immiscible solvent in a vessel. After shaking to allow for partitioning and reaching equilibrium, the concentration of the substance in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Apparatus:

  • Separatory funnels or centrifuge tubes with stoppers

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for concentration measurement

Procedure:

  • n-Octanol and water are pre-saturated with each other.

  • A known amount of this compound is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water.

  • The solution is placed in a separatory funnel or centrifuge tube, and the other phase is added.

  • The vessel is shaken until equilibrium is reached.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of this compound in both the n-octanol and aqueous phases is determined by a suitable analytical method.

  • The partition coefficient (P) is calculated as P = Coctanol / Cwater. The logarithm of P is reported as logP.

Signaling Pathway and Experimental Workflow Visualization

Insect Olfactory Signaling Pathway

This compound functions as a repellent by interacting with the insect's olfactory system. It is believed to act on odorant receptors (ORs) located on the antennae of insects. The binding of this compound to these receptors disrupts the insect's ability to detect attractants from a host. The general mechanism involves a heterodimeric complex of a specific odorant receptor (OrX) and a highly conserved co-receptor (Orco), which together form a ligand-gated ion channel.

Insect_Olfactory_Signaling cluster_0 Sensillum Lymph cluster_1 Olfactory Receptor Neuron Membrane cluster_2 Intracellular This compound This compound OBP Odorant Binding Protein (OBP) This compound->OBP Binds OBP_this compound OBP-Icaridin Complex Receptor_Complex OrX-Orco Receptor Complex OBP_this compound->Receptor_Complex Binds to OrX Ion_Channel Ion Channel (Open) Receptor_Complex->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx (Na+, Ca2+) Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_to_Brain Signal to Brain (Repellent Behavior) Action_Potential->Signal_to_Brain

Caption: Generalized insect olfactory signaling pathway activated by this compound.

Experimental Workflow: Determination of Water Solubility (Flask Method)

The following diagram illustrates the key steps in determining the water solubility of this compound using the flask method as outlined in OECD Guideline 105.

Water_Solubility_Workflow start Start prep Prepare Supersaturated Solution (this compound in Water) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 20°C for 24-48h) prep->equilibrate separate Separate Phases (Centrifugation or Filtration) equilibrate->separate analyze Analyze Aqueous Phase Concentration (e.g., by HPLC) separate->analyze calculate Calculate Solubility (g/L) analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the water solubility of this compound.

References

Pharmacokinetics and Dermal Absorption of Icaridin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction

Icaridin, also known as Pthis compound, is a widely used topical insect repellent effective against a broad spectrum of arthropods. Understanding its pharmacokinetic profile and dermal absorption characteristics is crucial for assessing its safety and efficacy. This technical guide provides a comprehensive overview of the available scientific data on the absorption, distribution, metabolism, and excretion (ADME) of this compound following dermal application.

Pharmacokinetics and Dermal Absorption

The systemic exposure to this compound following topical application is a result of its penetration through the skin barrier. The extent of absorption and subsequent pharmacokinetic profile are influenced by various factors, including the formulation, concentration, and the integrity of the skin.

Dermal Absorption

In Vivo Human Studies

Human studies have demonstrated that this compound is absorbed through the skin, with subsequent excretion primarily in the urine. In a study involving five Japanese adults who used an this compound-containing product, the maximum concentration of this compound in the urine was found to be 50 µg/L, which was detected approximately 9.3 hours after application[1]. Another study utilizing radiolabeled this compound reported that approximately 94% of the absorbed dose was recovered in the urine within 24 hours of administration, indicating significant absorption and rapid urinary excretion of the absorbed compound[1][2].

In Vivo Animal Studies

Studies in rats have provided further insight into the dermal absorption of this compound. Following the dermal application of a low dose of radiolabeled this compound to rats, approximately 60% of the applied dose was absorbed through the skin[1].

Quantitative Data on Dermal Absorption and Urinary Excretion
ParameterSpeciesDose/ApplicationValueReference
Urinary Excretion HumanTopical application94% of absorbed dose excreted within 24 hours[1][2]
Time to Maximum Urinary Concentration (Tmax) HumanTopical application~9.3 hours[1]
Maximum Urinary Concentration (Cmax) HumanTopical application50 µg/L[1]
Dermal Absorption RatLow dose, radiolabeled~60% of applied dose[1]
Metabolism

The biotransformation of this compound has been investigated in animal models. In rats, a total of 19 metabolites have been identified in both urine and feces following intravenous and dermal administration[1][2]. The primary metabolic pathways involve Phase 1 reactions, including hydroxylation of the piperidine ring or the 2-methylpropyl sidechain, and oxidation of the hydroxyethyl sidechain.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies employed in key studies on this compound pharmacokinetics and dermal absorption.

Human Urinary Excretion Study

Study Design: A study was conducted with five healthy Japanese adult volunteers (aged 20–43 years) who had used commercially available this compound-containing insect repellent products. Urine samples were collected over a period of time after product application.

Analytical Method: The concentration of this compound in urine was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Urine samples were acidified with formic acid and then subjected to solid-phase extraction (SPE) using a modified polystyrene-divinylbenzene polymer for reversed-phase retention.

  • Chromatography: The separation was achieved on a C18 column with a gradient elution.

  • Detection: Detection was performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Method Validation: The analytical method was validated for its limits of detection (LOD) and quantification (LOQ), extraction recovery, and intra- and inter-day precision.

ParameterValue
LOD 0.06–0.11 µg/L
Extraction Recovery 74%–88%
Intra-day Variation (RSD) 1.5–17.5%
Inter-day Variation (RSD) 0.9–15.8%
In Vitro Dermal Permeation Studies

Experimental Workflows

The following diagram illustrates a typical workflow for a human urinary excretion study of this compound.

Urinary_Excretion_Study_Workflow cluster_study_design Study Design cluster_sample_analysis Sample Analysis cluster_data_interpretation Data Interpretation VolunteerRecruitment Recruitment of Volunteers ProductApplication Application of this compound Product VolunteerRecruitment->ProductApplication UrineCollection Timed Urine Collection ProductApplication->UrineCollection SamplePreparation Urine Sample Preparation (SPE) UrineCollection->SamplePreparation LCMS_Analysis LC-MS/MS Analysis SamplePreparation->LCMS_Analysis DataQuantification Data Quantification LCMS_Analysis->DataQuantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax) DataQuantification->PK_Analysis

Caption: Workflow for a human study on this compound urinary excretion.

The following diagram illustrates a generalized workflow for an in vitro dermal permeation study.

InVitro_Dermal_Permeation_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis SkinPreparation Skin Membrane Preparation FranzCellSetup Franz Diffusion Cell Setup SkinPreparation->FranzCellSetup Dosing Topical Application of this compound FranzCellSetup->Dosing Sampling Receptor Fluid Sampling Dosing->Sampling AnalyticalMethod Quantification by HPLC or LC-MS/MS Sampling->AnalyticalMethod DataAnalysis Calculation of Permeation Parameters AnalyticalMethod->DataAnalysis

Caption: Generalized workflow for an in vitro dermal permeation study.

Conclusion

The available data indicates that this compound undergoes dermal absorption in both humans and rats, with the absorbed compound being rapidly excreted in the urine. While studies have identified several metabolites in rats, further research is needed to fully characterize the pharmacokinetic profile of this compound in humans, particularly regarding plasma concentrations and the identification of human-specific metabolites. Additionally, more detailed quantitative data from in vitro dermal permeation studies would be valuable for refining safety assessments and optimizing formulation development. The methodologies outlined in this guide provide a foundation for conducting further research in these areas.

References

An In-depth Technical Guide to Icaridin (CAS 119515-38-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Icaridin (also known as Pthis compound) is a highly effective and widely used synthetic insect repellent with a favorable safety profile. Developed in the 1980s, it belongs to the piperidine chemical family and offers broad-spectrum protection against a variety of biting arthropods. This technical guide provides a comprehensive overview of this compound's physicochemical properties, mechanism of action, efficacy, and safety, intended for researchers, scientists, and professionals in drug development. All quantitative data are presented in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.

Physicochemical Properties

This compound is a colorless and nearly odorless liquid, a characteristic that enhances its cosmetic appeal in topical formulations.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 119515-38-7[2]
Molecular Formula C₁₂H₂₃NO₃[2]
Molecular Weight 229.32 g/mol [2]
IUPAC Name butan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate[3]
Appearance Clear, colorless to pale yellow liquid[2]
Odor Nearly odorless / mild characteristic odor[1][2]
Density 1.07 g/cm³ at 20°C[1]
Melting Point < -170 °C[1]
Boiling Point 296 °C at 760 mmHg[2]
Vapor Pressure 4.43 x 10⁻⁴ mmHg at 25°C[4]
Water Solubility 8.2 g/L (pH 4-9) at 20°C[1]
LogP (Octanol-Water Partition Coefficient) 2.23 (pH 4-9) at 20°C[1]

Mechanism of Action

The primary mechanism of action of this compound as an insect repellent is through its interaction with the insect olfactory system. It effectively masks the chemical cues that attract insects to their hosts and can also act as a direct repellent.[5][6] The precise molecular interactions are multifaceted and can vary between insect species.

One of the key proposed mechanisms involves the binding of this compound to odorant-binding proteins (OBPs) and odorant receptors (ORs) in the antennae and maxillary palps of insects.[7] For instance, in the malaria mosquito, Anopheles gambiae, this compound has been shown to bind to the odorant binding protein AgamOBP1.[2][7] Crystallographic studies have revealed that this compound binds to the same site as the repellent DEET, as well as to a secondary binding site on this protein.[2][7]

Another proposed mechanism, particularly in Anopheles coluzzii, is that this compound reduces the volatility of attractive human odorants on the skin.[7] This "masking" effect prevents the attractants from reaching the mosquito's olfactory receptors, thereby rendering the host "invisible" to the insect.

Furthermore, research on Culex quinquefasciatus mosquitoes suggests that this compound may interact with the CquiOR136•CquiOrco odorant receptor complex.[7] It is also believed to stimulate sensory hairs on the antennae of mosquitoes, contributing to its repellent effect.[6]

Proposed mechanisms of this compound's repellent action.

Efficacy

This compound has demonstrated broad-spectrum efficacy against a wide range of biting arthropods. Its protection time is dependent on the concentration of the active ingredient, the formulation, and the insect species.

Efficacy Against Mosquitoes

This compound is highly effective against various mosquito species, which are vectors for diseases such as malaria, dengue, and Zika virus.

ConcentrationMosquito SpeciesProtection Time (hours)Reference(s)
10%Aedes aegypti~3-5[5]
20%Aedes aegyptiUp to 14[5]
19.2%Verrallina lineataSimilar to 20% DEET[8]
19.2%Culex annulirostris>5 (95% protection)[8]
19.2%Anopheles spp.1[8]
20%Anopheles spp.Up to 10 (100% protection)[9]
Efficacy Against Other Arthropods

This compound is also effective against a variety of other biting insects and ticks.

ConcentrationArthropod SpeciesProtection Time (hours)Reference(s)
20% (Spray)TicksUp to 12[5]
20% (Lotion)TicksUp to 14[2][5]
20%Biting Flies, Gnats, Chiggers, Sand FliesUp to 8[5]
20%Cat Fleas (Ctenocephalides felis)9 (complete protection)[3]

Safety and Toxicology

This compound has a well-established safety profile, making it a suitable repellent for a wide range of users, including children over six months of age.[6]

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.

TestSpeciesResultReference(s)
Acute Oral LD₅₀Rat4743 mg/kg[10]
Acute Dermal LD₅₀Rat> 5000 mg/kg[10]
Acute Inhalation LC₅₀Rat> 4364 mg/m³[10]
Irritation and Sensitization

This compound is not a skin irritant and is not considered a skin sensitizer.[1] However, it can cause moderate eye irritation.[1]

TestSpeciesResultReference(s)
Primary Dermal IrritationRabbitNot an irritant[1]
Primary Eye IrritationRabbitModerately irritating[1]
Skin SensitizationGuinea PigNot a sensitizer[1]
Repeated-Dose Toxicity

In repeated-dose studies, the primary target organs were the liver and kidneys at high doses.

Study DurationSpeciesRouteNOAELLOAELEffects at LOAELReference(s)
14-WeekRatOral301 mg/kg/day1033 mg/kg/dayDecreased body weight, kidney effects[11]
SubchronicRatDermal200 mg/kg/day500 mg/kg/dayNot specified[11]
2-YearRatDermal200 mg/kg/day> 200 mg/kg/dayLiver cystic degeneration (non-adverse)[4][10]
Carcinogenicity, Genotoxicity, and Reproductive Toxicity

Extensive testing has shown that this compound is not carcinogenic, genotoxic, or a reproductive or developmental toxin.

TestResultReference(s)
Carcinogenicity (Rat & Mouse)No evidence of carcinogenicity[1]
Genotoxicity (e.g., Ames test)Not genotoxic[1]
Reproductive ToxicityNo effect on reproduction[1]
Developmental ToxicityNo effects on developing fetus or juvenile animals[1]
NeurotoxicityNot neurotoxic[1]
Dermal Absorption

Dermal absorption of this compound in humans is low. Studies have shown that less than 6% of the applied dose is absorbed through the skin.[7]

Experimental Protocols

The efficacy and safety of this compound have been evaluated using standardized and internationally recognized experimental protocols.

Efficacy Testing: Arm-in-Cage Method

The "arm-in-cage" method is a standard laboratory procedure for evaluating the efficacy of topical insect repellents.

Arm_in_Cage_Workflow cluster_prep Preparation cluster_exposure Exposure & Observation cluster_analysis Data Analysis Select_Subjects Select Human Volunteers Apply_Repellent Apply Standardized Dose of this compound to Forearm Select_Subjects->Apply_Repellent Insert_Arm Insert Treated Arm into Cage Apply_Repellent->Insert_Arm Prepare_Cage Prepare Cage with Host-Seeking Mosquitoes Prepare_Cage->Insert_Arm Observe Observe for Mosquito Landings/Bites Insert_Arm->Observe Record_Time Record Time to First Confirmed Bite (CPT) Observe->Record_Time Calculate_CPT Calculate Mean Complete Protection Time Record_Time->Calculate_CPT Compare Compare with Control (Untreated Arm) Calculate_CPT->Compare

Workflow for the Arm-in-Cage efficacy test.

A detailed protocol for this method is outlined in the WHO "Guidelines for efficacy testing of mosquito repellents for human skin" and the EPA's "Product Performance Test Guidelines OPPTS 810.3700".[6][12][13] Key steps include:

  • Subject Recruitment: Human volunteers are recruited according to ethical guidelines.

  • Repellent Application: A standardized dose of the this compound formulation is applied evenly to a defined area on the forearm of the volunteer.

  • Mosquito Exposure: The treated arm is inserted into a cage containing a known number of host-seeking mosquitoes (e.g., Aedes aegypti).

  • Observation: The time until the first confirmed mosquito bite is recorded. This is known as the Complete Protection Time (CPT).

  • Data Analysis: The mean CPT across multiple volunteers is calculated to determine the efficacy of the repellent.

Toxicology Testing: OECD Guidelines

The toxicological properties of this compound have been assessed using standardized OECD (Organisation for Economic Co-operation and Development) test guidelines. These guidelines provide a framework for consistent and reliable safety evaluations.

Toxicological EndpointRelevant OECD Guideline
Acute Dermal Irritation/CorrosionOECD 404
Acute Eye Irritation/CorrosionOECD 405
Skin SensitizationOECD 406
Bacterial Reverse Mutation Test (Ames Test)OECD 471
Prenatal Developmental Toxicity StudyOECD 414

These guidelines detail the experimental procedures, including the selection of animal models, dose levels, observation parameters, and data interpretation. For example, the OECD 404 for acute dermal irritation involves applying the test substance to the shaved skin of rabbits and observing for signs of erythema and edema over a set period.[1] The OECD 471 , or Ames test, uses specific strains of bacteria to assess the mutagenic potential of a substance.[14]

Conclusion

This compound is a well-characterized insect repellent with a strong efficacy and safety profile. Its mechanism of action, primarily through the disruption of insect olfactory cues, makes it an effective alternative to other repellents. The extensive toxicological database confirms its low toxicity and suitability for use in a wide range of consumer products. This technical guide provides a comprehensive resource for professionals involved in the research, development, and regulation of insect repellents.

References

The Genesis and Scientific Profile of Icaridin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Icaridin, also known by the non-proprietary name Pthis compound and the original trade name Bayrepel, represents a significant advancement in the field of insect repellents. Developed in the 1980s by the German chemical company Bayer, this synthetic compound, derived from the natural compound piperine (B192125) found in black pepper, has emerged as a highly effective and safe alternative to older repellents like DEET.[1][2] This technical guide provides an in-depth overview of the history, development, mechanism of action, synthesis, and safety profile of this compound, tailored for researchers, scientists, and drug development professionals.

History and Development

The quest for a repellent with the efficacy of DEET but without its associated drawbacks, such as its characteristic odor, greasy feel, and potential to damage plastics, spurred the development of this compound.[1] Bayer's research and development efforts in the 1980s led to the synthesis of 1-(1-methylpropoxycarbonyl)-2-(2-hydroxyethyl)piperidine, which was initially given the code name KBR 3023.[3]

Following its development, the repellent was first commercialized in Europe and Australia in 1998 under the trade name Bayrepel.[1] In 2005, the rights to the product were transferred to Lanxess, a spin-off from Bayer, and it was subsequently renamed Saltidin.[4] The World Health Organization (WHO) has approved the International Nonproprietary Name (INN) "this compound" for this active ingredient.[1] It was registered for use in the United States by the Environmental Protection Agency (EPA) in 2001 and became commercially available in 2005.[4]

Mechanism of Action: Disrupting the Olfactory System

This compound's primary mode of action is the disruption of an insect's olfactory system, effectively rendering humans "invisible" to host-seeking insects.[1][5][6][7] This is achieved through a multi-faceted interaction with the insect's odorant-sensing apparatus.

Insects detect volatile chemical cues from their environment through olfactory receptor neurons (ORNs) located in sensory hairs on their antennae and maxillary palps. These neurons express odorant receptors (ORs) that bind to specific odorant molecules. A crucial component of this system is the highly conserved odorant receptor co-receptor (Orco), which forms a heteromeric ion channel with the specific OR.[8]

This compound is believed to interact with this system in the following ways:

  • Binding to Odorant-Binding Proteins (OBPs): Odorants entering the sensillum lymph are first bound by OBPs, which transport them to the ORs. Studies on the Anopheles gambiae odorant-binding protein 1 (AgamOBP1) have shown that this compound binds to this protein at two distinct sites.[5][6] One site is the same as the binding site for DEET, while the other is a novel secondary site.[5][6] This binding may interfere with the transport of host attractants.

  • Interaction with Odorant Receptors: While the exact interactions are still under investigation, it is hypothesized that this compound may act as an antagonist or a non-competitive inhibitor of ORs, preventing them from being activated by host cues.[9]

  • Modulation of the Orco Channel: There is evidence to suggest that some repellents may directly interact with the Orco channel, inhibiting its function and thereby disrupting the entire olfactory signaling cascade.[10]

The following diagram illustrates the proposed mechanism of action of this compound within the insect olfactory signaling pathway.

This compound Mechanism of Action cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron Membrane cluster_signal Downstream Signaling HostCues Host Cues (e.g., CO2, Octenol) OBP Odorant-Binding Protein (OBP) HostCues->OBP Binds to This compound This compound This compound->OBP Binds to (DEET & secondary sites) OR Odorant Receptor (OR) This compound->OR Interferes with Host Cue Binding Orco Orco (Co-receptor) This compound->Orco Potential Inhibition NoSignal No Signal (Repellency) OBP->OR Presents Host Cues IonChannel Ion Channel Opening Orco->IonChannel Activates Depolarization Neuron Depolarization IonChannel->Depolarization Signal Signal to Brain (Host Location) Depolarization->Signal This compound Synthesis Workflow PyridineEthanol 2-Pyridineethanol PiperidineEthanol 2-Piperidineethanol PyridineEthanol->PiperidineEthanol Catalytic Hydrogenation (Raney Nickel) This compound This compound PiperidineEthanol->this compound Condensation Isobutanol Isobutanol SecButylChloroformate sec-Butyl Chloroformate Isobutanol->SecButylChloroformate Reaction Phosgene Phosgene or Triphosgene Phosgene->SecButylChloroformate SecButylChloroformate->this compound Arm_in_Cage_Workflow start Start apply Apply this compound Formulation to Forearm start->apply expose Expose Forearm in Cage with Mosquitoes apply->expose observe Observe for Landings and Bites for a Set Time expose->observe bite First Confirmed Bite? observe->bite record Record Complete Protection Time (CPT) bite->record Yes wait Wait for Next Time Interval bite->wait No end End record->end wait->expose

References

Toxicological Profile of Icaridin: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Icaridin, also known as Pthis compound, is a widely used insect repellent active ingredient belonging to the piperidine chemical family.[1] Its broad-spectrum efficacy against various arthropods, coupled with a favorable safety profile, has led to its global adoption in topical repellent formulations.[1][2] This technical guide provides an in-depth overview of the toxicological profile of this compound, designed for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of data from regulatory assessments, peer-reviewed literature, and public health evaluations.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The systemic exposure to this compound following dermal application is low. Toxicokinetic studies in rats have demonstrated that dermal absorption is rapid, with maximum plasma concentrations reached within 6 to 8 hours of application.[3] The absorbed this compound is extensively metabolized and rapidly excreted, primarily in the urine.[4][5] There is no evidence of bioaccumulation in tissues.[5]

A human study involving dermal application of both neat and 15% this compound in ethanol showed that the absorbed amount is low.[3] The primary metabolic pathways for this compound in rats involve oxidative demethylation and cleavage of the carbon-nitrogen bond between the thiazolylmethyl and nitroguanidine moieties.[5] The parent compound and its metabolites are then efficiently eliminated from the body.[4]

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure in laboratory animals.[3]

Table 1: Acute Toxicity of Technical Grade this compound

Route of ExposureSpeciesEndpointValueClassificationReference
OralRatLD504743 mg/kg bw (approximate)Low Toxicity[6]
DermalRatLD50> 5000 mg/kg bwLow Toxicity[3]
InhalationRatLC50> 5.2 mg/LLow Toxicity[3]

Irritation and Sensitization

This compound is considered to be minimally irritating to the skin and moderately irritating to the eyes.[3] It is not a skin sensitizer.[3]

Table 2: Dermal and Ocular Irritation of this compound

Study TypeSpeciesObservationClassificationReference
Dermal IrritationRabbitMinimally irritating to non-irritatingNon-irritant[3]
Eye IrritationRabbitModerately irritatingIrritant[3]
Dermal SensitizationGuinea PigNot a sensitizerNon-sensitizer[3]

Sub-chronic and Chronic Toxicity

Repeated dose studies in animals have primarily identified the liver and kidneys as target organs for this compound toxicity, though these effects were observed at doses significantly higher than those expected from normal human use.[3]

In a sub-chronic dermal exposure study in rats, effects such as slight increases in liver size, chronic kidney inflammation, and hyalinosis in the kidneys were observed at a dose of 500 mg/kg/day for 90 days. The No-Observed-Adverse-Effect-Level (NOAEL) for systemic sub-chronic dermal effects was established at 200 mg/kg/day.[7] A chronic dermal toxicity study in beagle dogs for one year showed no adverse effects at any dose tested, with a NOEL of 200 mg/kg/day.[7]

A two-year dermal carcinogenicity study in rats found no evidence of compound-induced neoplasia.[8] Non-neoplastic effects were limited to acanthosis and/or hyperkeratosis at the application site and cystic degeneration of the liver in males at the highest dose (200 mg/kg bw/day).[8]

Table 3: Sub-chronic and Chronic Toxicity Endpoints for this compound

Study TypeSpeciesRouteDurationNOAEL/NOELLOAELKey FindingsReference
Sub-chronic OralRatOral90 days80 mg/kg bw/d-Not specified[6]
Sub-chronic DermalRatDermal90 days200 mg/kg/day500 mg/kg/dayIncreased liver size, chronic kidney inflammation, hyalinosis[7]
Chronic DermalBeagle DogDermal1 year200 mg/kg/day-No adverse effects[7]
Chronic/CarcinogenicityRatDermal2 years100 mg/kg bw/day200 mg/kg bw/dayCystic degeneration of the liver (males)[4][8]

Genotoxicity and Mutagenicity

This compound has been evaluated in a battery of genotoxicity assays and has not been found to damage genetic material.[1][3]

Experimental Protocols: A General Overview of Genotoxicity Assays

Standard genotoxicity testing batteries typically include the following assays to assess different endpoints:

  • Bacterial Reverse Mutation Assay (Ames Test): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshift mutations). The test substance is incubated with the bacterial strains, with and without metabolic activation (S9 mix), and the number of revertant colonies is counted.[9]

  • In Vitro Mammalian Chromosomal Aberration Test: This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., Chinese hamster ovary (CHO) cells, human lymphocytes). Cells are exposed to the test substance, and metaphase cells are examined for chromosomal damage.[10]

  • In Vivo Mammalian Erythrocyte Micronucleus Test: This in vivo assay assesses chromosomal damage or damage to the mitotic apparatus in the bone marrow of rodents. Animals are treated with the test substance, and immature erythrocytes are analyzed for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

Genotoxicity_Testing_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assay Ames Bacterial Reverse Mutation Assay (Ames Test) Result1 No Evidence of Mutagenicity Ames->Result1 Negative/Positive ChromAb Mammalian Chromosomal Aberration Test Result2 No Evidence of Clastogenicity ChromAb->Result2 Negative/Positive Micronucleus Mammalian Erythrocyte Micronucleus Test Result3 No Evidence of Genotoxicity Micronucleus->Result3 Negative/Positive TestSubstance Test Substance (this compound) TestSubstance->Ames Gene Mutations TestSubstance->ChromAb Chromosomal Aberrations TestSubstance->Micronucleus Chromosomal Damage Icaridin_Repellent_Action cluster_mosquito Mosquito Olfactory System This compound This compound OBP Odorant Binding Protein (OBP) This compound->OBP Binds to & Blocks Repellency Repellency This compound->Repellency Leads to OR Olfactory Receptor (OR) OBP->OR Neuron Olfactory Receptor Neuron OR->Neuron Brain Mosquito Brain Neuron->Brain Attraction Host Seeking Behavior Brain->Attraction Activates Host Host Cues (e.g., CO2, Octenol) Host->OBP Binds to

References

The Environmental Lifecycle of Icaridin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

This technical guide provides a comprehensive overview of the environmental fate and degradation of Icaridin (also known as Pthis compound), a widely used topical insect repellent. This document synthesizes available data on its persistence, mobility, and degradation pathways in key environmental compartments. It is intended to serve as a resource for researchers, environmental scientists, and professionals involved in the development and risk assessment of pharmaceutical and personal care products.

Physicochemical Properties and Environmental Distribution

This compound is a synthetic compound derived from the piperidine (B6355638) chemical family.[1] Its environmental behavior is governed by its physicochemical properties, which dictate its partitioning and persistence in soil, water, and air. A key discrepancy exists in the reported water solubility of this compound, with one source indicating it is not soluble and another reporting a solubility of 8200 mg/L.[1][2] This highlights the need for careful consideration of data sources in environmental risk assessments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight229.3 g/mol [1]
Vapor Pressure4.4 x 10⁻⁴ mmHg at 25 °C[1][2][3][4]
Water Solubility8200 mg/L (Note: Contradictory reports exist)[1][2]
Octanol-Water Partition Coefficient (log Kₒw)2.23 (at 20 °C, pH 4-9)[1][5]
Henry's Law Constant3.0 x 10⁻¹¹ atm·m³/mol (estimated)[1][2]
Soil Sorption Coefficient (Kₒc)80 - 389 (estimated)[1][2]

Based on its Henry's Law constant, this compound has a low potential to volatilize from water.[1][2] In the atmosphere, it is expected to exist primarily in the vapor phase and degrade through reactions with hydroxyl radicals, with an estimated half-life of approximately 2.3 hours.[4][5]

Environmental Degradation

The degradation of this compound in the environment occurs through a combination of biotic and abiotic processes. While it is stable to hydrolysis, biodegradation is a significant pathway for its dissipation, particularly in aquatic systems.

Abiotic Degradation

Hydrolysis: this compound is stable to hydrolysis in environmentally relevant pH ranges. Studies have shown no significant degradation over 30 days in solutions buffered at pH 5, 7, and 9 at temperatures up to 50°C.[6][7]

Photolysis: Direct photolysis in water is not considered a major degradation route, as this compound does not absorb light at wavelengths greater than 290 nm.[6] However, atmospheric photolysis is expected to be rapid.[4]

Biotic Degradation

Biodegradation is the primary mechanism for the breakdown of this compound in the environment. Studies in aquatic systems show relatively rapid degradation under both aerobic and anaerobic conditions. The primary degradation product identified is this compound-acid, which is notably more persistent than the parent compound.[6]

Table 2: Degradation Half-life (DT₅₀) of this compound in Aquatic Systems (at 12°C)

SystemConditionDT₅₀ (days)Source
FreshwaterAerobic6.1[6]
FreshwaterAnaerobic5.3[6]
Water/Sediment (Total System)Aerobic6.5[6]
Water/Sediment (Total System)Anaerobic5.5[6]
SedimentAerobic4.1[6]
SedimentAnaerobic4.7[6]

Table 3: Degradation Half-life (DT₅₀) of this compound-acid in Aquatic Systems (at 12°C)

SystemConditionDT₅₀ (days)Source
FreshwaterAerobic545[6]
FreshwaterAnaerobic878[6]
Water/Sediment (Total System)Aerobic829[6]
Water/Sediment (Total System)Anaerobic1475[6]
SedimentAerobic>1000 (persistent)[6]

The following diagram illustrates the primary biodegradation pathway of this compound.

Icaridin_Degradation This compound This compound Metabolite This compound-acid This compound->Metabolite Biotransformation (e.g., oxidation) Further_Degradation Further Degradation Products Metabolite->Further_Degradation Slow Biodegradation

Primary biodegradation pathway of this compound.

Mobility and Persistence in Soil

The mobility of this compound in soil is governed by its adsorption to soil particles, a process quantified by the soil sorption coefficient (Kₒc).[8] Estimated Kₒc values for this compound range from 80 to 389, suggesting it has high to medium mobility in soil.[1][2][9] Pesticides with lower Kₒc values are more likely to leach into groundwater.[10]

Currently, there is a significant data gap regarding the degradation half-life of this compound in soil environments, with major databases not reporting specific DT₅₀ values for either laboratory or field studies.[11]

Experimental Protocols

The environmental fate of chemical substances like this compound is typically evaluated using standardized testing guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).[12][13] These protocols ensure that data is reliable and comparable across different studies and jurisdictions.

Representative Experimental Workflows

The following diagram outlines a general workflow for assessing the environmental fate of a pesticide, incorporating key OECD test guidelines.

Environmental_Fate_Workflow cluster_output Endpoint Calculation Hydrolysis Hydrolysis (OECD 111) DT50 Degradation Half-Life (DT₅₀) Hydrolysis->DT50 Photolysis Aqueous Photolysis (OECD 316) Photolysis->DT50 Soil_Metabolism Soil Metabolism (OECD 307) Soil_Metabolism->DT50 Sediment_Metabolism Water-Sediment Metabolism (OECD 308) Sediment_Metabolism->DT50 Adsorption Adsorption/Desorption (OECD 106) Koc Soil Sorption Coefficient (Kₒc) Adsorption->Koc Test_Substance Test Substance (this compound) Test_Substance->Hydrolysis Test_Substance->Photolysis Test_Substance->Soil_Metabolism Test_Substance->Sediment_Metabolism Test_Substance->Adsorption

General workflow for environmental fate assessment.
Aerobic and Anaerobic Transformation in Soil (OECD 307)

Objective: To determine the rate and pathway of degradation of a test substance in soil under controlled aerobic and anaerobic conditions.[14]

Methodology:

  • Soil Selection: A minimum of three different soil types are typically used, characterized for properties such as texture, organic carbon content, pH, and microbial biomass.

  • Test Substance Application: The test substance, often radiolabelled for ease of tracking, is applied to the soil samples at a specified concentration.

  • Incubation:

    • Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content. The system is continuously aerated with CO₂-free, humidified air to maintain aerobic conditions. Evolved ¹⁴CO₂ is trapped to quantify mineralization.

    • Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with water, and the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling and Analysis: Soil samples are taken at various time intervals and extracted using appropriate solvents. The parent compound and its transformation products are identified and quantified, typically using chromatographic techniques like HPLC or GC coupled with mass spectrometry (MS) or a radioactivity detector.[15]

  • Data Analysis: The decline of the parent compound is used to calculate degradation rates and DT₅₀ values, typically assuming first-order kinetics.

Adsorption/Desorption (OECD 106)

Objective: To determine the extent to which a chemical adsorbs to soil particles, providing an indication of its mobility.[14]

Methodology:

  • Soil and Solution Preparation: Several soil types with varying organic carbon content and texture are used. A solution of the test substance is prepared in a 0.01 M CaCl₂ solution, which acts as a background electrolyte.

  • Equilibration (Adsorption Phase): Known masses of soil are shaken with a known volume and concentration of the test substance solution for a defined period (e.g., 24 hours) to reach equilibrium.

  • Analysis: The suspensions are centrifuged, and the concentration of the test substance remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

  • Desorption Phase: The supernatant is replaced with a fresh CaCl₂ solution, and the soil is resuspended and shaken again to determine the amount of the substance that desorbs from the soil particles.

  • Data Analysis: The results are used to calculate the soil-water distribution coefficient (Kd), which is then normalized to the organic carbon content of the soil to yield the Kₒc value.[8]

Proposed Mechanism of Action and Potential for Non-Target Effects

The repellent effect of this compound is primarily mediated through its interaction with the insect olfactory system.[11][16] It acts as a modulator of odorant receptors (ORs), which are ligand-gated ion channels located on the dendrites of olfactory receptor neurons (ORNs).[17][18][19]

Odorant molecules are transported through the sensillum lymph to the ORs by odorant-binding proteins (OBPs).[20][21] this compound can interfere with this process by inhibiting the activation of ORs by host attractants, effectively "masking" the host from the insect. Studies on Aedes aegypti mosquitoes have shown that this compound strongly inhibits the function of specific ORs in the presence of their target odorants.[17][18]

The following diagram illustrates the proposed signaling pathway for insect olfaction and the inhibitory role of this compound.

Olfactory_Signaling cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Membrane Odorant Host Odorant OBP Odorant-Binding Protein (OBP) Odorant->OBP Binds Complex OBP-Odorant Complex This compound This compound OR Odorant Receptor (OR) - Ion Channel This compound->OR Inhibits/ Antagonizes Complex->OR Delivers Odorant Activation Neuron Activation (Signal to Brain) OR->Activation Opens Channel (Ion Influx) No_Activation No Activation (Host Not Detected) OR->No_Activation

Proposed mechanism of this compound action on insect olfactory signaling.

While this compound is generally considered to have low toxicity to non-target organisms like fish and birds, its mode of action on ion channels warrants consideration for potential sublethal effects on other species.[7] The broad impact of pesticides on soil health and non-target invertebrates is an area of ongoing research and concern.

Conclusion

This compound is an effective insect repellent that undergoes relatively rapid biodegradation in aquatic environments, primarily forming the more persistent metabolite, this compound-acid. It is stable to hydrolysis and direct aqueous photolysis. Its moderate to high mobility in soil, coupled with a lack of soil degradation data, indicates a potential for leaching that requires further investigation. Standardized OECD protocols provide a robust framework for generating the necessary data to complete a comprehensive environmental risk assessment. The mechanism of action, involving the modulation of insect odorant receptors, is a key area of research for developing next-generation repellents with improved environmental profiles.

References

An In-depth Technical Guide on the Binding Affinity of Icaridin to Anopheles gambiae Odorant Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interactions between the insect repellent Icaridin and the odorant binding proteins (OBPs) of the primary malaria vector, Anopheles gambiae. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a resource for researchers in the fields of vector control, chemical ecology, and drug development.

Executive Summary

Understanding the molecular interactions between repellents and the olfactory system of mosquitoes is paramount for the development of new and improved vector control strategies. This compound (also known as Pthis compound) is a synthetic repellent that has demonstrated high efficacy against a broad range of insects, including Anopheles gambiae. Its mode of action is believed to involve the disruption of the mosquito's ability to detect host cues. Odorant binding proteins (OBPs) are a key component of the insect olfactory system, responsible for the initial capture and transport of volatile molecules to the olfactory receptors. This guide details the quantitative binding affinities, experimental methodologies, and the underlying signaling pathways associated with this compound's interaction with An. gambiae OBPs.

Quantitative Binding Data

The binding affinity of this compound to various Anopheles gambiae odorant binding proteins (AgamOBPs) has been quantified using different biophysical techniques. The following tables summarize the available data from key studies.

Isothermal Titration Calorimetry (ITC) Data

Isothermal Titration Calorimetry directly measures the heat changes associated with binding events, allowing for the determination of thermodynamic parameters, including the dissociation constant (Kd). A study by Tsitsanou et al. (2016) identified two distinct binding sites for this compound on AgamOBP1.[1][2][3][4]

Odorant Binding ProteinLigandBinding SiteDissociation Constant (Kd) [mM]Dissociation Constant (Kd) [µM]Reference
AgamOBP1This compoundSite 10.03434[1][2][3][4]
AgamOBP1This compoundSite 20.714714[1][2][3][4]
Fluorescence Competitive Binding Assay Data

Fluorescence competitive binding assays are a common method to assess the binding of ligands to OBPs. In this assay, a fluorescent probe is displaced by a competing ligand, and the concentration of the ligand that inhibits 50% of the probe's binding (IC50) is determined. From the IC50, the inhibition constant (Ki) can be calculated. Data from Qiao et al. (2011) provides IC50 values for this compound against several AgamOBPs.[5]

Odorant Binding ProteinLigandIC50 (µM)Reference
AgamOBP1This compound>16[5]
AgamOBP3This compoundNot specified[5]
AgamOBP4This compound65[5]
AgamOBP47This compoundNot specified[5]

Experimental Protocols

This section outlines the detailed methodologies employed in the cited studies to determine the binding affinities of this compound to An. gambiae OBPs.

Protein Expression and Purification of AgamOBPs

Recombinant An. gambiae OBPs are typically expressed in bacterial systems, such as E. coli.

Workflow for Protein Expression and Purification:

G cluster_cloning Cloning cluster_expression Expression cluster_purification Purification Gene Amplification Gene Amplification Vector Ligation Vector Ligation Gene Amplification->Vector Ligation OBP Gene Transformation Transformation Vector Ligation->Transformation Expression Vector Bacterial Culture Bacterial Culture Transformation->Bacterial Culture E. coli Induction (IPTG) Induction (IPTG) Bacterial Culture->Induction (IPTG) Cell Harvest Cell Harvest Induction (IPTG)->Cell Harvest Cell Lysis Cell Lysis Cell Harvest->Cell Lysis Inclusion Body Solubilization Inclusion Body Solubilization Cell Lysis->Inclusion Body Solubilization Refolding Refolding Inclusion Body Solubilization->Refolding Chromatography Chromatography Refolding->Chromatography Anion Exchange & Gel Filtration Purified OBP Purified OBP Chromatography->Purified OBP G cluster_preparation Sample Preparation cluster_titration Titration cluster_measurement Measurement & Analysis OBP_Probe_Mix Mix OBP and 1-NPN Add_this compound Add this compound (increasing concentrations) OBP_Probe_Mix->Add_this compound Measure_Fluorescence Measure Fluorescence (Ex: 337nm, Em: 380-450nm) Add_this compound->Measure_Fluorescence Data_Analysis Plot Fluorescence vs. [this compound] Calculate IC50 and Ki Measure_Fluorescence->Data_Analysis Binding_Affinity Binding Affinity (IC50, Ki) Data_Analysis->Binding_Affinity G cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron Dendrite This compound This compound OBP OBP This compound->OBP Binding OBP_this compound OBP-Icaridin Complex OBP->OBP_this compound OR Odorant Receptor (OR) OBP_this compound->OR Transport & Delivery Ion_Channel Ion Channel Activation OR->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action_Potential Depolarization->Action_Potential Signal to Brain

References

Methodological & Application

Application Note: Quantification of Icaridin in Insect Repellent Formulations by HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Icaridin, also known as Pthis compound, is a widely used active ingredient in insect repellent products. Its accurate quantification in various formulations is crucial for quality control, ensuring product efficacy and safety. This application note details a robust and validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the determination of this compound in commercial insect repellent formulations such as lotions, gels, and sprays. The method is specific, accurate, and precise, making it suitable for routine analysis in a quality control laboratory.

Principle

The method involves a simple extraction of this compound from the sample matrix followed by chromatographic separation on a phenyl column. The mobile phase consists of an isocratic mixture of acetonitrile and water. Detection and quantification are performed using a Diode Array Detector (DAD) at a wavelength of 210 nm, which provides a balance of sensitivity and specificity.[1] The retention time for this compound under these conditions is approximately 4.5 minutes.[1][2][3][4]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A summary of the HPLC-DAD instrument parameters is provided in the table below.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD)
Column Phenyl column (150 x 4.6 mm, 3.5 µm)
Column Temperature 30 °C
Mobile Phase Acetonitrile:Water (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 210 nm
Run Time Approximately 5 minutes

2. Reagents and Standards

  • This compound analytical standard (purity > 95%)

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

3. Standard Solution Preparation

  • Stock Standard Solution (2 mg/mL): Accurately weigh 100 mg of this compound standard into a 50 mL volumetric flask.[1] Add 20 mL of isopropanol/water (50:50 v/v) and sonicate for 5 minutes to dissolve.[1] Dilute to volume with the same solvent.

  • Working Standard Solution (0.6 mg/mL): Transfer an appropriate aliquot of the stock standard solution to a 10 mL volumetric flask and dilute to volume with the mobile phase (acetonitrile/water, 40:60 v/v).[1]

4. Sample Preparation (Lotion Formulation)

  • Accurately weigh 1.0 g of the lotion sample into a 50 mL volumetric flask.[1]

  • Add 20 mL of isopropanol/water (50:50 v/v) and sonicate for 5 minutes to ensure complete extraction of this compound.[1]

  • Dilute to volume with the same solvent.[1]

  • Transfer an aliquot to a 10 mL volumetric flask and dilute with the mobile phase to achieve a final target concentration of 0.6 mg/mL.[1]

  • Filter the final solution through a 0.45 µm syringe filter before injecting into the HPLC system.[1]

5. Calibration Curve

Prepare a series of calibration standards by diluting the stock standard solution with the mobile phase to concentrations ranging from 0.1 to 1.2 mg/mL.[1][2] The analytical curve should be constructed with at least five concentration levels.

Method Validation Summary

The described method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1] The key validation parameters are summarized in the table below.

Validation ParameterResult
Linearity Range 0.1 - 1.2 mg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 mg/mL
Limit of Quantification (LOQ) 0.1 mg/mL
Accuracy (Recovery) 98.2% - 101.1%
Precision (RSD%) < 2%
Specificity No interference from excipients was observed.
Robustness The method is robust.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing weigh_sample Weigh 1g of Lotion add_solvent1 Add 20mL Isopropanol/Water (50:50) weigh_sample->add_solvent1 sonicate Sonicate for 5 min add_solvent1->sonicate dilute_to_50 Dilute to 50mL with Solvent sonicate->dilute_to_50 dilute_to_10 Dilute to 10mL with Mobile Phase (Target: 0.6 mg/mL) dilute_to_50->dilute_to_10 filter Filter with 0.45µm Syringe Filter dilute_to_10->filter injection Inject 20µL filter->injection weigh_std Weigh 100mg this compound Standard dissolve_std Dissolve in 50mL Isopropanol/Water (50:50) weigh_std->dissolve_std prepare_working_std Prepare Working Standards (0.1 - 1.2 mg/mL) dissolve_std->prepare_working_std prepare_working_std->injection hplc_system HPLC System (Phenyl Column, 30°C) mobile_phase Mobile Phase (ACN:H2O, 40:60) Flow: 1.0 mL/min detection DAD Detection at 210nm injection->detection chromatogram Obtain Chromatogram (this compound peak at ~4.5 min) detection->chromatogram calibration_curve Construct Calibration Curve chromatogram->calibration_curve quantification Quantify this compound in Sample calibration_curve->quantification

Caption: Workflow for this compound quantification by HPLC-DAD.

Conclusion

The presented HPLC-DAD method provides a simple, rapid, and reliable approach for the quantification of this compound in various insect repellent formulations.[1] The short run time and minimal sample preparation make it an efficient tool for quality control, ensuring that products meet the required specifications for active ingredient concentration.[1] The method's validation demonstrates its accuracy, precision, and robustness for its intended purpose.[1][2][3]

References

Application Note: Gas Chromatographic Analysis of Icaridin Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Icaridin, also known as Pthis compound, is a widely used active ingredient in insect repellents. Its chemical name is sec-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. The purity of the technical grade this compound is crucial for its efficacy and safety in final product formulations. Gas chromatography with a flame ionization detector (GC-FID) is a robust and reliable analytical technique for determining the purity of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the determination of this compound purity by GC-FID, including instrument parameters, sample preparation, and data analysis. The World Health Organization (WHO) specifies a minimum this compound content of 970 g/kg for the technical material, and this method is suitable for verifying compliance with such specifications.[1]

Principle

This method utilizes gas chromatography to separate this compound from potential impurities present in the technical material. The sample is dissolved in a suitable solvent and injected into the GC system. The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. A flame ionization detector (FID) is used for the quantification of this compound and its impurities. The purity of this compound is determined by the area percent method, where the peak area of this compound is compared to the total area of all detected peaks.

Experimental Protocol

Instrumentation and Materials
  • Gas Chromatograph: Agilent Intuvo 9000 GC system or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID).

  • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.

  • Data Acquisition System: Agilent OpenLab CDS or equivalent.

  • Analytical Balance: Capable of weighing to 0.1 mg.

  • Volumetric Flasks: 10 mL, Class A.

  • Pipettes and Syringes: Appropriate for sample and standard preparation.

  • Solvent: Isopropanol (IPA), HPLC grade or equivalent.

  • Reference Standard: this compound, certified reference material (CRM) with known purity.

GC-FID Operating Conditions

The following instrumental parameters can be used as a starting point and should be optimized as needed. These parameters are adapted from a similar analysis of the insect repellent DEET.

ParameterValue
Injector Split/Splitless
Injector Temperature250 °C
Injection Volume1.0 µL
Split Ratio50:1
Oven
Initial Temperature100 °C, hold for 1 minute
Temperature Ramp15 °C/min to 280 °C, hold for 5 minutes
Column
Carrier GasHelium or Hydrogen
Flow Rate1.2 mL/min (Constant Flow)
Detector (FID)
Detector Temperature300 °C
Hydrogen Flow30 mL/min
Air Flow400 mL/min
Makeup Gas (N₂) Flow25 mL/min
Sample and Standard Preparation

Standard Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with isopropanol.

  • Mix thoroughly.

Sample Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound technical sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with isopropanol.

  • Mix thoroughly.

Analytical Procedure
  • Equilibrate the GC system with the specified conditions until a stable baseline is achieved.

  • Inject 1.0 µL of the isopropanol blank to ensure no interfering peaks are present.

  • Inject 1.0 µL of the Standard Solution to determine the retention time of this compound.

  • Inject 1.0 µL of the Sample Solution in triplicate.

  • Record the chromatograms and integrate all peaks.

Data Presentation

System Suitability

System suitability parameters should be established to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor (for this compound peak)≤ 2.0
Theoretical Plates (for this compound peak)≥ 2000
RSD of Peak Area (n=5 injections)≤ 2.0%
Quantitative Data Summary

The purity of the this compound sample is calculated using the area normalization method.

Formula for Purity (%):

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Example Data Table:

InjectionRetention Time of this compound (min)Peak Area of this compoundTotal Peak AreaPurity (%)
Sample 112.5458,900468,26598.00
Sample 212.5460,200469,59298.00
Sample 312.6459,550468,92998.00
Average 12.5 459,550 468,929 98.00
RSD (%) -0.14 -0.00

Diagrams

Experimental Workflow

GC_Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Reporting weigh_std Weigh this compound Reference Standard dissolve_std Dissolve in Isopropanol in 10 mL Volumetric Flask weigh_std->dissolve_std inject_std Inject Standard Solution dissolve_std->inject_std weigh_sample Weigh this compound Technical Sample dissolve_sample Dissolve in Isopropanol in 10 mL Volumetric Flask weigh_sample->dissolve_sample inject_sample Inject Sample Solution (x3) dissolve_sample->inject_sample gc_system Equilibrate GC-FID System inject_blank Inject Solvent Blank gc_system->inject_blank inject_blank->inject_std inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate All Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (Area % Method) integrate_peaks->calculate_purity report Generate Report calculate_purity->report

Caption: Workflow for this compound purity analysis by GC-FID.

Logical Relationship for Purity Calculation

Purity_Calculation_Logic chromatogram Raw Chromatogram Data peak_integration Peak Integration chromatogram->peak_integration icaridin_area Area of this compound Peak (A_i) peak_integration->icaridin_area total_area Total Area of All Peaks (ΣA) peak_integration->total_area purity_calc Purity (%) = (A_i / ΣA) * 100 icaridin_area->purity_calc total_area->purity_calc final_result Final Purity Value purity_calc->final_result

Caption: Logical flow for calculating this compound purity from chromatogram data.

References

Application Notes and Protocols for Novel Icaridin Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing, characterizing, and evaluating novel topical formulations of the insect repellent Icaridin. The protocols detailed below cover advanced delivery systems, including microencapsulation, liposomal formulations, and nanoemulsions, designed to enhance repellent efficacy, prolong duration of action, and improve skin compatibility.

Introduction to this compound and Novel Formulations

This compound, also known as Pthis compound, is a piperidine derivative that has demonstrated excellent repellent properties against a broad spectrum of insects, comparable or even superior to DEET, but with a more favorable safety and cosmetic profile.[1] It is a colorless and odorless compound with low dermal absorption and toxicity.[2][3] The development of novel formulations aims to control the release of this compound, thereby extending the protection time and minimizing skin permeation.[1] Advanced delivery systems such as microcapsules, liposomes, and nanoemulsions offer promising strategies to achieve these goals.[1][4]

Analytical Methods for this compound Quantification

Accurate quantification of this compound in formulations is crucial for quality control and performance evaluation. A validated High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) method is a reliable approach.[5]

Protocol 2.1: Quantification of this compound using HPLC-DAD[5]
  • Instrumentation: HPLC system with a Diode-Array Detector.

  • Column: Phenyl chromatographic column (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile/water (40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 30 °C.

  • Standard Preparation:

    • Accurately weigh 100 mg of this compound standard into a 50 mL volumetric flask.

    • Add 20 mL of isopropanol/water (50:50 v/v) and sonicate for 5 minutes.

    • Bring the flask to volume with the same solvent.

    • Dilute to a working concentration of 0.6 mg/mL with the mobile phase.

  • Sample Preparation (for Lotions, Gels, Sprays):

    • Accurately weigh a sample amount equivalent to approximately 6 mg of this compound into a 10 mL volumetric flask.

    • Add 5 mL of isopropanol/water (50:50 v/v) and sonicate for 10 minutes.

    • Bring the flask to volume with the same solvent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Calibration Curve: Prepare a series of standard solutions with concentrations ranging from 0.1 to 1.2 mg/mL to establish linearity.[5]

Novel this compound Formulation Protocols

Microencapsulation of this compound

Microencapsulation involves entrapping this compound within a polymeric shell to control its release. Complex coacervation is a common method for this purpose.[6][7]

  • Materials: this compound, Gum Arabic, Chitosan, Acetic Acid, Sodium Hydroxide.

  • Preparation of Wall Materials:

    • Prepare a 1% (w/v) Gum Arabic solution in deionized water.

    • Prepare a 1% (w/v) Chitosan solution in 1% (v/v) acetic acid.

  • Emulsification:

    • Disperse a defined amount of this compound (e.g., 20% w/w of the final formulation) into the Gum Arabic solution.

    • Homogenize the mixture at high speed (e.g., 5000 rpm) for 10 minutes to form an oil-in-water emulsion.

  • Coacervation:

    • Slowly add the Chitosan solution to the emulsion while stirring continuously.

    • Adjust the pH of the mixture to approximately 4.0-4.5 using 1M HCl or 1M NaOH to induce coacervation.

    • Continue stirring for 1-2 hours to allow for the deposition of the polymer complex around the this compound droplets.

  • Hardening and Collection:

    • Optionally, add a cross-linking agent like glutaraldehyde (0.2% w/v) and stir for another 3 hours to harden the microcapsule walls.

    • Allow the microcapsules to sediment.

    • Separate the microcapsules by decantation or centrifugation.

    • Wash the microcapsules with deionized water and dry them (e.g., by freeze-drying or spray-drying).[6]

Liposomal this compound Formulations

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate active ingredients. The thin-film hydration method is a widely used technique for liposome preparation.[8]

  • Materials: this compound, Phosphatidylcholine (e.g., soy or egg), Cholesterol, Organic solvent (e.g., chloroform/methanol mixture 2:1 v/v), Aqueous buffer (e.g., phosphate-buffered saline pH 7.4).

  • Lipid Film Formation:

    • Dissolve this compound, phosphatidylcholine, and cholesterol in the organic solvent in a round-bottom flask. A typical molar ratio of phosphatidylcholine to cholesterol is 7:2.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer to the flask.

    • Agitate the flask (e.g., by gentle rotation or vortexing) at a temperature above the lipid's phase transition temperature for at least 1 hour. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform vesicles (unilamellar vesicles - UVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with a defined pore size (e.g., 100-200 nm).[9]

This compound Nanoemulsions

Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes typically in the range of 20-500 nm.[10][11] They can be prepared using high-energy methods like high-pressure homogenization or low-energy methods like spontaneous emulsification.[12]

  • Materials: this compound (as the oil phase), a lipophilic surfactant, a water-miscible solvent (e.g., ethanol), a hydrophilic surfactant, and water.

  • Organic Phase Preparation:

    • Prepare an organic solution by dissolving this compound and a lipophilic surfactant in the water-miscible solvent.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of the hydrophilic surfactant.

  • Nanoemulsion Formation:

    • Inject the organic phase into the aqueous phase under moderate magnetic stirring. The spontaneous diffusion of the solvent from the organic to the aqueous phase leads to the formation of fine oil droplets.

  • Solvent Removal:

    • Remove the organic solvent from the nanoemulsion by evaporation under reduced pressure.

Characterization of Novel this compound Formulations

A thorough characterization is essential to ensure the quality and performance of the developed formulations.

Table 1: Characterization Parameters for Novel this compound Formulations

ParameterMethodMicrocapsulesLiposomesNanoemulsions
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measure size distribution and uniformity.Determine vesicle size and PDI.Assess droplet size and distribution.
Zeta Potential Electrophoretic Light ScatteringEvaluate surface charge and stability.Determine surface charge and colloidal stability.Assess droplet surface charge and stability.
Morphology Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM)Visualize surface and shape.Observe vesicle structure and lamellarity.Image droplet shape and size.
Encapsulation Efficiency (EE%) Spectrophotometry or HPLC after separation of free this compoundQuantify the amount of this compound entrapped.Determine the percentage of this compound encapsulated.Measure the amount of this compound in the oil phase.
Drug Loading (DL%) Spectrophotometry or HPLCDetermine the weight percentage of this compound in the microcapsules.Quantify the amount of this compound per unit weight of lipid.Not typically measured in the same way.
  • Separate the encapsulated this compound from the free, unencapsulated this compound. This can be achieved by centrifugation for microcapsules and nanoemulsions, or by size exclusion chromatography or dialysis for liposomes.

  • Quantify the amount of free this compound in the supernatant/dialysate using the HPLC-DAD method described in Protocol 2.1.

  • Calculate the EE% using the following formula: EE% = [(Total this compound - Free this compound) / Total this compound] x 100

Table 2: Comparative Data of Novel this compound Formulations (Illustrative)

Formulation TypeActive Conc. (%)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
Nanoemulsion 3%184 ± 7< 0.2-73.7 ± 0.1[2]
Nanostructured Lipid Carriers (NLCs) -252 ± 5< 0.2-~99[13]
Microcapsules (Complex Coacervation) ----73[6]

Performance Evaluation Protocols

In Vitro Release Studies

In vitro release studies assess the rate at which this compound is released from the formulation.

  • Apparatus: Franz diffusion cell system.

  • Membrane: Synthetic membrane (e.g., Strat-M®) or dialysis membrane.

  • Receptor Medium: Phosphate-buffered saline (pH 5.5 to simulate skin surface) with a solubilizing agent (e.g., ethanol or Tween 80) to maintain sink conditions.

  • Procedure:

    • Mount the membrane between the donor and receptor compartments of the Franz cell.

    • Fill the receptor compartment with the receptor medium and maintain a constant temperature (32 ± 1 °C).

    • Apply a known quantity of the this compound formulation to the surface of the membrane in the donor compartment.

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.

    • Analyze the this compound concentration in the collected samples using HPLC-DAD.

  • Data Analysis: Plot the cumulative amount of this compound released per unit area versus time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[14]

Table 3: In Vitro Release and Permeation Data for this compound Formulations (Illustrative)

Formulation TypeRelease after 30h (%)Permeation Flux (µg cm⁻² min⁻¹)Permeability Coefficient (cm⁻² min⁻¹)Reference
NLCs in Suspension 79 ± 5109.1 x 10⁻⁴21.8 x 10⁻⁴[13][14]
NLCs in Gel 67 ± 31,545 x 10⁻⁴309 x 10⁻⁴[13][14]
Nanoemulsion (3% this compound) ~50% in 47 min--[2]
In Vitro Skin Permeation Studies

These studies evaluate the amount of this compound that permeates through the skin, which is important for assessing both efficacy (as some penetration is needed) and safety (to minimize systemic absorption).

This protocol is similar to the in vitro release study (5.1.1), with the key difference being the use of excised human or animal (e.g., porcine) skin as the membrane. The procedure for sample application, collection, and analysis remains the same. At the end of the experiment, the skin can be analyzed to determine the amount of this compound retained in different skin layers.

Repellent Efficacy Testing

The "arm-in-cage" test is a standard laboratory method to determine the Complete Protection Time (CPT) of a topical repellent.

  • Test Subjects: Human volunteers (protocols must be approved by an Institutional Review Board).

  • Test Insects: Laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti).

  • Procedure:

    • Apply a standardized amount of the this compound formulation (e.g., 1 g per 600 cm²) to a defined area on a volunteer's forearm. The other arm can serve as an untreated control.

    • At regular intervals (e.g., every 30 minutes) after application, the volunteer inserts the treated forearm into a cage containing a known number of mosquitoes for a fixed period (e.g., 3 minutes).

    • Record the number of mosquito landings and/or probes.

    • The test is concluded for that volunteer when the first confirmed bite occurs. The time from application to the first bite is the CPT.

  • Data Analysis: Calculate the mean CPT across all volunteers for each formulation.

Stability Testing of this compound Formulations

Stability testing ensures that the formulation maintains its physical, chemical, and functional properties over its shelf life.

Protocol 6.1: Stability Assessment of Topical Formulations[17][18][19]
  • Storage Conditions: Store samples of the formulation in their final packaging at various temperature and humidity conditions as per ICH guidelines:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Intervals:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Parameters to Evaluate:

    • Physical: Appearance, color, odor, pH, viscosity, phase separation, particle/droplet size, and zeta potential.

    • Chemical: this compound content (assay) and presence of degradation products using HPLC.

    • Microbiological: Microbial limit testing (total aerobic microbial count, total yeast and mold count).

  • Freeze-Thaw Cycling: Subject the formulation to several cycles of freezing (e.g., -10°C to -20°C) and thawing to assess its physical stability.

Visualizations

Experimental_Workflow cluster_Formulation Formulation Development cluster_Characterization Physicochemical Characterization cluster_Performance Performance Evaluation cluster_Stability Stability Testing F1 Microencapsulation (Complex Coacervation) C1 Particle Size & PDI (DLS) F1->C1 F2 Liposome Preparation (Thin-Film Hydration) F2->C1 F3 Nanoemulsion (Spontaneous Emulsification) F3->C1 C2 Zeta Potential C1->C2 C3 Morphology (SEM/TEM) C2->C3 C4 Encapsulation Efficiency (HPLC) C3->C4 P1 In Vitro Release (Franz Cell) C4->P1 P2 Skin Permeation (Franz Cell) P1->P2 P3 Repellent Efficacy (Arm-in-Cage) P2->P3 S1 Accelerated & Long-Term (ICH Conditions) P3->S1

Caption: Workflow for developing and evaluating novel this compound formulations.

Repellent_Mechanism cluster_Host Host cluster_Repellent Repellent Action cluster_Mosquito Mosquito Host Human Skin Cues Host Cues (CO2, Lactic Acid, Odors) Host->Cues This compound This compound Vapor Host->this compound Evaporation Receptor Olfactory Receptors (e.g., Orco/ORs) Cues->Receptor Attraction This compound->Receptor Blocks/Masks Cues Mosquito Mosquito Mosquito->Receptor Receptor->Mosquito No Host Recognition

Caption: Simplified mechanism of this compound's repellent action on mosquitoes.

References

Protocol for Efficacy Testing of Icaridin Against Aedes aegypti

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for evaluating the efficacy of Icaridin-based repellent formulations against the yellow fever mosquito, Aedes aegypti. The methodologies described herein are compiled from established guidelines, including those from the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA), to ensure data comparability and regulatory relevance.[1][2][3]

Introduction

This compound, also known as Pthis compound, is a synthetic insect repellent with broad efficacy against various arthropods, including mosquitoes.[4][5] It functions by blocking the mosquito's ability to detect human odors, thereby acting as a camouflage for the skin.[5] Efficacy testing is crucial for the development and registration of new repellent products and for comparative analysis with existing formulations like DEET. The "arm-in-cage" test is a standard laboratory method for assessing the complete protection time (CPT) of topical repellents.[6][7][8]

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the efficacy of this compound against Aedes aegypti from various studies. These metrics are key indicators of a repellent's performance.

Table 1: Complete Protection Time (CPT) of this compound Formulations

This compound ConcentrationComplete Protection Time (Minutes)Study Type
20%410.4Laboratory/Field
19.2%>540Field
10%351.5Laboratory
20%>380Laboratory
10%5 hours 20 minutes - 6 hours 50 minutes (mean ~6 hours)Field

Source:[9][10][11]

Table 2: Repellency Percentage of this compound

This compound ConcentrationRepellency (%)DurationStudy Type
20%>97%5 hoursLaboratory/Field
19.2%>94.7%9 hoursField
2%>95% (blood-feeding inhibition)Not SpecifiedLaboratory (choice test)
20%98.36%5 hoursField
10%95.36%5 hoursField

Source:[9][12]

Experimental Protocol: Arm-in-Cage Efficacy Test

This protocol details the standardized arm-in-cage method for determining the Complete Protection Time (CPT) of a topical this compound formulation.

Materials and Equipment
  • Test cages (e.g., 40x40x40 cm)[6]

  • Host-seeking, non-blood-fed female Aedes aegypti mosquitoes (5-10 days old)

  • This compound test formulation

  • Control substance (e.g., ethanol or the formulation's vehicle without the active ingredient)

  • Human volunteers

  • Micropipette or syringe for precise application

  • Latex gloves

  • Stopwatch

  • Environmental chamber or room with controlled temperature (27 ± 2°C) and relative humidity (80 ± 10%)

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_application Application Phase cluster_exposure Exposure & Data Collection Phase cluster_analysis Data Analysis Phase recruit Recruit and Screen Human Volunteers mosquito_prep Prepare Cages with 200 Female Aedes aegypti acclimate Acclimate Mosquitoes to Test Conditions mosquito_prep->acclimate apply_repellent Apply this compound Formulation to Volunteer's Forearm acclimate->apply_repellent apply_control Apply Control Substance to Other Volunteers acclimate->apply_control expose_arm Insert Treated Forearm into Mosquito Cage apply_repellent->expose_arm apply_control->expose_arm observe Observe for Mosquito Landings and Probes expose_arm->observe record_time Record Time of First Confirmed Bite observe->record_time Bite Confirmed repeat_exposure Repeat Exposure at 30-minute Intervals observe->repeat_exposure No Bite calculate_cpt Calculate Complete Protection Time (CPT) record_time->calculate_cpt repeat_exposure->expose_arm compare_data Compare CPT of this compound with Control calculate_cpt->compare_data G cluster_human Human Host cluster_mosquito Mosquito Olfactory System cluster_behavior Mosquito Behavior human_odors Human Odors (e.g., CO2, Lactic Acid) olfactory_receptors Olfactory Receptors on Antennae human_odors->olfactory_receptors Binds to chemosensory_neurons Chemosensory Neurons olfactory_receptors->chemosensory_neurons Activates repellency Repellency olfactory_receptors->repellency Prevents Binding brain Brain Signal Processing chemosensory_neurons->brain Sends Signal attraction Host Attraction and Biting brain->attraction Initiates This compound This compound Application This compound->olfactory_receptors Blocks/Masks

References

Application Notes and Protocols: In Vitro Skin Permeation Studies of Icaridin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Icaridin (also known as Pthis compound) is a widely used topical insect repellent. Understanding its percutaneous absorption is crucial for assessing its safety and efficacy. In vitro skin permeation studies are a key tool for evaluating how this compound from different formulations penetrates the skin barrier. These studies provide valuable data on the rate and extent of absorption, helping to optimize formulation characteristics and conduct risk assessments. This document outlines the protocols for conducting such studies using Franz diffusion cells, a standard and reliable method.

Experimental Protocols

Materials and Reagents
  • This compound standard: Analytical grade (e.g., 95% purity).

  • Solvents: HPLC-grade or LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Formic acid, phosphate-buffered saline (PBS, pH 7.4).

  • Skin Membrane: Excised human or animal (e.g., porcine) skin, or synthetic membranes like Polydimethylsiloxane (PDMS).

  • This compound Formulation: The test product (e.g., lotion, spray, gel).

  • Franz Diffusion Cells: With a known diffusion area (e.g., 0.5-2.5 cm²) and receptor volume.[1]

  • Water Bath/Temperature Control System: To maintain the temperature at 32°C for skin studies.[2]

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) detector.

Skin Membrane Preparation
  • Source: Use either excised human skin from elective surgery (with ethical approval) or full-thickness animal skin (e.g., porcine ear skin, which is a common model).[3] Synthetic membranes can also be used for screening purposes.[4]

  • Preparation: If using full-thickness skin, carefully remove subcutaneous fat and connective tissue. The skin can be separated into the epidermis and dermis by heat-stripping (immersing in 60°C water for 60 seconds) if only the epidermal barrier is of interest.[5]

  • Storage: Fresh skin is ideal. If necessary, skin can be wrapped in aluminum foil and stored at -20°C or below for later use. Before the experiment, thaw the skin and hydrate it in PBS.

Franz Diffusion Cell Setup and Procedure

The Franz diffusion cell is a simple, reproducible system for measuring drug release and permeation. It consists of a donor chamber, where the formulation is applied, and a receptor chamber, filled with a fluid, separated by the skin membrane.[6]

  • Preparation of Receptor Solution: Prepare PBS at pH 7.4. Degas the solution to prevent air bubbles from forming under the membrane, which could obstruct diffusion.[2]

  • Assembly:

    • Fill the receptor chamber with the degassed PBS, ensuring no bubbles are trapped inside.[2]

    • Mount the prepared skin membrane onto the Franz cell, with the stratum corneum side facing the donor chamber.[2]

    • Secure the membrane between the donor and receptor chambers using a clamp. Ensure a leak-proof seal.

  • Temperature Equilibration: Place the assembled cells in a water bath set to maintain the skin surface temperature at 32 ± 1°C. Allow the system to equilibrate.[7]

  • Application of Formulation (Dosing):

    • Apply a precise amount of the this compound formulation to the skin surface in the donor chamber. This can be a finite dose (e.g., 5-10 mg/cm²) to mimic in-use conditions or an infinite dose where the concentration is assumed to be constant throughout the experiment.[5][7]

    • Cover the donor chamber to prevent evaporation.[2]

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), collect an aliquot (e.g., 200-500 µL) of the receptor fluid.[7][8]

    • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed PBS to maintain a constant volume and sink conditions.[2][7]

  • Mass Balance: At the end of the experiment, dismantle the cell. Analyze the amount of this compound remaining on the skin surface (unpenetrated), within the skin (retained), and in the receptor fluid (permeated) to ensure recovery of the applied dose.

Analytical Method: Quantification of this compound by HPLC-DAD
  • Instrumentation: A standard HPLC system with a Diode Array Detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl column (e.g., 250 x 4.6 mm, 5 µm).[7]

    • Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Injection Volume: 10-20 µL.[7][9]

    • Detection Wavelength: 210 nm.[9]

    • Column Temperature: 30°C.[7][9]

  • Standard Curve Preparation: Prepare a series of this compound standard solutions in the receptor fluid (PBS) over a suitable concentration range (e.g., 0.1 to 1.2 mg/mL).[9] Run these standards to generate a calibration curve.

  • Sample Analysis: Analyze the collected samples from the receptor fluid directly or after appropriate dilution. Quantify the this compound concentration using the calibration curve.

Data Presentation

The permeation of this compound is typically lower than that of DEET.[1][10][11] Concurrent use with sunscreens containing oxybenzone may suppress the permeation of this compound, in contrast to the synergistic enhancement observed with DEET and oxybenzone.[4][10][11]

Table 1: Illustrative In Vitro Permeation Data for this compound and DEET Formulations

FormulationActive IngredientConcentrationCumulative Amount Permeated at 6h (µg/cm²)Steady-State Flux (Jss, µg/cm²/h)Permeability Coefficient (Kp, cm/h x 10⁻³)Lag Time (t_lag, h)
Product A (Spray)20% this compound200 mg/mL15.52.50.01251.8
Product B (Lotion)20% this compound200 mg/mL25.04.00.02001.5
Product C (Spray)20% DEET200 mg/mL95.815.30.07651.2
Product D (Lotion)20% DEET200 mg/mL150.224.10.12051.0
Product A + Sunscreen20% this compound200 mg/mL12.11.90.00952.0

Note: The data in this table are illustrative and compiled for comparative purposes based on qualitative findings from the literature. Actual results will vary depending on the specific formulation and experimental conditions.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare & Degas Receptor Solution assemble Assemble Franz Cell & Mount Membrane prep_solution->assemble prep_skin Prepare Skin Membrane prep_skin->assemble equilibrate Equilibrate System at 32°C assemble->equilibrate apply Apply this compound Formulation equilibrate->apply sample Collect Samples at Time Intervals apply->sample sample->sample hplc Quantify this compound by HPLC sample->hplc calculate Calculate Permeation Parameters hplc->calculate

Caption: Workflow for an In Vitro Skin Permeation Study using Franz Diffusion Cells.

Factors Influencing this compound Skin Permeation

G cluster_formulation Formulation Factors cluster_application Application Factors cluster_skin Skin Factors center_node This compound Skin Permeation f_type Vehicle Type (Lotion, Spray, Gel) f_type->center_node f_conc This compound Concentration f_conc->center_node f_excipients Excipients (e.g., Enhancers) f_excipients->center_node a_dose Applied Dose (Finite vs. Infinite) a_dose->center_node a_combo Concurrent Use (e.g., with Sunscreen) a_combo->center_node a_sequence Application Sequence a_sequence->center_node s_integrity Barrier Integrity s_integrity->center_node s_source Skin Source (Human, Porcine) s_source->center_node s_hydration Hydration Level s_hydration->center_node

Caption: Key Factors Influencing the In Vitro Skin Permeation of this compound.

References

Application Note: Quantitative Analysis of Icaridin in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Icaridin, a common topical insect repellent, in human urine. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up and concentration, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for researchers, scientists, and drug development professionals involved in biomonitoring, exposure assessment, and pharmacokinetic studies of this compound. All quantitative data, including limits of detection, recovery, and precision, are presented in clear, tabular formats.

Introduction

This compound is a widely used active ingredient in insect repellents designed for direct application to the skin. Assessing human exposure to this compound is crucial for risk assessment and understanding its metabolic fate. The analysis of this compound in urine provides a non-invasive approach to biomonitoring. This document presents a validated LC-MS/MS method for the accurate and precise measurement of this compound in human urine samples.[1][2]

Experimental Protocol

Materials and Reagents
  • Standards: this compound (95% purity), this compound-d3 (97% purity, as internal standard)[1][3]

  • Solvents: LC-MS grade methanol, acetonitrile, and ultrapure water[1][3]

  • Additives: Formic acid (99% purity)[1][3]

  • SPE Cartridges: Modified polystyrene-divinylbenzene polymer for reversed-phase retention[1][2]

  • Other: β-glucuronidase/arylsulfatase from Helix pomatia (for deconjugation studies)[1][2]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Urine Sample Pre-treatment: Acidify the urine sample with formic acid.[1][2] For analysis of conjugated metabolites, a deconjugation step using β-glucuronidase/arylsulfatase can be performed prior to acidification.[1][2]

  • Internal Standard Spiking: Add this compound-d3 internal standard solution to the pre-treated urine sample.[1][3]

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by equilibration with 1 mL of 0.1% formic acid in water.[1]

  • Sample Loading: Load 1 mL of the prepared urine sample onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid, followed by 1 mL of a methanol:water (1:3, v/v) solution.[1]

  • Elution: Elute the target analyte and internal standard with 1 mL of a methanol:water (3:1, v/v) solution.[1]

  • Final Sample: The eluent is directly analyzed by LC-MS/MS without the need for evaporation and reconstitution.[1][2]

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography (LC) Parameters [3]

ParameterCondition
LC System Agilent 1260 Infinity Binary LC system or equivalent
Column InertSustain AQ-C18 (150 mm × 2.1 mm i.d., 3 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 40–90% B (0–6 min), 90% B (6–9 min), 40% B (9–13 min)
Flow Rate 0.2 mL/min
Injection Volume 8 µL
Column Temperature Not specified, typically ambient or controlled at a constant temperature (e.g., 40 °C)
Total Run Time 13 minutes

Table 2: Mass Spectrometry (MS) Parameters [1][3]

ParameterCondition
MS System Agilent 6430 triple quadrupole mass spectrometer or equivalent
Ionization Mode Positive Ion Mode
Source Temperature 300 °C
Nebulizer Gas Pressure 50 psi
Gas Flow 10 L/min
Capillary Voltage 4000 V (Positive)
Collision Gas High-purity nitrogen (>99.9995%)
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 3: Multiple Reaction Monitoring (MRM) Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compoundTo be optimizedTo be optimizedTo be optimized
This compound-d3To be optimizedTo be optimizedTo be optimized

Note: Specific MRM transitions and collision energies should be optimized for the specific instrument used. The precursor ion for this compound is expected to be [M+H]+.

Quantitative Data Summary

The developed method was validated for its performance. The following tables summarize the key quantitative parameters.

Table 4: Method Validation Parameters [1]

ParameterResult
Limit of Detection (LOD) 0.06–0.11 µg/L
Lower Limit of Quantification (LLOQ) 0.21–0.37 µg/L
Extraction Recovery 74%–88%
Linearity (R²) >0.999
Intraday Precision (RSD%) 1.5–17.5%
Interday Precision (RSD%) 0.9–15.8%

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample Collection acidification Acidification with Formic Acid urine_sample->acidification is_spiking Spike with this compound-d3 (IS) acidification->is_spiking spe Solid-Phase Extraction (SPE) is_spiking->spe elution Elution spe->elution lc_separation LC Separation elution->lc_separation Direct Injection msms_detection MS/MS Detection (MRM) lc_separation->msms_detection data_acquisition Data Acquisition msms_detection->data_acquisition quantification Quantification data_acquisition->quantification final_result Final Concentration (µg/L) quantification->final_result

Caption: LC-MS/MS workflow for this compound analysis in urine.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantitative determination of this compound in human urine. The simple SPE sample preparation protocol and the rapid LC-MS/MS analysis make this method suitable for high-throughput biomonitoring studies. The presented quantitative data demonstrates that the method is accurate, precise, and meets the requirements for bioanalytical method validation.

References

Solid-Phase Extraction of Icaridin from Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icaridin, a piperidine derivative, is a widely used insect repellent. Understanding its pharmacokinetic and toxicological profile requires robust and reliable analytical methods for its quantification in various biological matrices. Solid-phase extraction (SPE) is a crucial sample preparation technique that offers high recovery and sample cleanup, enabling sensitive and accurate analysis by downstream instruments like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the solid-phase extraction of this compound from human urine, and proposes methodologies for plasma, serum, whole blood, and tissue samples.

Principle of Solid-Phase Extraction for this compound

This compound is a moderately lipophilic compound. Reversed-phase SPE is the most common approach for its extraction from aqueous biological matrices. In this technique, the nonpolar stationary phase of the SPE sorbent retains the nonpolar this compound from the polar sample matrix. Polar impurities are washed away, and this compound is subsequently eluted with a nonpolar organic solvent. The choice of sorbent, typically a polymeric or silica-based C8 or C18 material, and the optimization of washing and elution solvents are critical for achieving high recovery and purity.

Quantitative Data Summary

The following table summarizes the quantitative data for the solid-phase extraction of this compound from human urine based on a validated method.[1][2] Data for other matrices are based on typical performance for similar analytes and methods.

Biological MatrixSPE SorbentPre-treatmentRecovery (%)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
Human Urine Modified Polystyrene-DivinylbenzeneAcidification with 2% Formic Acid88%[1]0.06 - 0.11[1]0.21 - 0.37[1]
Plasma/Serum (Proposed) Polymeric Reversed-Phase (e.g., HLB)Dilution with aqueous buffer> 85%0.1 - 0.50.5 - 1.0
Whole Blood (Proposed) Polymeric Cation Exchange (e.g., Strata™-X-C)Hemolysis and Protein Precipitation> 80%0.2 - 1.01.0 - 2.0
Tissue (Proposed) C8 Reversed-PhaseHomogenization and Centrifugation> 80%0.5 - 2.0 (ng/g)2.0 - 5.0 (ng/g)

Experimental Protocols

Protocol 1: Solid-Phase Extraction of this compound from Human Urine

This protocol is based on the validated method by Saito et al.[1][2]

Materials:

  • SPE Cartridges: Modified Polystyrene-Divinylbenzene (e.g., EVOLUTE® EXPRESS ABN)

  • Human Urine Sample

  • This compound-d3 (Internal Standard)

  • 2% Formic Acid Solution

  • Methanol

  • Ultrapure Water

  • SPE Vacuum Manifold or Positive Pressure Processor

  • LC-MS/MS system for analysis

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of urine sample, add 20 µL of this compound-d3 internal standard solution.

    • Add 500 µL of 2% formic acid solution.

    • Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of ultrapure water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of ultrapure water.

    • Wash the cartridge with 1 mL of 25% methanol in water.

  • Elution:

    • Elute this compound from the cartridge with 1 mL of 75% methanol in water.

  • Sample Analysis:

    • The eluate is ready for direct injection into the LC-MS/MS system.

Protocol 2: Proposed Solid-Phase Extraction of this compound from Plasma/Serum

This proposed protocol is based on general methods for extracting lipophilic drugs from plasma and serum.[3][4]

Materials:

  • SPE Cartridges: Polymeric Reversed-Phase (e.g., Oasis HLB)

  • Plasma or Serum Sample

  • This compound-d3 (Internal Standard)

  • 4% Phosphoric Acid in Water

  • Methanol

  • Acetonitrile

  • Ultrapure Water

  • SPE Vacuum Manifold or Positive Pressure Processor

  • LC-MS/MS system for analysis

Procedure:

  • Sample Pre-treatment:

    • To 200 µL of plasma or serum, add 20 µL of this compound-d3 internal standard solution.

    • Add 200 µL of 4% phosphoric acid in water to precipitate proteins and dilute the sample.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of ultrapure water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution:

    • Elute this compound with 1 mL of acetonitrile.

  • Sample Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

Protocol 3: Proposed Solid-Phase Extraction of this compound from Whole Blood

This proposed protocol combines protein precipitation with solid-phase extraction, a common strategy for whole blood analysis.[5][6]

Materials:

  • SPE Cartridges: Polymeric Cation Exchange (e.g., Strata™-X-C)

  • Whole Blood Sample

  • This compound-d3 (Internal Standard)

  • Zinc Sulfate (10% w/v)

  • Methanol

  • Acetonitrile

  • 5% Ammonium Hydroxide in Methanol

  • SPE Vacuum Manifold or Positive Pressure Processor

  • LC-MS/MS system for analysis

Procedure:

  • Sample Pre-treatment (Hemolysis and Protein Precipitation):

    • To 200 µL of whole blood, add 20 µL of this compound-d3 internal standard solution.

    • Add 50 µL of 10% zinc sulfate solution and vortex for 10 seconds to lyse the red blood cells.

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of ultrapure water.

  • Sample Loading:

    • Load the supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of ultrapure water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Sample Analysis:

    • Evaporate the eluate to dryness and reconstitute for LC-MS/MS analysis.

Protocol 4: Proposed Solid-Phase Extraction of this compound from Tissue

This proposed protocol outlines a general procedure for tissue samples, where the initial homogenization is a critical step.

Materials:

  • SPE Cartridges: C8 Reversed-Phase

  • Tissue Sample (e.g., liver, skin)

  • This compound-d3 (Internal Standard)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile

  • Homogenizer (e.g., bead beater, ultrasonic)

  • SPE Vacuum Manifold or Positive Pressure Processor

  • LC-MS/MS system for analysis

Procedure:

  • Sample Pre-treatment (Homogenization):

    • Weigh approximately 100 mg of tissue.

    • Add 500 µL of cold PBS and 20 µL of this compound-d3 internal standard solution.

    • Homogenize the tissue until a uniform suspension is achieved.

    • Add 1 mL of acetonitrile to the homogenate to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 15,000 x g for 15 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of ultrapure water.

  • Sample Loading:

    • Load the supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 10% methanol in water.

  • Elution:

    • Elute this compound with 1 mL of methanol.

  • Sample Analysis:

    • The eluate may be concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Visualizations

SPE_Workflow_Urine cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Urine 500 µL Urine Sample IS Add Internal Standard (this compound-d3) Urine->IS Acid Add 500 µL 2% Formic Acid IS->Acid Vortex1 Vortex Acid->Vortex1 Load Load Sample Vortex1->Load Condition Condition (1 mL Methanol) Equilibrate Equilibrate (1 mL Water) Condition->Equilibrate Equilibrate->Load Wash1 Wash 1 (1 mL Water) Load->Wash1 Wash2 Wash 2 (1 mL 25% Methanol) Wash1->Wash2 Elute Elute (1 mL 75% Methanol) Wash2->Elute LCMS LC-MS/MS Analysis Elute->LCMS

Caption: Workflow for SPE of this compound from Urine.

SPE_Workflow_General cluster_prep 1. Sample Pre-treatment cluster_spe 2. Solid-Phase Extraction cluster_analysis 3. Analysis start Biological Sample (Plasma, Blood, Tissue) pretreat Homogenization / Lysis Protein Precipitation Centrifugation start->pretreat condition Conditioning pretreat->condition equilibrate Equilibration condition->equilibrate load Sample Loading equilibrate->load wash Washing load->wash elute Elution wash->elute analysis LC-MS/MS Quantification elute->analysis

Caption: General workflow for SPE from complex matrices.

SPE_Logical_Relationships node_sample Biological Matrix Urine Plasma/Serum Whole Blood Tissue node_pretreat Pre-treatment Acidification Dilution & PPT Lysis & PPT Homogenization & PPT node_sample->node_pretreat dictates node_spe SPE Sorbent Polymeric Reversed-Phase Cation Exchange C8/C18 node_pretreat->node_spe prepares for node_analysis Final Analysis LC-MS/MS node_spe->node_analysis provides clean extract for

Caption: Logical relationships in SPE method development.

References

Application Notes and Protocols for the Spectroscopic Analysis of Icaridin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icaridin (also known as Pthis compound) is a widely used insect repellent effective against a broad range of arthropods.[1] Its chemical name is 1-piperidinecarboxylic acid 2-(2-hydroxyethyl)-1-methylpropyl ester, with the molecular formula C₁₂H₂₃NO₃ and a molecular weight of 229.32 g/mol .[2][3] Accurate structural confirmation and purity assessment are critical for quality control, formulation development, and regulatory compliance. This document provides detailed protocols and data for the structural elucidation of this compound using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, confirming its identity and providing structural insights. Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is a common method for its analysis.

Key Mass Spectrometry Data for this compound

The following table summarizes the key mass-to-charge ratios (m/z) observed for this compound in positive ion ESI-MS.

m/z Value Assignment Description
230.1100[M+H]⁺Protonated molecular ion of this compound.
252.1[M+Na]⁺Sodium adduct of this compound.
212.11[M+H - H₂O]⁺Fragment corresponding to the loss of a water molecule.
174.11C₈H₁₆NO₃⁺A known fragment of the this compound molecule.
156.1Fragment IonA common fragment observed in MS/MS analysis.
130.1Fragment IonA common fragment observed in MS/MS analysis.
Experimental Protocol: LC-MS/MS Analysis

This protocol describes a general method for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry system.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard at 1 mg/mL in acetonitrile.

    • Perform serial dilutions with the mobile phase to create working standards and a calibration curve (e.g., 0.1 µg/mL to 1.2 µg/mL).[2]

  • Sample Preparation:

    • For formulated products (e.g., lotions), extract the active ingredient by dissolving a known quantity in an appropriate solvent like isopropanol and water (50:50 v/v).[2]

    • Dilute the extract with the mobile phase to a working concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: Phenyl or C18 analytical column (e.g., 150 mm x 4.6 mm, 3.5 µm).[2]

    • Mobile Phase: Acetonitrile and water (e.g., 40:60 v/v) with an additive like 0.1% formic acid to facilitate protonation.

    • Flow Rate: 0.2 - 0.6 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 2-20 µL.[2]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Mode: Full scan to identify the parent ion [M+H]⁺ at m/z 230.1, followed by Multiple Reaction Monitoring (MRM) for quantification.

    • Capillary Voltage: ~4000 V.

    • Source Temperature: ~300 °C.

    • Nebulizer Gas Pressure: ~50 psi.

    • MRM Transitions (Precursor > Product):

      • 230.1 > 174.1

      • 230.1 > 156.1

      • 230.1 > 130.1

Workflow for LC-MS Analysis of this compound

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS System Prep_Standard Prepare this compound Standard Solutions Filter Filter through 0.45 µm Syringe Filter Prep_Standard->Filter Prep_Sample Extract & Dilute Sample Prep_Sample->Filter HPLC HPLC Separation (Phenyl or C18 Column) Filter->HPLC Inject ESI Electrospray Ionization (ESI+) HPLC->ESI MS Mass Analyzer (Scan & MRM) ESI->MS Detector Detector MS->Detector Data_Analysis Data Analysis: - Identify [M+H]⁺ - Quantify Fragments Detector->Data_Analysis Signal

Workflow for this compound analysis by LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, making it the most powerful tool for unambiguous structure elucidation. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information on each unique carbon atom in the molecule.

Expected ¹H NMR Spectral Data for this compound

While a fully assigned spectrum of pure this compound is not available in the cited literature, the expected chemical shifts (δ) for the protons in this compound can be predicted based on its functional groups. The spectrum would be complex due to the presence of two stereocenters.[4]

Proton Type Functional Group Expected Chemical Shift (δ, ppm) Expected Multiplicity
-OHHydroxyl1.0 - 5.0 (variable, broad)Singlet (broad)
-CH-O-Ester (sec-butyl)4.6 - 4.9Multiplet
-CH₂-N, -CH-NPiperidine Ring2.8 - 4.2Multiplets
-CH₂-OHHydroxyethyl3.5 - 3.8Multiplet
-CH₂- (ring)Piperidine Ring1.2 - 1.8Multiplets
-CH₂- (ethyl)Hydroxyethyl & sec-butyl1.4 - 1.9Multiplets
-CH₃sec-butyl0.8 - 1.3Doublet, Triplet
Expected ¹³C NMR Spectral Data for this compound

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show 12 distinct signals corresponding to each carbon atom in a different chemical environment.

Carbon Type Functional Group Expected Chemical Shift (δ, ppm)
C=OCarbamate Ester155 - 165
-CH-O-Ester (sec-butyl)70 - 80
-CH₂-OHHydroxyethyl60 - 70
-CH₂-N, -CH-NPiperidine Ring40 - 60
-CH₂- (aliphatic)Piperidine, Hydroxyethyl, sec-butyl20 - 40
-CH₃sec-butyl10 - 25
Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or DMSO-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

    • Process the data by applying Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

    • Typical parameters: Longer acquisition time and more scans are required due to the low natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional):

    • For complete assignment, run 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Workflow for NMR Structural Elucidation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Dissolve Dissolve this compound in Deuterated Solvent (+ TMS) Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Acq_1H Acquire 1D ¹H Spectrum Spectrometer->Acq_1H Acq_13C Acquire 1D ¹³C & DEPT Spectra Spectrometer->Acq_13C Acq_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Spectrometer->Acq_2D Process Process Data (FT, Phasing, Baseline) Acq_1H->Process Acq_13C->Process Acq_2D->Process Assign Assign Signals: - Chemical Shift - Integration - Multiplicity Process->Assign Correlate Correlate Data (1D & 2D) Assign->Correlate Structure Elucidate Final Structure Correlate->Structure

Workflow for this compound structural analysis by NMR.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Characteristic IR Absorption Bands for this compound

This compound contains hydroxyl (-OH), carbamate ester (C=O, C-O, C-N), and alkane (C-H) functional groups. The table below lists the expected absorption regions for these groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment Intensity
3550 - 3200O-H StretchHydroxyl GroupStrong, Broad
3000 - 2850C-H StretchAlkane (CH, CH₂, CH₃)Strong, Sharp
1700 - 1670C=O StretchCarbamate CarbonylStrong, Sharp
1470 - 1430C-H BendMethylene (CH₂) ScissoringMedium
1380 - 1340C-H BendMethyl (CH₃) BendingMedium
1250 - 1180C-N StretchCarbamate AmineMedium-Strong
1200 - 1000C-O StretchCarbamate Ester & AlcoholMedium-Strong
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for analyzing liquid samples like this compound with minimal sample preparation.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or ZnSe crystal).

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of neat this compound liquid directly onto the center of the ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum will be plotted as transmittance (%) or absorbance versus wavenumber (cm⁻¹).

    • Identify the major absorption bands and compare their wavenumbers to the characteristic values for known functional groups to confirm the structure.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-moistened wipe after analysis.

Workflow for ATR-FTIR Analysis

FTIR_Workflow Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Collect_BG Collect Background Spectrum Clean_Crystal->Collect_BG Apply_Sample Apply this compound Sample to Crystal Collect_BG->Apply_Sample Collect_Sample Collect Sample Spectrum (16-32 Scans) Apply_Sample->Collect_Sample Analyze_Spectrum Analyze Spectrum: Identify Functional Group Absorption Bands Collect_Sample->Analyze_Spectrum Clean_End Clean ATR Crystal Analyze_Spectrum->Clean_End End End Clean_End->End

Workflow for functional group analysis of this compound by ATR-FTIR.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. While this compound does not possess strong chromophores that absorb in the typical 250-800 nm range, it exhibits absorbance at lower UV wavelengths, which is useful for quantification via High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

UV-Vis Absorption Data for this compound
Condition λmax (nm) Notes
Standard HPLC-DAD Analysis210Wavelength selected for a balance of sensitivity and specificity.[5]
pH 4198Absorption maximum in acidic conditions.
pH 7204Absorption maximum in neutral conditions.
pH 9207Absorption maximum in basic conditions.
Experimental Protocol: UV-Vis Analysis
  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 15-20 minutes.

  • Sample Preparation:

    • Select a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile/water mixture).

    • Prepare a stock solution of this compound and dilute it to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Analysis:

    • Use matched quartz cuvettes for the reference (solvent blank) and the sample.

    • Calibrate the instrument by running a baseline with the solvent blank in both beams.

    • Place the sample cuvette in the sample beam.

    • Scan a range of wavelengths (e.g., 190 nm to 400 nm) to determine the wavelength of maximum absorbance (λmax).

Logical Diagram for UV-Vis Wavelength Selection

UVVis_Logic Start Determine Analytical Goal Quantification Goal: Quantification in Formulations Start->Quantification Purity Goal: Basic Purity Check Start->Purity Scan Scan this compound Solution (190-400 nm) Identify_LambdaMax Identify λmax Scan->Identify_LambdaMax Decision Is λmax suitable for application? Identify_LambdaMax->Decision Quantification->Scan Purity->Scan Select_210 Select 210 nm for HPLC-DAD Analysis (Balance of sensitivity & specificity) Decision->Select_210 Yes, for HPLC Use_LambdaMax Use λmax for Spectrophotometric Quantification Decision->Use_LambdaMax Yes, for cuvette No_Strong_Chromophore Note: Lack of strong chromophore above 220 nm indicates absence of many aromatic impurities. Decision->No_Strong_Chromophore No

References

Application Notes and Protocols: Icaridin-Loaded Nanostructured Lipid Carriers for Controlled Release

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Icaridin is a highly effective and widely used insect repellent. However, its efficacy is often limited by its volatility and the need for frequent reapplication. Encapsulating this compound within nanostructured lipid carriers (NLCs) offers a promising solution to extend its duration of action through a controlled release mechanism. NLCs are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids, which create an imperfect crystal lattice structure. This structure allows for higher drug loading and reduced expulsion of the active compound during storage compared to solid lipid nanoparticles (SLNs).

These application notes provide a comprehensive overview of the formulation, characterization, and in vitro release of this compound-loaded NLCs, enabling researchers to develop and evaluate their own long-lasting repellent formulations.

Data Presentation

The following tables summarize the key quantitative data for a typical this compound-loaded NLC formulation.

Table 1: Physicochemical Characteristics of this compound-Loaded NLCs

ParameterValueReference
Average Particle Size252 ± 5 nm[1]
Polydispersity Index (PDI)< 0.2[2]
Zeta Potential-7 to -24 mV[3]
Encapsulation Efficiency (this compound)87 - 99.4%[1]
Drug Loading (this compound)5% (w/v)[1]

Table 2: In Vitro Release Profile of this compound from NLCs

FormulationTime (hours)Cumulative Release (%)Reference
NLC Suspension3079 ± 5%[1]
NLC Gel3067 ± 3%[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded NLCs by Emulsion-Solvent Evaporation

This protocol describes the preparation of this compound-loaded NLCs using the emulsion-solvent evaporation method, adapted from Vitorino et al., 2011.[1]

Materials:

  • Solid Lipid: Tripalmitin

  • Liquid Lipid: Myritol

  • Active Pharmaceutical Ingredient (API): this compound

  • Organic Solvent: Chloroform

  • Aqueous Phase: 1.25% (w/v) Polyvinyl alcohol (PVA) solution in distilled water

  • Co-surfactant: Ethyl alcohol

Equipment:

  • High-shear homogenizer (e.g., Turrax)

  • Magnetic stirrer

  • Rotary evaporator

  • Beakers and other standard laboratory glassware

Procedure:

  • Organic Phase Preparation:

    • Accurately weigh the solid lipid (e.g., Tripalmitin) and liquid lipid (e.g., Myritol). The ratio of solid to liquid lipid needs to be optimized for desired release characteristics.

    • Dissolve the lipids and this compound (to a final concentration of 5% w/v) in a suitable volume of chloroform.[1]

  • Aqueous Phase Preparation:

    • Prepare a 1.25% (w/v) PVA solution by dissolving PVA in distilled water with gentle heating and stirring.[1]

    • Add ethyl alcohol to the aqueous phase.

  • Emulsification:

    • Heat both the organic and aqueous phases to the same temperature (typically above the melting point of the solid lipid).

    • Add the organic phase to the aqueous phase under high-shear homogenization at 14,000 rpm.[1] Continue homogenization for a sufficient time to form a fine pre-emulsion.

  • Solvent Evaporation:

    • Transfer the pre-emulsion to a rotary evaporator.

    • Evaporate the chloroform under reduced pressure until the final desired volume is reached (e.g., 10 ml for a 5% w/v this compound concentration).[1]

  • NLC Formation and Storage:

    • The resulting aqueous dispersion contains the this compound-loaded NLCs.

    • Store the NLC dispersion at 4°C for further characterization.

Protocol 2: Characterization of this compound-Loaded NLCs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and PDI of the nanoparticles. Zeta potential is measured by electrophoretic light scattering and indicates the surface charge, which is a key factor in the stability of the colloidal dispersion.

  • Procedure:

    • Dilute the NLC dispersion with deionized water to an appropriate concentration.

    • Analyze the sample using a Zetasizer instrument.

    • Perform the measurements in triplicate.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Principle: The amount of this compound encapsulated within the NLCs is determined indirectly by measuring the amount of free, unencapsulated this compound in the aqueous phase after separating the NLCs. High-Performance Liquid Chromatography (HPLC) is a common method for quantification.

  • Procedure:

    • Separation of Free Drug: Centrifuge the NLC dispersion using a centrifugal filter device (e.g., Amicon Ultra) at a high speed (e.g., 13,000 rpm) for a specified time to separate the NLCs from the aqueous phase.[3]

    • Quantification of Free Drug: Analyze the filtrate (containing the free this compound) using a validated HPLC method.

    • Calculation:

      • Encapsulation Efficiency (%EE):

      • Drug Loading (%DL):

3. Morphological Analysis:

  • Principle: Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) can be used to visualize the shape and surface morphology of the NLCs.

  • Procedure (for TEM):

    • Place a drop of the diluted NLC dispersion onto a carbon-coated copper grid.

    • Allow the sample to air dry.

    • Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.

    • Observe the grid under a transmission electron microscope.

Protocol 3: In Vitro Release Study of this compound from NLCs
  • Principle: A dialysis bag or Franz diffusion cell method can be used to assess the in vitro release profile of this compound from the NLCs over time. This protocol describes a method adapted from a study on this compound-NLCs.[1]

  • Equipment:

    • Franz diffusion cells

    • Receptor solution (e.g., 3% PVA solution)[1]

    • Magnetic stirrer

    • Water bath or heating block to maintain temperature at 32.5°C[1]

    • Syringes and vials for sample collection

    • HPLC for quantification

  • Procedure:

    • Setup:

      • Assemble the Franz diffusion cells with a suitable membrane (e.g., Strat-M®) separating the donor and receptor compartments.[1]

      • Fill the receptor compartment with the receptor solution (e.g., 100 ml of 3% PVA).[1]

      • Maintain the temperature of the receptor solution at 32.5°C and stir continuously.[1]

    • Sample Application:

      • Apply a known amount of the this compound-NLC formulation (e.g., 1 ml of suspension or 1 g of gel) to the donor compartment.[1]

    • Sampling:

      • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 30 hours), withdraw an aliquot (e.g., 1 ml) from the receptor compartment.[1]

      • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.[1]

    • Quantification:

      • Analyze the collected samples for this compound concentration using a validated HPLC method.

    • Data Analysis:

      • Calculate the cumulative amount of this compound released at each time point and plot it against time to obtain the release profile.

Visualizations

Experimental_Workflow NLC_Prep NLC Preparation (Emulsion-Solvent Evaporation) Charac Characterization NLC_Prep->Charac Sample Release In Vitro Release Study (Franz Diffusion Cell) NLC_Prep->Release Sample Size Particle Size & PDI (DLS) Charac->Size Zeta Zeta Potential Charac->Zeta EE_DL Encapsulation Efficiency & Drug Loading (HPLC) Charac->EE_DL Morph Morphology (TEM/AFM) Charac->Morph Analysis Data Analysis & Interpretation Size->Analysis Zeta->Analysis EE_DL->Analysis Morph->Analysis Release->Analysis

Caption: Experimental workflow for this compound-NLC formulation and evaluation.

Controlled_Release_Mechanism NLC This compound-Loaded NLC Initial_Burst Initial Burst Release (Surface-adsorbed this compound) NLC->Initial_Burst Sustained_Release Sustained Release (Diffusion from lipid matrix) NLC->Sustained_Release Skin Skin Surface Initial_Burst->Skin Sustained_Release->Skin

References

Methodology for Assessing Icaridin Repellency in Field Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting field studies to assess the repellency of Icaridin against mosquitoes and other arthropods. The methodologies outlined are based on established guidelines from the World Health Organization (WHO) and practices from peer-reviewed scientific studies to ensure data comparability and robustness.

Introduction to this compound and Repellency Testing

This compound, also known as Pthis compound, is a synthetic repellent that has demonstrated broad efficacy against a variety of biting insects.[1][2] Field studies are crucial for evaluating the performance of this compound-based formulations under real-world conditions, accounting for environmental factors and natural vector populations that cannot be fully replicated in a laboratory.[3][4] The primary endpoint in these studies is typically the Complete Protection Time (CPT), which is the duration from repellent application until the first confirmed insect landing or bite.[5][6]

Experimental Protocols

Study Site Selection and Characterization

Objective: To select a field site with a sufficient population of the target vector species to ensure statistically significant results.

Protocol:

  • Site Selection: Choose a location where the target vector species (e.g., Aedes aegypti, Anopheles gambiae, Ixodes scapularis) are known to be prevalent.[3] This can be determined from historical entomological data or preliminary surveys.

  • Environmental Conditions: The study should be conducted during the peak activity period of the target vector.[5] Record environmental variables such as temperature, humidity, and wind speed at regular intervals throughout the trial, as these can influence mosquito behavior.[4]

  • Vector Density Assessment: Before initiating the repellent efficacy trial, confirm the presence of a sufficient biting pressure. This is often defined as a minimum number of landings or bites on an untreated control subject within a specified time frame (e.g., at least five landings in a five-minute period).[6]

Human Subject Recruitment and Ethical Considerations

Objective: To recruit a sufficient number of healthy volunteers and ensure the study is conducted ethically.

Protocol:

  • Inclusion and Exclusion Criteria: Define clear criteria for participant inclusion (e.g., age range, good health) and exclusion (e.g., known allergies to insect bites or repellents, pregnancy).

  • Informed Consent: All participants must provide written informed consent after being fully informed about the study procedures, potential risks, and their right to withdraw at any time.[5] Ethical approval from a relevant institutional review board (IRB) or ethics committee is mandatory.[4]

  • Training: Train subjects on how to properly apply the repellent, identify a landing or bite, and report observations accurately.

Repellent Application

Objective: To ensure a standardized and uniform application of the repellent for all participants.

Protocol:

  • Dosage: Apply a precise amount of the this compound formulation to a defined area of the skin, typically the forearm or lower leg. A common application rate is 1 mL per 600 cm².[7]

  • Application Method: The repellent should be spread evenly over the treatment area. For spray formulations, a standardized spraying time and distance should be used.

  • Control: An untreated control group or a limb treated with a placebo (the formulation vehicle without this compound) is essential for comparison. In some designs, a standard repellent like DEET is used as a positive control.[5][8]

Data Collection: Human Landing Catches (HLC)

Objective: To systematically measure the number of insect landings or bites on treated and untreated subjects over time.

Protocol:

  • Exposure Periods: At predetermined intervals (e.g., every 30 or 60 minutes) following repellent application, subjects expose the treated area to the natural insect population for a fixed duration (e.g., 3-5 minutes).[5][6]

  • Landing/Biting Observation: Subjects, often assisted by trained observers, count the number of insects that land on the exposed skin.[3][6] A landing is defined as an insect alighting on the skin. A bite is confirmed if the insect is observed probing the skin.

  • Data Recording: For each subject and each time point, record the number of landings/bites. The time of the first confirmed landing/bite is used to determine the Complete Protection Time (CPT).[6]

  • Mosquito Collection: When feasible, landing mosquitoes can be collected using an aspirator for later species identification.[6]

Data Analysis

Objective: To statistically analyze the collected data to determine the efficacy of the this compound formulation.

Protocol:

  • Calculate Complete Protection Time (CPT): For each subject, the CPT is the time from repellent application to the first confirmed insect landing or bite.[5] The median CPT for the treatment group is a key efficacy metric.

  • Calculate Percent Protection: The protective efficacy can also be expressed as a percentage relative to the control group using the following formula:

    • Repellency (%) = [(C - T) / C] * 100, where C is the number of bites on the control and T is the number of bites on the treated subject.[2][4]

  • Statistical Analysis: Use appropriate statistical methods, such as Kaplan-Meier survival analysis to compare the CPT between different repellent groups. T-tests or ANOVA can be used to compare the number of bites at specific time points.

Quantitative Data Summary

The following tables summarize the efficacy of this compound from various field and laboratory studies.

Table 1: Repellency of this compound Against Mosquitoes

This compound ConcentrationMosquito SpeciesStudy TypeComplete Protection Time (CPT)Reference
19.2%Anopheles spp.Field> 1 hour[2]
19.2%Culex annulirostrisField> 5 hours[2]
20%Aedes aegypti, Anopheles stephensi, Culex quinquefasciatusLaboratory (Arm-in-cage)Not specified, but performed equally well as 20% DEET[9]
10%VariousFieldPerformed less effectively than 20% this compound and 20% DEET[9]

Table 2: Repellency of this compound Against Ticks

This compound ConcentrationTick SpeciesStudy TypeMedian Complete Protection Time (CPT)Reference
10%Ixodes scapularisLaboratory5 hours[8]
10%Ixodes ricinusLaboratory8 hours[8]
20% (Cream)Dermacentor variabilisLaboratory15.3 hours (mean)[1]
20% (Cream)Ixodes scapularisLaboratory12.6 hours (mean)[1]
20% (Spray)Dermacentor variabilisLaboratory14.0 hours (mean)[1]
20% (Spray)Ixodes scapularisLaboratory14.1 hours (mean)[1]

Visualized Workflows and Relationships

The following diagrams illustrate the key processes in a typical field study for assessing this compound repellency.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Field Execution cluster_analysis Phase 3: Data Analysis cluster_reporting Phase 4: Reporting Site_Selection Site Selection & Vector Density Assessment Ethical_Approval Ethical Approval & Informed Consent Site_Selection->Ethical_Approval Subject_Recruitment Subject Recruitment & Training Ethical_Approval->Subject_Recruitment Repellent_Application Standardized Repellent Application Subject_Recruitment->Repellent_Application Data_Collection Human Landing Catches (HLC) at Intervals Repellent_Application->Data_Collection Calculate_CPT Calculate Complete Protection Time (CPT) Data_Collection->Calculate_CPT Calculate_Repellency Calculate Percent Repellency Data_Collection->Calculate_Repellency Statistical_Analysis Statistical Analysis Calculate_CPT->Statistical_Analysis Calculate_Repellency->Statistical_Analysis Final_Report Final Report & Publication Statistical_Analysis->Final_Report

Caption: Overall workflow for an this compound repellency field study.

Data_Collection_Cycle Start Start of Exposure Period Expose_Arm Expose Treated Area (e.g., 3-5 min) Start->Expose_Arm Observe Observe for Landings/Bites Expose_Arm->Observe Record Record Number of Landings/Bites Observe->Record End_Condition First Bite Confirmed? Record->End_Condition Wait Wait for Next Interval (e.g., 30-60 min) Wait->Expose_Arm End_Condition->Wait No Stop End of Trial for Subject (CPT Recorded) End_Condition->Stop Yes

Caption: Cyclical process of data collection for each human subject.

References

Troubleshooting & Optimization

Technical Support Center: Stability of Icaridin in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on topical formulations containing Icaridin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Formulation Stability & Degradation

Q1: My this compound formulation is showing a decrease in potency over time during stability studies. What are the likely causes?

A: While this compound is a relatively stable molecule, a loss of potency in a topical formulation can be attributed to several factors. The most probable causes are oxidative degradation or photodegradation, particularly if the formulation is not adequately protected. Although this compound is stable against hydrolysis at neutral, acidic (pH 5), and alkaline (pH 9) conditions, interactions with certain excipients can also lead to degradation.[1]

Troubleshooting Steps:

  • Review the Formulation Composition: Identify any excipients that could be potential sources of reactive oxygen species, such as peroxides which can be present as impurities in polymers like PEGs.[2]

  • Evaluate Packaging: Ensure the packaging provides adequate protection from light and oxygen. Consider opaque or amber containers and airless pumps.

  • Conduct Forced Degradation Studies: To pinpoint the degradation pathway, perform forced degradation studies under oxidative, photolytic, and thermal stress conditions. This will help identify the primary degradation route.

Q2: What are the known degradation pathways for this compound?

A: Specific degradation pathways for this compound in topical formulations are not extensively detailed in the public domain. However, based on its chemical structure (a piperidine derivative), the primary degradation routes are likely to be oxidation and indirect photodegradation (photo-oxidation).[3]

  • Oxidative Degradation: The piperidine ring in this compound is susceptible to oxidation. The process is likely initiated by hydrogen abstraction from the carbon atoms adjacent to the nitrogen or the nitrogen atom itself. This can lead to the formation of various oxidation products, including hydroxylated derivatives and ring-opened structures. Studies on the atmospheric degradation of piperidine show the formation of products like 2,3,4,5-tetrahydropyridine and piperidin-4-one.[3]

  • Photodegradation: this compound does not absorb light at wavelengths greater than 290 nm, making it resistant to direct photolysis by sunlight.[1] However, it can be degraded by photochemically-produced hydroxyl radicals. This indirect photodegradation can be initiated by other ingredients in the formulation that act as photosensitizers.

Q3: Is this compound sensitive to pH changes in a formulation?

A: this compound is stable to hydrolysis in the pH range of 5 to 9, even at elevated temperatures of 50°C.[1] This suggests that for most topical formulations, which are typically formulated within this pH range to be compatible with skin, pH-induced hydrolytic degradation is not a major concern. However, extreme pH values outside this range, which might be used in forced degradation studies, could potentially lead to degradation.

Excipient Compatibility

Q4: I suspect an excipient in my formulation is causing this compound to degrade. Which excipients are known to be problematic?

A: While there is no exhaustive list of incompatible excipients for this compound, some general principles apply.

Potential Problematic Excipients:

  • Oxidizing Agents: Avoid excipients that contain or can generate peroxides, such as certain grades of polyethylene glycols (PEGs) and polysorbates. These can initiate oxidative degradation of this compound.[2]

  • Photosensitizers: Some excipients can act as photosensitizers, absorbing light and generating reactive oxygen species that can then degrade this compound.

  • High Water Content Formulations: While this compound is stable to hydrolysis, high water content can sometimes facilitate other reactions or microbial growth if the preservative system is not robust.

Compatible Excipients:

A study developing an HPLC-DAD method for this compound in a lotion found no interference from the following common excipients at their typical concentrations, suggesting compatibility with the analytical method and likely the formulation itself:

  • Carbomer

  • Methylparaben

  • Polysorbate 85

Troubleshooting Steps:

  • Excipient Purity: Ensure you are using high-purity grades of excipients with low levels of reactive impurities (e.g., peroxides).

  • Compatibility Studies: Conduct binary mixture studies of this compound with individual excipients under stress conditions (e.g., elevated temperature) to identify any interactions.

  • Incorporate Antioxidants: The addition of antioxidants can help protect this compound from oxidative degradation.[1][4]

Q5: How can I improve the stability of this compound against oxidative degradation?

A: The most effective way to prevent oxidative degradation is to include antioxidants in your formulation. Antioxidants work by scavenging free radicals, thereby protecting the active pharmaceutical ingredient (API).[4][5]

Recommended Antioxidants for Topical Formulations:

  • Tocopherol (Vitamin E): A lipid-soluble antioxidant that is very effective in protecting oils and other fatty components in a formulation.

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant. Often used in combination with Vitamin E for synergistic effects.

  • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): Synthetic antioxidants commonly used in topical preparations.

  • Rosemary Extract: A natural antioxidant that can also provide product protection.

The choice of antioxidant will depend on the type of formulation (e.g., oil-in-water or water-in-oil emulsion) and the solubility of the antioxidant. It is also beneficial to use chelating agents like EDTA, which can bind metal ions that may catalyze oxidation reactions.

Quantitative Data Summary

ParameterConditionResultReference
Hydrolytic Stability pH 5, 7, and 9 at 25°C and 50°CStable[1]
Thermal Stability Up to 160°CStable
Storage Stability 1 year at 25°C, 60% RH in HDPE containerStable
Photostability Light wavelength > 290 nmNo direct light absorption[1]
Indirect Photodegradation Reaction with hydroxyl radicals in the atmosphereEstimated half-life of 2.3 hours

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound Topical Formulation

Objective: To identify potential degradation pathways and products of this compound in a topical formulation under various stress conditions.

Methodology:

  • Sample Preparation: Prepare samples of the this compound topical formulation. Additionally, prepare a placebo formulation (without this compound) to serve as a control.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the formulation to achieve a final concentration of 0.1N HCl. Store at 60°C for 48 hours.

    • Base Hydrolysis: Add 1N NaOH to the formulation to achieve a final concentration of 0.1N NaOH. Store at 60°C for 48 hours.

    • Oxidative Degradation: Add 30% hydrogen peroxide to the formulation to achieve a final concentration of 3% H2O2. Store at room temperature, protected from light, for 48 hours.

    • Thermal Degradation: Store the formulation at 80°C for 48 hours.

    • Photostability: Expose the formulation to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis: At appropriate time points (e.g., 0, 6, 12, 24, 48 hours), withdraw samples, neutralize if necessary, and dilute with a suitable solvent (e.g., isopropanol:water 50:50 v/v). Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples with those of the unstressed sample and the placebo. Identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC-DAD Method for this compound

Objective: To develop and validate a High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) method capable of separating this compound from its degradation products and formulation excipients.

Methodology:

  • Instrumentation: HPLC system with a DAD detector.

  • Column: Phenyl column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.

  • Sample Preparation:

    • Accurately weigh a portion of the topical formulation.

    • Extract this compound using a mixture of isopropanol and water (50:50 v/v).

    • Vortex and sonicate to ensure complete extraction.

    • Centrifuge and filter the supernatant through a 0.45 µm filter.

    • Dilute the filtered solution to a suitable concentration with the mobile phase.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity should be confirmed by analyzing stressed samples to ensure that degradation products do not co-elute with the this compound peak.

Visualizations

G Troubleshooting Workflow for this compound Potency Loss start Potency Loss Detected in this compound Formulation check_formulation Review Formulation for Oxidizing Agents or Photosensitizers start->check_formulation check_packaging Evaluate Packaging for Light and Oxygen Protection start->check_packaging forced_degradation Conduct Forced Degradation Studies (Oxidative, Photolytic, Thermal) start->forced_degradation reformulate Reformulate: Add Antioxidants/Chelating Agents check_formulation->reformulate repackage Repackage in Opaque/Airless Containers check_packaging->repackage identify_pathway Identify Primary Degradation Pathway forced_degradation->identify_pathway identify_pathway->reformulate Oxidative/Photolytic Degradation identify_pathway->repackage Photolytic Degradation end Stable Formulation Achieved reformulate->end repackage->end G Hypothesized Oxidative Degradation Pathway of this compound This compound This compound C12H23NO3 stress Oxidative Stress (e.g., Peroxides, Hydroxyl Radicals) This compound->stress intermediate Piperidine Radical Intermediate stress->intermediate H-abstraction hydroxylated Hydroxylated this compound Derivatives intermediate->hydroxylated Further Oxidation ring_opened Ring-Opened Products intermediate->ring_opened Ring Cleavage

References

Minimizing matrix effects in LC-MS/MS analysis of Icaridin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Icaridin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant signal suppression for this compound in my urine samples. What is the likely cause and how can I mitigate this?

A1: Signal suppression in LC-MS/MS analysis of urine samples is a common manifestation of matrix effects. Co-eluting endogenous compounds from the urine matrix, such as salts, urea, and pigments, can interfere with the ionization of this compound in the mass spectrometer's source, leading to a decreased signal.

Troubleshooting Steps:

  • Implement a Robust Sample Cleanup: A common and effective method for urine samples is Solid-Phase Extraction (SPE). A procedure using a modified polystyrenedivinylbenzene polymer for reversed-phase retention has been shown to be effective for this compound. A critical step in this process is a cartridge wash with a 25% methanol in water solution, which helps in removing interfering compounds while retaining this compound.[1] This wash step is crucial for achieving a low matrix effect.[1]

  • Optimize Chromatography: Ensure that your chromatographic method provides adequate separation between this compound and the region where most matrix components elute (often at the beginning of the run).

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporating a SIL-IS, such as this compound-d3, is a highly effective strategy.[1] The SIL-IS co-elutes with this compound and experiences similar matrix effects, allowing for accurate quantification by normalizing the signal of the analyte to that of the internal standard.

  • Sample Dilution: If the concentration of this compound in your samples is sufficiently high, a simple dilution of the urine sample before injection can significantly reduce the concentration of interfering matrix components.

Q2: What is a reliable sample preparation protocol for this compound in human urine?

A2: A validated offline Solid-Phase Extraction (SPE) method has proven effective for the analysis of this compound in human urine.[1][2] This method not only cleans the sample but also allows for the pre-concentration of the analyte.

Experimental Protocol: SPE for this compound in Urine
  • Sample Pre-treatment:

    • To a 500 µL urine sample, add 20 µL of an internal standard working solution (e.g., 0.25 mg/L this compound-d3).

    • Add 500 µL of 2% formic acid to acidify the sample.

    • Mix thoroughly by pipetting.[2]

  • SPE Cartridge Conditioning:

    • Use an appropriate SPE cartridge (e.g., modified polystyrenedivinylbenzene polymer).

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.[2]

  • Sample Loading:

    • Load the entire pre-treated urine sample (approx. 1 mL) onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of a 25% methanol in water solution (v/v). This step is critical for removing matrix interferences.[1]

  • Elution:

    • Elute this compound and the internal standard from the cartridge with 1 mL of a 75% methanol in water solution (v/v).[1]

  • Analysis:

    • The eluent is now ready for injection into the LC-MS/MS system.

Q3: Should I use a matrix-matched calibration or a stable isotope-labeled internal standard for quantification?

A3: While matrix-matched calibration can compensate for matrix effects, the use of a stable isotope-labeled internal standard (SIL-IS) like this compound-d3 is generally the preferred and more robust method.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects in LC-MS/MS analysis. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and is affected by matrix suppression or enhancement in the same way. This allows for highly accurate and precise quantification across different samples with varying matrix compositions.

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is identical to the samples being analyzed. While effective, it can be challenging to obtain a truly "blank" matrix that is free of the analyte. Furthermore, matrix effects can vary from sample to sample, which may not be fully accounted for by a single batch of matrix-matched calibrants.

For a visual representation of the decision-making process, see the workflow diagram below.

Q4: I am working with soil samples. Can I adapt the QuEChERS method for this compound analysis?

A4: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, widely used for pesticide analysis in various matrices, can be adapted for soil samples. The complexity of the soil matrix, with its organic and inorganic components, often necessitates a robust cleanup step.

A general approach involves:

  • Hydration: Adding water to the soil sample to achieve adequate humidity.

  • Extraction: Using acetonitrile, often acidified with acetic acid, as the extraction solvent.

  • Partitioning: Adding salts like anhydrous magnesium sulfate and sodium acetate to induce phase separation.

  • Dispersive SPE (dSPE) Cleanup: Using a combination of sorbents to remove interfering matrix components. Common sorbents include PSA (for removing organic acids) and C18 (for removing nonpolar interferences).

After the dSPE cleanup, the extract is typically diluted before injection into the LC-MS/MS system to further minimize matrix effects.

Data on Method Performance

The following tables summarize quantitative data related to method performance and matrix effect mitigation for this compound analysis in urine.

Table 1: Recovery and Precision of SPE Method for this compound in Urine

AnalyteAbsolute Recovery (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
This compound88%[1]1.5 - 17.5%0.9 - 15.8%

Data adapted from a study on this compound and DEET in human urine.[1]

Table 2: Comparison of Strategies for Minimizing Matrix Effects

StrategyPrincipleAdvantagesDisadvantagesSuitability for this compound
Solid-Phase Extraction (SPE) Chromatographic separation to remove interferences.High cleanup efficiency, can pre-concentrate analyte.Can be time-consuming, potential for analyte loss.High: Proven effective for urine samples.[1][2]
Stable Isotope Dilution (SID) Use of a labeled internal standard (e.g., this compound-d3).Most accurate method for correcting matrix effects and variability.SIL-IS can be expensive and not always available.High: this compound-d3 is commercially available and its use is documented.[1]
Matrix-Matched Calibration Calibration standards prepared in blank matrix.Compensates for matrix effects without extensive cleanup.Difficult to obtain true blank matrix, variability between lots.Moderate: A viable alternative if a SIL-IS is not available.
Sample Dilution Reducing the concentration of matrix components.Simple and fast.Reduces analyte concentration, may not be suitable for trace analysis.Moderate: Dependent on the expected concentration of this compound.

Visualized Workflows and Protocols

Troubleshooting Workflow for Signal Suppression

G Troubleshooting Signal Suppression in this compound Analysis start Start: Signal Suppression Observed for this compound q1 Are you using a Stable Isotope-Labeled Internal Standard (SIL-IS)? start->q1 use_is Implement this compound-d3 as Internal Standard q1->use_is No check_cleanup Is your sample cleanup method optimized? q1->check_cleanup Yes use_is->check_cleanup implement_spe Implement Solid-Phase Extraction (SPE) with a 25% Methanol Wash Step check_cleanup->implement_spe No check_chromatography Is there co-elution with the matrix front? check_cleanup->check_chromatography Yes implement_spe->check_chromatography optimize_gradient Modify LC Gradient to Increase Retention of this compound check_chromatography->optimize_gradient Yes consider_dilution Is the this compound concentration high enough for dilution? check_chromatography->consider_dilution No optimize_gradient->consider_dilution dilute_sample Dilute Sample with Initial Mobile Phase consider_dilution->dilute_sample Yes end2 Re-evaluate Method consider_dilution->end2 No end Problem Resolved dilute_sample->end end2->end

Caption: A step-by-step guide to troubleshooting signal suppression.

Decision Logic for Quantification Strategy

G Choosing a Quantification Strategy for this compound start Start: Select Quantification Method for this compound q1 Is a Stable Isotope-Labeled Internal Standard (this compound-d3) Available? start->q1 use_sid Recommended Method: Stable Isotope Dilution (SID) q1->use_sid Yes q2 Can you obtain a consistent source of blank matrix (e.g., analyte-free urine)? q1->q2 No use_mmc Alternative Method: Matrix-Matched Calibration q2->use_mmc Yes use_external Less Ideal Method: External Calibration with Rigorous Sample Cleanup q2->use_external No

Caption: Decision tree for selecting an appropriate quantification strategy.

General Experimental Workflow for this compound Analysis

G General Workflow for LC-MS/MS Analysis of this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Urine Sample Collection spike 2. Spike with this compound-d3 (IS) sample->spike cleanup 3. Solid-Phase Extraction (SPE) or QuEChERS spike->cleanup lc 4. Chromatographic Separation (e.g., C18 column) cleanup->lc ms 5. MS/MS Detection (MRM Mode) lc->ms integrate 6. Peak Integration ms->integrate quantify 7. Quantification using Analyte/IS Ratio integrate->quantify

Caption: A high-level overview of the analytical workflow.

References

Optimizing mobile phase for Icaridin separation in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of Icaridin. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for this compound separation by HPLC?

A good starting point for reversed-phase HPLC analysis of this compound is a mobile phase consisting of acetonitrile and water. A common isocratic ratio that provides good results is 60:40 (v/v) acetonitrile to water.[1] This composition, when used with a phenyl column, has been shown to produce a sharp, symmetrical peak with a retention time of approximately 4.5 minutes.[1]

Q2: Which HPLC column is best suited for this compound analysis?

While C18 columns can be used, a phenyl column has been demonstrated to provide higher chromatographic signal intensity and enhanced performance for this compound separation.[1]

Q3: What is the optimal detection wavelength for this compound in HPLC-UV analysis?

The optimal UV detection wavelength for this compound is 210 nm.[1] At this wavelength, there is minimal interference from common diluents, impurities, or excipients found in insect repellent formulations.[1] While 220 nm has been used, signal intensity may be lower depending on the specific column chemistry and mobile phase composition.[1]

Q4: Are there any recommended mobile phase additives for this compound analysis?

For LC-MS applications, a mobile phase of water and acetonitrile containing 0.1% formic acid has been shown to be effective.[2] The use of formic acid can improve peak shape and ionization efficiency. It has been noted that a mobile phase with formic acid and acetonitrile is superior to one with acetic acid and methanol in terms of peak areas.[2] For HPLC-DAD methods, a simple mobile phase of acetonitrile and water without buffers can be advantageous as it can extend the life of the column.[1]

Q5: Can Gas Chromatography (GC) be used for this compound analysis?

Yes, Gas Chromatography (GC) is a suitable technique for the analysis of this compound. A validated GC method for the determination of this compound has been referenced in the literature, although detailed public protocols are limited. GC with a Flame Ionization Detector (GC-FID) is a common and robust method for quantifying organic compounds like this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound.

Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions between this compound and the stationary phase.- Optimize Mobile Phase pH: If using a buffered mobile phase, ensure the pH is appropriate to maintain this compound in a single ionic state. - Use a Phenyl Column: Phenyl columns often provide better peak shape for compounds like this compound compared to standard C18 columns.[1] - Consider Mobile Phase Additives: For LC-MS, the addition of 0.1% formic acid to the mobile phase can improve peak symmetry.[2]
Peak Fronting Column overload or sample solvent being too strong.- Reduce Sample Concentration: Dilute the sample to a lower concentration. - Decrease Injection Volume: Inject a smaller volume of the sample. - Match Sample Solvent to Mobile Phase: Ensure the solvent used to dissolve the sample is of similar or weaker strength than the mobile phase.
Inadequate Resolution or Co-elution
Symptom Potential Cause Recommended Solution
Poor resolution between this compound and other components Mobile phase is too strong or too weak.- Adjust Acetonitrile/Water Ratio: Decrease the percentage of acetonitrile to increase retention and potentially improve resolution from earlier eluting peaks. Conversely, increase the acetonitrile percentage to decrease retention and resolve from later eluting peaks. - Switch Organic Modifier: Consider using methanol as an alternative to acetonitrile. Methanol has different selectivity and may improve the resolution of co-eluting peaks. - Implement a Gradient: A gradient elution, starting with a lower percentage of organic solvent and gradually increasing, can be effective in separating complex mixtures.
Irreproducible Retention Times
Symptom Potential Cause Recommended Solution
Shifting retention times between injections Inadequate column equilibration or changes in mobile phase composition.- Ensure Proper Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes before the first injection and for a sufficient time between runs.[1] - Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. - Check for Leaks: Inspect the HPLC system for any leaks, which can cause pressure fluctuations and affect retention times.

Data Presentation

The following table summarizes the impact of different mobile phase compositions on the chromatographic parameters of this compound.

Column Type Mobile Phase Composition (v/v) Retention Time (min) Peak Shape Reference
PhenylAcetonitrile / Water (60:40)~4.5Sharp and Symmetrical[1]
PhenylAcetonitrile / Water (40:60)Not specified, but expected to be longerGood[1]
C18Acetonitrile / Water (varying proportions)Not specifiedLess optimal than phenyl column[1]
InertSustain AQ-C18Water (0.1% Formic Acid) / Acetonitrile (Gradient)~6.1Good[2]

Experimental Protocols

HPLC-DAD Method for this compound Quantification
  • Column: Zorbax Eclipse XDB-Phenyl, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase: Acetonitrile / Water (60:40 v/v), isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection: UV at 210 nm

  • Sample Preparation:

    • Accurately weigh 1 gram of the insect repellent formulation into a 50 mL volumetric flask.

    • Add 20 mL of isopropanol/water (50:50 v/v) and sonicate for 5 minutes for complete extraction.

    • Bring the flask to volume with the same solvent.

    • Transfer an aliquot to a 10 mL volumetric flask and dilute with the mobile phase to a final concentration of approximately 0.6 mg/mL.

    • Filter the solution through a syringe filter before injection.[1]

LC-MS/MS Method for this compound Determination
  • Column: InertSustain AQ-C18, 150 mm × 2.1 mm i.d., 3 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 40-90% B (0-6 min), 90% B (6-9 min), 40% B (9-13 min)

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 8 µL

  • Ionization: Positive ion mode

  • Detection: Multiple Reaction Monitoring (MRM) using a triple quadrupole mass spectrometer.[2]

Visualizations

Troubleshooting Workflow for this compound HPLC Analysis

G start Problem Encountered (e.g., Poor Peak Shape) check_column Check Column Type (Phenyl vs. C18) start->check_column Initial Assessment check_mobile_phase Evaluate Mobile Phase Composition start->check_mobile_phase check_sample_prep Review Sample Preparation start->check_sample_prep solution Optimized Separation Achieved check_column->solution Phenyl column often provides better results adjust_ratio Adjust Acetonitrile/Water Ratio check_mobile_phase->adjust_ratio try_methanol Consider Methanol as Organic Modifier check_mobile_phase->try_methanol add_modifier Add Mobile Phase Modifier (e.g., Formic Acid) check_mobile_phase->add_modifier adjust_ratio->solution try_methanol->solution add_modifier->solution dilute_sample Dilute Sample or Reduce Injection Volume check_sample_prep->dilute_sample Overload Issues solvent_match Ensure Sample Solvent Matches Mobile Phase check_sample_prep->solvent_match Solvent Mismatch dilute_sample->solution solvent_match->solution

Caption: Troubleshooting workflow for optimizing this compound HPLC separation.

References

Technical Support Center: Enhancing Reproducibility in Icaridin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on reducing variability in Icaridin bioassays. Unreliable or inconsistent results can impede research and development. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help you achieve more consistent and accurate outcomes in your repellency testing.

Troubleshooting Guides

This section addresses common issues encountered during this compound bioassays, providing step-by-step solutions to identify and mitigate sources of variability.

Issue 1: High Variability in Repellency Data Across Replicates

Q: We are observing significant variability in repellency percentages and protection times for this compound across different experimental runs. What are the potential causes and how can we address them?

A: High variability is a frequent challenge in repellency bioassays and can be attributed to a combination of biotic, abiotic, and methodological factors. Below is a checklist of potential causes and their solutions:

  • Environmental Conditions: Inconsistencies in temperature, humidity, and light cycles can significantly affect mosquito activity and their sensory perception.

    • Solution: Maintain and continuously monitor a consistent environment within your testing facility. For most common mosquito species, such as Aedes aegypti, Anopheles gambiae, and Culex quinquefasciatus, aim for a temperature range of 25-29°C and a relative humidity of 60-80%.[1] Implement a standardized light-dark cycle (e.g., 12:12 hours) and conduct experiments at the same time of day to account for the circadian rhythms of mosquito host-seeking behavior.[1]

  • Mosquito Age and Physiological State: The age, nutritional status, and mating status of mosquitoes can alter their host-seeking drive and sensitivity to repellents.[1]

    • Solution: Use a standardized age range of non-blood-fed female mosquitoes for all experiments, typically 5-10 days post-emergence.[1] Ensure that mosquitoes have consistent access to a sugar source (e.g., 10% sucrose solution) until a few hours before the bioassay.

  • Inconsistent Repellent Application: Variable application of this compound can lead to inconsistent dosing on the treated surface.

    • Solution: Develop and strictly adhere to a standard operating procedure (SOP) for repellent application. This SOP should specify the precise volume or weight of the this compound formulation per unit area of the skin or substrate and a standardized method for ensuring even spreading.

  • Solvent and Substrate Effects: The choice of solvent and the substrate used for application can impact the evaporation rate and availability of this compound.

    • Solution: Select a solvent with a high evaporation rate that does not leave a residue that could interfere with the bioassay, such as ethanol or acetone.[2] Always include a solvent-only control in your experiments.[2] If using a substrate like filter paper, be aware that different types of paper can affect repellency results.

Issue 2: Low or No Biting Activity in Control Groups

Q: Our control group (untreated arm/substrate) is showing very low landing or biting rates, which makes it difficult to assess the efficacy of our this compound formulations. What could be the problem?

A: Low activity in the control group compromises the validity of the assay. Here are common reasons and their solutions:

  • Suboptimal Environmental Conditions: As mentioned previously, temperature and humidity outside the optimal range can suppress mosquito activity.

    • Solution: Verify and calibrate your environmental controls to ensure they are within the recommended ranges for the mosquito species being tested.[1]

  • Time of Day: Mosquitoes exhibit peak activity at specific times.

    • Solution: Conduct your bioassays during the peak host-seeking times for your mosquito species. For example, Aedes aegypti is primarily a day-biting mosquito, while Anopheles gambiae and Culex quinquefasciatus are more active at dusk and during the night.[1]

  • Poor Mosquito Health and Vigor: Unhealthy or aged mosquitoes will exhibit low activity.

    • Solution: Ensure your mosquito colony is healthy, and that the larvae are not overcrowded or underfed. Use mosquitoes within the optimal age range for host-seeking.

  • Lack of Acclimation: Mosquitoes may require time to adjust to the test environment.

    • Solution: Allow mosquitoes to acclimate to the test cage for a sufficient period (e.g., 30-60 minutes) before introducing the control or treated stimulus.[1]

Issue 3: Inconsistent Results in Y-Tube Olfactometer Experiments

Q: We are getting inconsistent choices or no clear preference in our Y-tube olfactometer experiments with this compound. What factors should we check?

A: Y-tube olfactometers are highly sensitive to subtle environmental cues. Inconsistent results often point to issues with the experimental setup:

  • Airflow Rate: The rate of airflow is critical for delivering the odor plume to the mosquitoes.

    • Solution: Standardize and measure the airflow in both arms of the olfactometer. A common starting point is an airflow velocity of 0.2-0.4 m/s.[1][3] Ensure the flow is equal in both arms to prevent any positional bias.[1]

  • Contamination: Residual odors from previous experiments or cleaning agents can confound results.

    • Solution: Thoroughly clean all components of the olfactometer with an appropriate solvent (e.g., ethanol or acetone) and bake glassware between trials.

  • Light and Visual Cues: Mosquitoes can be influenced by visual stimuli.

    • Solution: Conduct experiments in a controlled lighting environment, avoiding shadows or bright spots that could influence mosquito direction. The olfactometer should be uniformly illuminated.

Frequently Asked Questions (FAQs)

This section addresses common questions about this compound bioassays in a direct question-and-answer format.

Q1: What are the optimal environmental conditions for conducting this compound bioassays with different mosquito species?

A1: Maintaining optimal and consistent environmental conditions is crucial for reproducible results. The following table summarizes the recommended conditions for three common mosquito vector species.

ParameterAedes aegyptiAnopheles gambiaeCulex quinquefasciatus
Temperature 25-29°C[1]25-29°C[1]28°C
Relative Humidity 60-80%[1]80 ± 10%[4]55%
Light Cycle 12:12h (Day-biting)[1]12:12h (Night-biting)[1]16:8h (Night-biting)

Q2: How does the age of mosquitoes affect the results of this compound bioassays?

A2: The age of mosquitoes is a significant factor influencing their response to repellents. Generally, very young and very old mosquitoes may show different susceptibility compared to those in their peak host-seeking phase.

Age GroupGeneral ObservationRecommended Practice
1-4 days post-emergence May exhibit lower host-seeking activity and variable responses.Avoid using for repellency bioassays.
5-10 days post-emergence Considered the optimal age for host-seeking behavior and consistent responses.[1]Recommended for all this compound bioassays.
>15 days post-emergence Susceptibility to some repellents may increase with age.[5] However, overall vigor may decline.Use with caution and for specific research questions on age-related effects.

Q3: What is the recommended procedure for preparing this compound solutions for bioassays?

A3: Proper preparation of this compound solutions is critical for accurate dosing.

  • Solvent Selection: Use a high-purity, volatile solvent that dissolves this compound completely and evaporates quickly without leaving a residue. Ethanol and acetone are common choices.[2]

  • Concentration Series: Prepare a stock solution of this compound and perform serial dilutions to obtain the desired test concentrations.

  • Control Preparation: Always prepare a solvent-only control to ensure that the solvent itself does not have any repellent or attractant effects.[2]

  • Storage: Store solutions in airtight, dark glass containers to prevent degradation from light and air.

Q4: How should I analyze the data from my this compound bioassays?

A4: The statistical analysis will depend on the type of bioassay conducted.

  • Dose-Response Bioassays: For assays testing different concentrations of this compound, probit or logit analysis is commonly used to determine the effective dose (ED50 or ED95) or lethal concentration (LC50 or LC99).

  • Arm-in-Cage Bioassays: The primary endpoint is the Complete Protection Time (CPT). Statistical comparisons between different formulations or with a control can be made using survival analysis methods like the Kaplan-Meier estimator.

  • Y-Tube Olfactometer Bioassays: The data, which is typically the proportion of mosquitoes choosing the treated or control arm, can be analyzed using a chi-square test or a binomial test to determine if there is a significant preference.

Experimental Protocols

Detailed methodologies for two key experiments are provided below to ensure standardized execution.

Arm-in-Cage Bioassay Protocol (adapted from WHO guidelines)

This method evaluates the Complete Protection Time (CPT) of a topically applied this compound formulation.[6]

  • Mosquito Preparation: Use 200-250 host-seeking, 5-10 day old, non-blood-fed female mosquitoes in a 40x40x40 cm cage.[6]

  • Volunteer Preparation: Test subjects should avoid using any scented products on the day of the test. An area of the forearm (e.g., 300 cm²) is marked for application.

  • Repellent Application: Apply a standardized amount of the this compound formulation (e.g., 1 mL) evenly over the marked area of the forearm. The hand should be protected with a glove.

  • Exposure: The treated forearm is inserted into the cage for a fixed period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).[7]

  • Data Collection: Record the number of mosquito landings and bites during each exposure period.

  • Endpoint: The test is concluded when a predetermined number of bites occur (e.g., the first confirmed bite, which is one bite followed by another within 30 minutes).[6] The time from application to this endpoint is the CPT.

  • Control: An untreated arm should be used as a control to confirm mosquito biting activity.

Y-Tube Olfactometer Bioassay Protocol

This assay assesses the spatial repellency of this compound by giving mosquitoes a choice between treated and untreated air streams.[8]

  • Apparatus Setup: A Y-shaped glass or acrylic tube is used. A constant, clean, and humidified airflow is passed through both arms of the Y-tube.[3]

  • Treatment Application: A filter paper treated with a specific concentration of this compound in a volatile solvent is placed in one arm (the treatment arm). A filter paper treated only with the solvent is placed in the other arm (the control arm).[2]

  • Mosquito Release: A single mosquito is released at the base of the Y-tube.

  • Observation: The mosquito's movement is observed for a set period (e.g., 5 minutes). A choice is recorded when the mosquito moves a certain distance into one of the arms.[2]

  • Replication: The assay is repeated with a new mosquito for a sufficient number of replicates (e.g., 30-50).[2] The positions of the treatment and control arms should be randomized between trials to avoid positional bias.[2]

  • Data Analysis: The number of mosquitoes choosing the treatment arm versus the control arm is recorded and statistically analyzed.

Visualizations

The following diagrams illustrate key concepts and workflows for reducing variability in this compound bioassays.

Factors Influencing this compound Bioassay Variability Variability Variability Environmental Environmental Variability->Environmental Insect Insect Variability->Insect Methodological Methodological Variability->Methodological Temp Temperature Environmental->Temp Humidity Humidity Environmental->Humidity Light Light Cycle Environmental->Light Species Species Insect->Species Age Age Insect->Age Health Health Insect->Health Physiology Physiological State Insect->Physiology Genetics Genetic Diversity Insect->Genetics Application Repellent Application Methodological->Application Solvent Solvent Methodological->Solvent Substrate Substrate Methodological->Substrate Airflow Airflow Methodological->Airflow AssayType Bioassay Type Methodological->AssayType

Caption: Key factors contributing to variability in this compound bioassays.

Standardized this compound Bioassay Workflow start Start prep_insects Prepare Standardized Insect Population (Age, Health, Species) start->prep_insects prep_repellent Prepare this compound and Control Solutions start->prep_repellent acclimate Acclimate Insects to Test Environment prep_insects->acclimate apply_repellent Apply Repellent (Standardized Protocol) prep_repellent->apply_repellent run_bioassay Conduct Bioassay (e.g., Arm-in-Cage, Y-Tube) acclimate->run_bioassay apply_repellent->run_bioassay record_data Record Data (Landings, Bites, Choices) run_bioassay->record_data analyze_data Statistical Analysis (Probit, Chi-Square, etc.) record_data->analyze_data interpret_results Interpret Results and Report Findings analyze_data->interpret_results end End interpret_results->end

Caption: A standardized workflow for conducting this compound bioassays.

Troubleshooting this compound Bioassay Issues start High Variability or Failed Assay? check_env Environmental Conditions Stable? start->check_env check_insects Insect Population Standardized? check_env->check_insects Yes action_env Calibrate and Monitor Temp/Humidity/Light check_env->action_env No check_protocol Methodology Consistent? check_insects->check_protocol Yes action_insects Standardize Age, Health, and Rearing check_insects->action_insects No check_controls Control Group Activity Adequate? check_protocol->check_controls Yes action_protocol Review and Adhere to SOPs check_protocol->action_protocol No action_controls Optimize Acclimation and Test Time check_controls->action_controls No rerun Re-run Assay check_controls->rerun Yes action_env->rerun action_insects->rerun action_protocol->rerun action_controls->rerun

References

Technical Support Center: Long-Term Storage of Icaridin Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Icaridin standard solutions. Below you will find information on potential challenges, recommended storage conditions, and analytical methods for assessing the stability and purity of your standards.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound standard solutions?

A1: For optimal stability, this compound standard solutions, typically prepared in acetonitrile, should be stored at -40°C in the dark.[1] Storing stock solutions at temperatures as low as -20°C has also been shown to be effective for the long-term stability of many pesticide standards. It is crucial to use tightly sealed containers to prevent solvent evaporation.

Q2: My this compound standard solution has been stored at 4°C. Is it still viable?

A2: There is a possibility of slight degradation at 4°C. One study on this compound in a urine matrix showed a slight decrease in concentration (up to 15%) after one week of storage at 4°C.[1] For use as a quantitative standard, it is highly recommended to verify the concentration of the solution against a freshly prepared standard or a certified reference material. For qualitative purposes, it may still be usable, but with caution.

Q3: Can I store my this compound standard solution at room temperature?

A3: Storing this compound standard solutions at room temperature is not recommended for long-term use. Studies have indicated a noticeable decrease in concentration after just one week at ambient temperature.[1] If a solution has been left at room temperature for an extended period, its concentration should be re-verified before use in quantitative analysis.

Q4: What solvent should I use to prepare my this compound standard solution?

A4: Acetonitrile is a commonly used and recommended solvent for preparing this compound standard solutions.[1] An isopropanol/water (50:50 v/v) mixture has also been reported as a suitable solvent for extraction and preparation of working solutions.[2]

Q5: Are there any known impurities I should be aware of in my this compound standard?

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Decreased peak area of this compound in my analysis. 1. Degradation of the standard solution: Improper storage conditions (temperature, light exposure).2. Solvent evaporation: Improperly sealed container leading to an increase in concentration, but if diluted based on the original volume, it will appear as a decrease.3. Instrumental issues: Inconsistent injection volume, detector sensitivity drift.1. Verify Storage Conditions: Ensure the standard solution has been stored at the recommended temperature (-20°C or below) and protected from light.2. Prepare a Fresh Standard: Prepare a new this compound standard solution from a certified reference material and compare its response to the stored solution.3. System Suitability Check: Perform a system suitability test on your analytical instrument to rule out instrumental variability.
Appearance of unknown peaks in the chromatogram. 1. Formation of degradation products: Exposure to harsh conditions like high temperatures, extreme pH, light, or oxidizing agents.2. Contamination: Contamination of the solvent, glassware, or the analytical instrument.1. Review Storage and Handling History: Check if the standard solution was exposed to any non-ideal conditions.2. Perform Forced Degradation: To tentatively identify if the new peaks are degradation products, you can perform forced degradation studies on a fresh standard (see Experimental Protocols section).3. Blank Analysis: Analyze a solvent blank to check for contamination in the solvent or system.
Inconsistent analytical results between different vials of the same standard. 1. Inhomogeneous solution: The standard may not have been fully dissolved or mixed upon preparation.2. Differential degradation: Vials may have been stored under slightly different conditions.3. Solvent evaporation: Differences in the sealing of individual vials.1. Ensure Complete Dissolution: When preparing standards, use sonication to ensure the analyte is fully dissolved.2. Standardize Storage: Store all vials of the same standard under identical conditions.3. Use High-Quality Vials: Employ vials with secure caps and septa to minimize evaporation.

Data on this compound Stability

Quantitative data on the long-term stability of this compound standard solutions is limited in publicly available literature. However, the following table summarizes the available information.

MatrixStorage TemperatureDurationObservation
This compound in UrineRoom Temperature (~25°C)1 weekSlight decrease in concentration (up to 85% of original)[1]
This compound in Urine4°C1 weekSlight decrease in concentration (up to 85% of original)[1]
This compound in Urine-80°C1 weekStable[1]
This compound Stock Solution (in Acetonitrile)-40°CNot specifiedRecommended for long-term storage[1]

Potential Degradation Pathways

Based on the chemical structure of this compound (a piperidine carboxylate ester) and studies on related compounds, the following degradation pathways are plausible. It is important to note that these are potential pathways and would require experimental verification.

  • Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, especially under acidic or basic conditions. This would cleave the molecule into 2-(2-hydroxyethyl)piperidine and sec-butanol.

  • Oxidation: The piperidine ring can be susceptible to oxidation. Potential oxidation products could involve the formation of N-oxides or hydroxylated derivatives on the ring.

  • Photodegradation: Exposure to UV light can induce degradation. For piperidine derivatives, photodegradation can involve complex reactions including the formation of imines, nitramines, and ring-opening products.

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photodegradation Icaridin_H This compound Products_H 2-(2-hydroxyethyl)piperidine + sec-Butanol Icaridin_H->Products_H H+ or OH- Icaridin_O This compound Products_O N-Oxide / Hydroxylated Derivatives Icaridin_O->Products_O [O] Icaridin_P This compound Products_P Imines, Nitramines, Ring-Opening Products Icaridin_P->Products_P hv

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Preparation of this compound Standard Stock Solution

This protocol is based on methods described in the literature for preparing this compound standards for analytical testing.[1]

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade or equivalent)

  • Volumetric flask (Class A)

  • Analytical balance

  • Ultrasonic bath

Procedure:

  • Accurately weigh a suitable amount of this compound reference standard (e.g., 10 mg) and transfer it to a volumetric flask (e.g., 10 mL).

  • Add a portion of acetonitrile to the flask (approximately 70% of the final volume).

  • Sonicate the flask for 5-10 minutes to ensure complete dissolution of the this compound.

  • Allow the solution to return to room temperature.

  • Add acetonitrile to the mark to reach the final volume.

  • Mix the solution thoroughly by inverting the flask several times.

  • Transfer the solution to a labeled, amber glass vial with a PTFE-lined screw cap.

  • Store the stock solution at -40°C in the dark.

Stability-Indicating HPLC-UV Method

This method is adapted from a validated HPLC-DAD method for the quantification of this compound.[2] A stability-indicating method should be able to separate the active ingredient from its degradation products.

Chromatographic Conditions:

  • Column: Phenyl column (e.g., 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: Acetonitrile and water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to appropriate concentrations (e.g., 0.1 to 1.2 mg/mL).

  • Inject the stored standard solution and the freshly prepared calibration standards.

  • Analyze the chromatograms to determine the concentration of this compound in the stored solution and to check for the presence of any new peaks, which could indicate degradation products.

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the stability-indicating analytical method.

General Procedure:

  • Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for a specified time.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) or sunlight.

  • At various time points, take an aliquot of the stressed sample, neutralize it if necessary, and dilute it to the appropriate concentration.

  • Analyze the samples using the stability-indicating HPLC method to observe the degradation of this compound and the formation of degradation products.

Workflow Diagrams

start Inconsistent Analytical Results check_storage Verify Storage Conditions (Temp, Light, Container Seal) start->check_storage system_suitability Perform System Suitability Test check_storage->system_suitability prep_fresh Prepare Fresh Standard Solution compare Compare Stored vs. Fresh Standard (e.g., via HPLC) prep_fresh->compare degradation_suspected Degradation Suspected compare->degradation_suspected instrument_issue Instrumental Issue Identified system_suitability->instrument_issue instrument_issue->prep_fresh No troubleshoot_instrument Troubleshoot Instrument instrument_issue->troubleshoot_instrument Yes revalidate Re-validate/Re-quantify Stored Standard degradation_suspected->revalidate Minor Degradation discard Discard Stored Standard degradation_suspected->discard Significant Degradation start Initiate Stability Study prep_solution Prepare this compound Standard Solution start->prep_solution initial_analysis Time-Zero Analysis (HPLC, GC-MS) prep_solution->initial_analysis storage Store Aliquots at Different Conditions (e.g., -40°C, 4°C, 25°C, Light/Dark) initial_analysis->storage time_points Analyze at Pre-defined Time Points (e.g., 1, 3, 6, 12 months) storage->time_points data_analysis Data Analysis: - Assay (%) vs. Time - Impurity Profile time_points->data_analysis kinetics Determine Degradation Kinetics (if applicable) data_analysis->kinetics report Generate Stability Report (Shelf-life, Storage Recommendations) kinetics->report

References

Validation

A Comparative Guide to Analytical Methods for Icaridin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of Icaridin, a widely used insect repellent. The objective is to offer an evidence-based resource for selecting the most appropriate analytical technique for specific research, quality control, and drug development needs. This document outlines the performance of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for this compound analysis, supported by experimental data and detailed methodologies. While Gas Chromatography (GC) is a potential alternative for pesticide analysis, specific validated performance data for this compound quantification was not publicly available at the time of this review.

Comparison of Validated Analytical Methods

The selection of an analytical method for this compound quantification is contingent on factors such as the sample matrix, required sensitivity, and the purpose of the analysis. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a robust and widely accessible technique suitable for quality control of insect repellent formulations.[1] For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices like urine, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[2][3]

Quantitative Performance Data

The following table summarizes the key performance parameters of validated HPLC-DAD and LC-MS/MS methods for this compound quantification.

ParameterHPLC-DAD (in Insect Repellent Lotion)[1]LC-MS/MS (in Human Urine)[2][3]
Linearity Range 0.1 - 1.2 mg/mL0.5 - 40 µg/L
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (Recovery) 98.2% - 101.1%88%
Precision (RSD) < 2%Intraday: 1.5% - 17.5%, Interday: 0.9% - 15.8%
Limit of Detection (LOD) 0.03 mg/mL0.06 - 0.11 µg/L
Limit of Quantification (LOQ) 0.1 mg/mL0.21 - 0.37 µg/L

Experimental Protocols

Detailed methodologies for the validated HPLC-DAD and LC-MS/MS methods are provided below to facilitate replication and adaptation.

HPLC-DAD Method for Insect Repellent Formulations[1]

This method is designed for the quantification of this compound in lotion-based insect repellent formulations.

1. Sample Preparation:

  • Accurately weigh 1 gram of the lotion sample into a 50 mL volumetric flask.

  • Add 20 mL of a 50:50 (v/v) solution of isopropanol and water.

  • Sonicate for 5 minutes to ensure complete extraction of this compound.

  • Bring the flask to volume with the isopropanol/water solution.

  • Transfer an aliquot to a 10 mL volumetric flask and dilute with the mobile phase to a final concentration of approximately 0.6 mg/mL.

  • Filter the solution through a syringe filter before injection.

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector.

  • Column: Phenyl chromatographic column (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile and water (60:40 v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.

LC-MS/MS Method for Human Urine Samples[2][3]

This highly sensitive method is suitable for biomonitoring of this compound exposure through the analysis of urine samples.

1. Sample Preparation:

  • To 500 µL of urine sample in a 96-well plate, add 20 µL of an internal standard solution (this compound-d3).

  • Add 500 µL of 2% formic acid and mix by pipetting.

  • Perform solid-phase extraction (SPE) using a modified polystyrene-divinylbenzene polymer cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid followed by 1 mL of methanol:water (1:3, v/v).

  • Elute the target compounds with 1 mL of methanol:water (3:1, v/v).

  • The eluent is then ready for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Instrument: Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer.

  • Column: InertSustain AQ-C18 (150 mm × 2.1 mm i.d., 3 µm particle size).

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing formic acid.

  • Ionization Mode: Positive ion mode with multiple reaction monitoring (MRM).

  • Nebulizer Gas Pressure: 50 psi.

  • Source Temperature: 300 °C.

  • Gas Flow: 10 L/min.

  • Capillary Voltage: 4000 V.

Visualizing the Workflow

To illustrate the logical flow of validating an analytical method for this compound quantification, the following diagram outlines the key stages and parameters assessed.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Develop Validation Protocol (ICH Q2) method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy (Recovery) validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability Testing specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability documentation Documentation & Final Report system_suitability->documentation end End: Validated Method documentation->end

Analytical Method Validation Workflow for this compound Quantification.

Concluding Remarks

The choice between HPLC-DAD and LC-MS/MS for this compound quantification will primarily depend on the specific application and required sensitivity. The HPLC-DAD method offers a reliable, cost-effective, and accessible solution for routine quality control of insect repellent formulations.[1] For biomonitoring studies or analyses requiring trace-level detection in complex matrices, the LC-MS/MS method provides superior sensitivity and selectivity.[2][3] While a validated Gas Chromatography method for this compound has been noted by regulatory bodies, the absence of detailed public data precludes a direct performance comparison in this guide. Researchers should consider the validation parameters presented herein to select the most suitable method for their analytical needs.

References

Determining the Analytical Limits of Icaridin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise limits of detection (LOD) and quantification (LOQ) for the insect repellent Icaridin is a critical step in quality control, formulation development, and safety assessment. This guide provides a comparative overview of analytical methodologies, supported by experimental data, to aid in the selection and implementation of appropriate detection techniques.

The accurate determination of this compound concentration is paramount, whether in commercial formulations, environmental samples, or biological matrices. The limit of detection represents the lowest concentration of an analyte that an analytical procedure can reliably distinguish from background noise, while the limit of quantification is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy.

Comparative Analysis of Analytical Methods

High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are two common techniques for the quantification of this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Key Experimental Parameters
HPLC-DAD [1][2]Insect Repellent Lotion0.03 mg/mL0.1 mg/mLColumn: Phenyl, 150 x 4.6 mm, 3.5 µmMobile Phase: Acetonitrile/Water (40:60 v/v)Flow Rate: 1.0 mL/minDetection: 210 nm[1][2]
LC-MS/MS [3]Human Urine0.06–0.11 µg/L0.21–0.37 µg/LSample Preparation: Solid-phase extractionInstrumentation: High-performance liquid chromatography-tandem mass spectrometry[3]
LC-MS/MS [4]Food-0.01 mg/kg (determination limit)Method: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)[4]

Experimental Workflow for LOD and LOQ Determination

The following diagram illustrates a generalized workflow for determining the LOD and LOQ of this compound using a chromatographic method.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_calc Calculation prep_standard Prepare this compound Standard Solutions instrument_setup Instrument Setup (e.g., HPLC-DAD) prep_standard->instrument_setup prep_blank Prepare Blank Matrix Samples prep_blank->instrument_setup analyze_samples Analyze a Series of Diluted Standards and Blanks instrument_setup->analyze_samples measure_signal Measure Signal Response and Noise analyze_samples->measure_signal construct_curve Construct Calibration Curve measure_signal->construct_curve calc_lod Calculate LOD construct_curve->calc_lod calc_loq Calculate LOQ construct_curve->calc_loq

General workflow for determining LOD and LOQ of this compound.

Detailed Experimental Protocol: HPLC-DAD Method for this compound in Lotion

This protocol is based on a validated method for the quantification of this compound in insect repellent lotions[1][2].

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Isopropanol

  • This compound-containing lotion sample

2. Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD)

  • Phenyl chromatographic column (150 x 4.6 mm, 3.5 µm)

  • Ultrasonic bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection Wavelength: 210 nm[1][2]

4. Preparation of Standard Solutions:

  • Stock Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in isopropanol and water (50:50 v/v) to obtain a stock solution of a known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected range of the LOQ. A typical calibration curve might range from 0.1 to 1.2 mg/mL[1][2].

5. Sample Preparation:

  • Accurately weigh a portion of the lotion sample into a volumetric flask.

  • Add a solution of isopropanol and water (50:50 v/v) to extract the this compound.

  • Sonicate the mixture to ensure complete extraction.

  • Dilute the extract with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

6. Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ):

There are several methods to determine LOD and LOQ. One common approach involves the analysis of a series of diluted standard solutions[1][2].

  • Limit of Quantification (LOQ): The LOQ can be established as the lowest concentration of the analyte that can be determined with a relative standard deviation (RSD) of less than 2% from replicate injections[1].

  • Limit of Detection (LOD): The LOD can be calculated from the LOQ using the formula: LOD = LOQ / 3.3[1][2].

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Use the calibration curve to determine the concentration of this compound in the prepared sample.

This guide provides a foundational understanding of the methodologies available for determining the limit of detection and quantification for this compound. The selection of the most appropriate method will be dictated by the specific requirements of the analysis. For regulatory submissions, it is crucial to follow the guidelines stipulated by the relevant authorities.

References

A Comparative Guide to the Linearity and Range of Icaridin Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the linearity and range of calibration curves for the insect repellent Icaridin, with comparative data for two other common repellents, DEET and IR3535. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical method development for these compounds. The data presented is compiled from various validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Data Presentation

The following tables summarize the key parameters of calibration curves for this compound, DEET, and IR3535, as determined by various analytical techniques. These parameters are crucial for assessing the performance of an analytical method, where linearity (indicated by the coefficient of determination, R²) demonstrates the direct proportionality of the analytical signal to the analyte concentration over a given range. The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lower limits of the analytical range.

Table 1: Comparison of Linearity and Range for this compound, DEET, and IR3535 by High-Performance Liquid Chromatography (HPLC)

AnalyteMethodLinear RangeCoefficient of Determination (R²)LODLOQReference
This compound HPLC-DAD0.1 - 1.2 mg/mL> 0.9990.03 mg/mL0.1 mg/mL[1]
This compound LC-MS/MS0.5 - 40 µg/L> 0.9990.07 µg/L0.24 µg/L[2][3][4]
DEET HPLC-UV2.5 - 100 µg/mLNot SpecifiedNot SpecifiedNot Specified
DEET HPLC-DAD0.25 - 22 mg/L0.9986Not Specified0.09 mg/L
IR3535 HPLC-DAD0.5 - 40 mg/L0.9976Not Specified0.06 mg/L

Table 2: Comparison of Linearity and Range for DEET by Gas Chromatography (GC)

AnalyteMethodLinear RangeCoefficient of Determination (R²)LODLOQReference
DEET GC-MS1 - 100 ng/mL≥ 0.99Not Specified15 ng/mL (in plasma)
DEET GC-MS/MSNot Specified> 0.980.01 - 0.1 µg/LNot Specified

Note: A dedicated, validated Gas Chromatography (GC) method with detailed calibration curve parameters for this compound could not be identified in the reviewed literature. Therefore, a direct comparison of this compound's performance using GC is not included.

Experimental Protocols

The following are generalized experimental protocols for the determination of this compound, DEET, and IR3535 in insect repellent formulations using HPLC and GC. These protocols are based on methodologies reported in the cited literature.

1. High-Performance Liquid Chromatography (HPLC-DAD/UV) Method

This method is suitable for the quantification of this compound, DEET, and IR3535 in various formulations such as lotions, gels, and sprays.

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or a UV detector.

  • Column: A C18 or a Phenyl stationary phase column is commonly used. For example, a phenyl column (150 x 4.6 mm, 3.5 µm) has been shown to be effective for this compound analysis.[1]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically employed. A common mobile phase for this compound is a 60:40 (v/v) mixture of acetonitrile and water.[1] For DEET and IR3535, an 80:20 (v/v) water/acetonitrile mixture has been used.

  • Flow Rate: A flow rate of 1.0 mL/min is often used.[1]

  • Detection Wavelength: The detection wavelength is set according to the absorbance maximum of the analyte. For this compound, 210 nm is a suitable wavelength.[1]

  • Sample Preparation:

    • Accurately weigh a portion of the insect repellent formulation.

    • Extract the active ingredient using a suitable solvent. For this compound in lotions, a 50:50 (v/v) mixture of isopropanol and water has been used for extraction.[1]

    • Dilute the extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Calibration Curve:

    • Prepare a stock solution of the analytical standard in the mobile phase.

    • Perform serial dilutions to prepare at least five calibration standards of known concentrations covering the expected range of the samples.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration and determine the linearity by calculating the coefficient of determination (R²).

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is particularly suitable for the analysis of DEET and is expected to be applicable to this compound due to its volatility.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector and Detector Temperatures: Typically set around 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from other components in the sample matrix.

  • Sample Preparation:

    • Perform a liquid-liquid extraction of the sample with a suitable organic solvent like hexane or ethyl acetate.

    • The organic extract may need to be concentrated or diluted to bring the analyte concentration into the linear range of the instrument.

    • An internal standard is often added to improve the accuracy and precision of the quantification.

  • Calibration Curve:

    • Prepare a series of calibration standards of the analyte in the same solvent used for sample preparation.

    • Analyze each standard by GC-MS and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

    • Assess the linearity of the curve by calculating the coefficient of determination (R²).

Workflow for Assessing Calibration Curve Linearity and Range

The following diagram illustrates a typical workflow for establishing and validating the linearity and range of an analytical method for insect repellents.

cluster_prep Standard & Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation cluster_validation Method Validation prep_std Prepare Stock & Working Standards instrument_setup Instrument Setup & System Suitability prep_std->instrument_setup prep_sample Prepare Quality Control (QC) Samples prep_sample->instrument_setup analyze_std Analyze Calibration Standards (min. 5 levels) instrument_setup->analyze_std plot_curve Plot Calibration Curve (Response vs. Concentration) analyze_std->plot_curve analyze_qc Analyze QC Samples validate_range Validate Range with Accuracy & Precision Data analyze_qc->validate_range assess_linearity Assess Linearity (R² ≥ 0.99) plot_curve->assess_linearity determine_range Determine Linear Range assess_linearity->determine_range calc_lod_loq Calculate LOD & LOQ determine_range->calc_lod_loq calc_lod_loq->validate_range final_report Final Method Validation Report validate_range->final_report

Caption: Workflow for assessing the linearity and range of an analytical method.

References

A Comparative Guide to the Intraday and Interday Precision of Analytical Methods for Icaridin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the intraday and interday precision of two distinct analytical methods for the quantification of Icaridin: a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for insect repellent formulations and a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for biological matrices. This document is intended for researchers, scientists, and drug development professionals seeking to select an appropriate analytical method for their specific application.

Data Presentation: Precision Comparison

The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Intraday precision (repeatability) is assessed on the same day, while interday precision (intermediate precision) is evaluated on different days.

Analytical MethodMatrixIntraday Precision (RSD %)Interday Precision (RSD %)
HPLC-DAD[1]Insect Repellent Lotion1.801.83
HPLC-MS/MS[2][3]Human Urine1.5 - 17.50.9 - 15.8

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the precision data and determining the suitability of a method for a particular application.

1. HPLC-DAD Method for Insect Repellent Formulations[1]

This method is designed for the quantification of this compound in commercially available insect repellent lotions.

  • Sample Preparation:

    • Accurately weigh one gram of the lotion sample into a 50 mL volumetric flask.

    • Extract the active ingredient with 20 mL of a 50:50 (v/v) solution of isopropanol and water.

    • Use an ultrasonic bath for approximately 5 minutes to ensure complete extraction of this compound.

    • Bring the flask to volume with the same solvent mixture.

    • Transfer an aliquot to a 10 mL volumetric flask to achieve a concentration of 0.6 mg/mL, and dilute with the mobile phase (acetonitrile/water, 40:60 v/v).

    • Filter the aliquots through a syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

    • Column: Phenyl chromatographic column (150 × 4.6 mm, 3.5 μm).

    • Column Temperature: 30 °C.

    • Mobile Phase: Acetonitrile and water (40:60 v/v).

    • Flow Rate: Isocratic at 1.0 mL/min.

    • Injection Volume: 20 μL.

    • Detection Wavelength: 210 nm.

2. HPLC-MS/MS Method for Human Urine[2][3]

This method is tailored for the biomonitoring of this compound in human urine samples.

  • Sample Preparation:

    • Acidify the urine sample with formic acid.

    • Perform a solid-phase extraction (SPE) using a modified polystyrene-divinylbenzene polymer for reversed-phase retention to extract the exposure biomarkers.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

    • Separation Analysis Time: Within 10 minutes.

Methodology Visualization

The following diagram illustrates the general workflow for the validation of an analytical method, a critical process that includes the assessment of precision.

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation SampleCollection Sample Collection (e.g., Lotion, Urine) Extraction Extraction of this compound SampleCollection->Extraction Dilution Dilution to Working Concentration Extraction->Dilution HPLC_Injection HPLC Injection Dilution->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection Detection (DAD or MS/MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Precision_Assessment Precision Assessment DataAcquisition->Precision_Assessment Intraday Intraday Precision (Repeatability) Precision_Assessment->Intraday Same Day Interday Interday Precision (Intermediate) Precision_Assessment->Interday Different Days Validation_Report Validation Report Intraday->Validation_Report Interday->Validation_Report

Analytical Method Validation Workflow

References

Cross-validation of Icaridin measurement between different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Experimental Protocols

Two common and validated methods for the quantification of Icaridin in different matrices are High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This compound Quantification in Insect Repellent Formulations using HPLC-DAD

This method is suitable for determining the concentration of this compound in commercial formulations like lotions, gels, and sprays.

  • Sample Preparation:

    • The active ingredient is extracted from the formulation matrix using a solvent mixture of isopropanol and water (50:50 v/v).

    • The extract is then diluted with the mobile phase to a working concentration within the calibration range (e.g., 0.6 mg/mL).[1]

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a Diode-Array Detector (HPLC-DAD).[1]

    • Column: Phenyl chromatographic column (e.g., 150 × 4.6 mm, 3.5 μm).[1]

    • Column Temperature: 30 °C.[1]

    • Mobile Phase: A suitable mixture for achieving good separation, to be determined during method development.

    • Injection Volume: 20 μL.[1]

    • Detection Wavelength: Determined from the spectral analysis of this compound standard solutions (e.g., 210 nm).

  • Validation Parameters:

    • Linearity: A calibration curve is constructed using at least five to seven concentration levels (e.g., 0.1 to 1.2 mg/mL).[1]

    • Precision: Repeatability (intra-day precision) and intermediate precision (inter-day precision) are assessed by analyzing multiple replicates of a sample at a known concentration. The relative standard deviation (RSD) is calculated.[1]

    • Accuracy: Determined by recovery studies, where a known amount of this compound is spiked into a sample matrix and the percentage of the recovered analyte is calculated.[1]

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[1]

This compound Quantification in Human Urine using LC-MS/MS

This method is designed for biomonitoring studies to measure this compound as an exposure biomarker in human urine.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Urine samples are acidified (e.g., with formic acid).

    • The acidified sample is loaded onto an SPE cartridge (e.g., modified polystyrene-divinylbenzene polymer).

    • The cartridge is washed to remove interferences (e.g., with 25% methanol).

    • This compound is eluted from the cartridge with a suitable solvent (e.g., a higher concentration of methanol).

  • LC-MS/MS Conditions:

    • Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

    • Column: A suitable column for separating the analyte from matrix components (e.g., InertSustain AQ-C18).

    • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water and methanol/acetonitrile with additives like formic acid).

    • Mass Spectrometry: Operated in a selected reaction monitoring (SRM) mode for high selectivity and sensitivity.

  • Validation Parameters:

    • Matrix Effects: Assessed to ensure that components in the urine matrix do not interfere with the ionization of this compound.

    • Precision: Intra-day and inter-day precision are evaluated at multiple concentrations, including near the lower limit of quantification (LLOQ).[2]

    • Extraction Recovery: The efficiency of the SPE process is determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.[2]

    • Linearity, LOD, and LLOQ: Established across a relevant concentration range for biomonitoring (e.g., 0.5 to 40 µg/L).[2]

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes typical performance characteristics for the described methods based on single-laboratory validation studies.

ParameterHPLC-DAD (in Formulations)LC-MS/MS (in Human Urine)
Linearity Range 0.1 - 1.2 mg/mL0.5 - 40 µg/L
Correlation Coefficient (r²) > 0.999> 0.999
Precision (RSD) < 2% (Repeatability and Intermediate)[1]1.5 - 17.5% (Intra-day), 0.9 - 15.8% (Inter-day)[2]
Accuracy (Recovery) 98.2 - 101.8%[1]74 - 88% (Extraction Recovery)[2]
Limit of Detection (LOD) 0.03 mg/mL[1]0.06 - 0.11 µg/L[2]
Limit of Quantification (LOQ) 0.1 mg/mL[1]0.21 - 0.37 µg/L

Hypothetical Inter-Laboratory Comparison

In a cross-validation study, participating laboratories would analyze identical, homogenized samples. The results would then be statistically compared. The table below provides a hypothetical example of how data from three laboratories for a single this compound sample could be presented.

LaboratoryMethodReported Value (mg/g)Mean (mg/g)Std. Dev.Z-Score*
Lab AHPLC-DAD19.819.90.14-0.5
20.0
Lab BHPLC-DAD20.520.40.142.0
20.3
Lab CLC-MS/MS19.519.60.21-2.0
19.7
Consensus Mean 20.0
Consensus Std. Dev. 0.4

*Z-scores are calculated using the formula: Z = (x - X) / σ, where x is the lab's mean, X is the consensus mean, and σ is the consensus standard deviation. A Z-score between -2 and +2 is generally considered satisfactory.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of an inter-laboratory cross-validation study.

experimental_workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation A Study Design and Protocol Development B Preparation and Homogenization of Test Samples A->B C Distribution of Samples and Protocols to Labs B->C D Lab A Analysis (e.g., HPLC-DAD) C->D E Lab B Analysis (e.g., HPLC-DAD) C->E F Lab C Analysis (e.g., LC-MS/MS) C->F G Data Submission to Coordinating Body D->G E->G F->G H Statistical Analysis (Mean, Std. Dev., Z-Scores) G->H I Performance Evaluation and Reporting H->I

Caption: Workflow of an inter-laboratory cross-validation study.

signaling_pathway cluster_input Inputs cluster_process Laboratory Process cluster_output Outputs for Comparison Protocol Standardized Protocol Analysis Sample Analysis (Validated Method) Protocol->Analysis Sample Homogenized Sample Sample->Analysis QC Internal Quality Control Analysis->QC Result Quantitative Result Analysis->Result Uncertainty Measurement Uncertainty Analysis->Uncertainty

Caption: Key relationships in a single laboratory's contribution.

References

A Researcher's Guide to Purity Assessment of Icaridin Raw Material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of raw materials is a critical first step in any experiment or formulation process. Icaridin, a widely used insect repellent, is no exception. The presence of impurities can significantly impact its efficacy, safety profile, and the reproducibility of research findings. This guide provides an objective comparison of analytical methods for assessing the purity of this compound raw material, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for Purity Assessment

The two most common and powerful techniques for determining the purity of a semi-volatile compound like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Both methods are adept at separating this compound from potential impurities, allowing for accurate quantification.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Alternative Spectroscopic Methods
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Analysis based on the interaction of electromagnetic radiation with the material (e.g., NIR, FTIR, Raman).[1]
Typical Detector Diode Array Detector (DAD/PDA), Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)Various detectors specific to the technique.
Sensitivity High, with Limits of Detection (LOD) often in the µg/mL to ng/mL range.[2][3][4]Very high, capable of detecting pesticides at picogram to nanogram levels.[5]Generally lower sensitivity for impurity detection compared to chromatography.[1]
Specificity High, especially when coupled with MS or a DAD for peak purity analysis.[2]Very high, particularly with a mass spectrometer (GC-MS) for definitive identification of impurities.[5]Lower specificity; primarily used for identity confirmation and screening for gross adulteration.[1]
Sample Volatility Not required; suitable for a wide range of compounds.Requires the analyte to be volatile or amenable to derivatization. This compound is suitable.No volatility requirement.
Pros for this compound Robust, highly reproducible, and widely available. No need for high temperatures, which prevents degradation of thermally sensitive impurities.Excellent separation efficiency and high sensitivity. GC-MS provides structural information for impurity identification.Rapid, non-destructive, and require minimal sample preparation. Good for quick identity checks.[1]
Cons for this compound May require higher solvent consumption compared to GC.High temperatures in the injector and column can potentially degrade certain impurities.Not suitable for quantifying low-level impurities or separating structurally similar compounds.[1]
Experimental Workflow and Data

The general workflow for assessing the purity of this compound raw material involves sample preparation, chromatographic separation, detection, and data analysis.

cluster_0 Purity Assessment Workflow RawMaterial This compound Raw Material SamplePrep Sample Preparation (Dissolution in appropriate solvent) RawMaterial->SamplePrep Analysis Chromatographic Analysis (HPLC or GC) SamplePrep->Analysis Detection Detection (e.g., DAD, MS) Analysis->Detection DataProcessing Data Processing (Peak Integration & Purity Calculation) Detection->DataProcessing Report Purity Report (% Assay, Impurity Profile) DataProcessing->Report

Caption: General workflow for this compound purity assessment.

A validated HPLC-DAD method provides reliable quantitative data. The table below summarizes typical performance characteristics for such a method, derived from studies on this compound quantification.[2][3][4]

ParameterTypical Performance
Linearity (r²)> 0.999
Accuracy (% Recovery)98 - 101%
Precision (RSD)< 2%
Limit of Detection (LOD)~0.03 mg/mL
Limit of Quantification (LOQ)~0.1 mg/mL
Detailed Experimental Protocols

Below are detailed starting protocols for the analysis of this compound raw material using HPLC-DAD and GC-MS. These should be validated by the end-user for their specific instrumentation and requirements.

Protocol 1: Purity Assessment by HPLC-DAD

This method is adapted from validated procedures for this compound quantification in formulated products.[2][3]

1. Objective: To determine the purity of this compound raw material and to identify and quantify any impurities using High-Performance Liquid Chromatography with a Diode Array Detector.

2. Materials and Reagents:

  • This compound Raw Material

  • This compound Reference Standard (known purity, e.g., >98%)[6]

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Ultrapure)

  • Isopropanol (Analytical Grade)

  • Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions:

  • Column: Phenyl-terminated column (e.g., 150 x 4.6 mm, 3.5 µm)[2][3]

  • Mobile Phase: Acetonitrile:Water (40:60 v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C[2][3]

  • Injection Volume: 10 - 20 µL[2]

  • Detector: Diode Array Detector (DAD)

  • Detection Wavelength: 210 nm[2]

  • Run Time: Approximately 10 minutes (this compound retention time ~4.5 min)[2]

4. Standard Preparation:

  • Accurately weigh about 50 mg of this compound Reference Standard into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of isopropanol and water to obtain a stock solution of approximately 1.0 mg/mL.

  • Further dilute this stock solution with the mobile phase to create a working standard at a concentration of ~0.5 mg/mL.

5. Sample Preparation:

  • Accurately weigh about 50 mg of the this compound raw material sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of isopropanol and water.

  • Further dilute an aliquot of this solution with the mobile phase to achieve a final nominal concentration of ~0.5 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.

6. Analysis and Calculation:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Record the peak areas for all components in the sample chromatogram.

  • Calculate the purity of the this compound raw material using the area normalization method (assuming all impurities have a similar response factor at 210 nm) or by using an external standard method if impurity standards are available.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Protocol 2: Impurity Identification by GC-MS

This protocol provides a general framework for using Gas Chromatography-Mass Spectrometry to separate and identify potential volatile or semi-volatile impurities in this compound raw material.

1. Objective: To separate and identify potential impurities in this compound raw material using Gas Chromatography with Mass Spectrometric detection.

2. Materials and Reagents:

  • This compound Raw Material

  • Ethyl Acetate or other suitable solvent (GC Grade)

  • Helium (99.999% purity)

  • GC vials with septa

3. Chromatographic Conditions:

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

4. Mass Spectrometer Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40 - 450 amu

  • Scan Mode: Full Scan

5. Sample Preparation:

  • Accurately weigh about 10 mg of the this compound raw material sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with ethyl acetate to a concentration of ~1.0 mg/mL.

  • Transfer the solution to a GC vial.

6. Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC).

  • Examine the mass spectrum of the main this compound peak and any smaller impurity peaks.

  • Compare the obtained mass spectra of the impurities with a spectral library (e.g., NIST, Wiley) for tentative identification. Known potential impurities include Di-sec-butyl dicarbonate and tert-Butyl Hydrogen Carbonate.[7]

This compound's Mode of Action: A Simplified Pathway

Understanding the biological target of this compound is crucial in drug development. This compound functions by disrupting an insect's sense of smell, effectively making the host invisible or repulsive to the insect. It is thought to interact with the insect's olfactory system, which involves odorant receptors (ORs) located on sensory neurons.[6][8]

cluster_1 Insect Olfactory Signaling This compound This compound Molecule OR Odorant Receptor (OR) + Orco Co-receptor This compound->OR Binds/Blocks HostOdor Host Odorants (e.g., CO2, Lactic Acid) HostOdor->OR Binding Inhibited OSN Olfactory Sensory Neuron OR->OSN Activates/Inhibits Signal Brain Insect Brain (Antennal Lobe) OSN->Brain Signal Transduction Response Behavioral Response (Repellency) Brain->Response Altered Perception

Caption: Simplified pathway of this compound's repellent action.

References

Verifying the Stereoisomer Ratio in Commercial Icaridin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stereoisomeric composition of the insect repellent Icaridin with other common alternatives. It includes detailed experimental protocols for verifying the stereoisomer ratio in commercial this compound products, supported by experimental data from scientific literature.

Introduction to this compound and its Stereoisomers

This compound, also known as Pthis compound, is a synthetic insect repellent belonging to the piperidine chemical family. It possesses two stereocenters, which results in the existence of four possible stereoisomers: (1R, 2S), (1S, 2R), (1R, 2R), and (1S, 2S). Due to the complexities and high cost associated with stereoselective synthesis and separation on an industrial scale, commercial this compound is produced and marketed as a racemic mixture of these four stereoisomers.[1] This mixture is generally found in roughly equal proportions.

The different stereoisomers of this compound have been shown to exhibit varying degrees of mosquito-repellent activity. Understanding the stereoisomeric composition is therefore crucial for evaluating the efficacy and quality of commercial formulations.

Comparison of Stereoisomer Ratios in Commercial Insect Repellents

The stereoisomeric composition of an active ingredient can significantly influence the efficacy of an insect repellent. Below is a comparison of the typical stereoisomer ratios found in commercial this compound and other common repellents.

Active IngredientStereoisomer Composition in Commercial ProductsNotes on Efficacy of Individual Isomers
This compound A racemic mixture of four stereoisomers, typically in a 1:1:1:1 ratio.The repellent efficacy of the individual stereoisomers against mosquitoes follows the order: (1R, 2S) > (1R, 2R) > (1S, 2R) > (1S, 2S).
DEET (N,N-Diethyl-meta-toluamide) Primarily the meta-isomer (at least 95% in technical grade DEET). Small amounts of ortho and para isomers may be present as impurities. DEET itself has one chiral center, but is typically sold as a racemic mixture of its two enantiomers.The meta-isomer is considered the most effective form of the chemical.
IR3535® (Ethyl butylacetylaminopropionate) Contains a single chiral center and is sold as a racemic mixture of its two enantiomers.The relative efficacy of the individual enantiomers is not as extensively documented in publicly available literature as it is for this compound.

Experimental Protocol for Verifying this compound Stereoisomer Ratio

This section details a proposed experimental protocol for the separation and quantification of this compound stereoisomers in a commercial product sample using Chiral High-Performance Liquid Chromatography (HPLC). This protocol is based on a validated HPLC-DAD method for the quantification of total this compound, with the critical modification of employing a chiral stationary phase for stereoisomer separation.

Objective

To separate and quantify the four stereoisomers of this compound in a commercial insect repellent formulation to verify their relative ratio.

Principle

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating stereoisomers. By using a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP), the different stereoisomers of the analyte will interact with the CSP to varying degrees, leading to different retention times and thus separation. Quantification is achieved by integrating the peak areas of the separated isomers. Polysaccharide-based CSPs are commonly effective for a wide range of chiral compounds.

Materials and Reagents
  • This compound analytical standard (racemic mixture)

  • Commercial this compound-containing insect repellent sample

  • Acetonitrile (HPLC grade)

  • Water (Ultrapure)

  • Isopropanol (Analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis detector

Chromatographic Conditions (Proposed)
ParameterValue
Column Chiral Stationary Phase Column (e.g., Amylose or Cellulose-based, such as Chiralpak® AD-H or Chiralcel® OD-H), 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic or gradient elution with a mixture of n-Hexane and Ethanol, or other suitable polar organic solvents. A typical starting point would be a 90:10 (v/v) mixture of n-Hexane:Ethanol.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of the this compound analytical standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh an amount of the commercial insect repellent sample equivalent to approximately 10 mg of this compound into a 10 mL volumetric flask. Add a suitable solvent (e.g., isopropanol) to dissolve the this compound and sonicate for 10 minutes. Dilute to volume with the mobile phase.

  • Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Data Analysis
  • Inject the standard solution to determine the retention times of the stereoisomers.

  • Inject the sample solution.

  • Integrate the peak areas of the four separated stereoisomer peaks in the chromatogram of the sample solution.

  • Calculate the percentage of each stereoisomer in the mixture using the following formula:

    % Stereoisomer = (Area of individual stereoisomer peak / Total area of all stereoisomer peaks) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for verifying the stereoisomer ratio of this compound in a commercial product.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute with Mobile Phase sonicate->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chiral Separation inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Stereoisomer Ratio integrate->calculate

Caption: Experimental workflow for this compound stereoisomer ratio verification.

Signaling Pathway of Insect Repellency (Conceptual)

While the exact molecular mechanism of this compound's repellency is still under investigation, it is believed to involve the insect's olfactory system. The following diagram provides a conceptual representation of the signaling pathway.

signaling_pathway This compound This compound Stereoisomers ORs Odorant Receptors (ORs) on Olfactory Receptor Neurons This compound->ORs Binding Signal_Transduction Signal Transduction Cascade ORs->Signal_Transduction Activation Behavioral_Response Repellent Behavioral Response Signal_Transduction->Behavioral_Response Neural Signal to Brain

Caption: Conceptual signaling pathway of this compound's repellent action.

References

Unveiling Molecular Interactions: Confirming Icaridin Binding to Target Proteins with STD-NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and related scientific fields, understanding the molecular interactions between a ligand and its target protein is paramount. This guide provides a comparative analysis of Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) spectroscopy for confirming the binding of the insect repellent Icaridin to its target proteins. We will delve into the experimental data, compare STD-NMR with alternative methods, and provide detailed protocols to facilitate the replication and validation of these findings.

The insect repellent this compound is believed to function by interacting with the olfactory system of insects, disrupting their ability to locate a host. A key protein implicated in this interaction is the Odorant Binding Protein 1 from the malaria vector Anopheles gambiae (AgamOBP1). Confirming the binding of this compound to this and other potential target proteins is a critical step in understanding its mechanism of action and in the development of new, more effective repellents.

Probing the this compound-AgamOBP1 Interaction: A Comparative Overview

Saturation Transfer Difference (STD)-NMR is a powerful technique for identifying ligand binding to a macromolecular target. It works by irradiating the protein and observing the transfer of saturation to a small molecule ligand that is in close contact. The appearance of signals from the ligand in the STD-NMR spectrum is a direct confirmation of binding.

While STD-NMR qualitatively confirms the interaction between this compound and AgamOBP1, other biophysical techniques can provide quantitative data on the binding affinity, such as the dissociation constant (Kd). A lower Kd value signifies a stronger binding affinity.

Here, we compare data from different experimental approaches used to characterize the interaction between this compound and AgamOBP1:

TechniqueParameter MeasuredThis compound - AgamOBP1 Binding DataReference
STD-NMR Binding EpitopeConfirmed direct interaction. The appearance of this compound signals in the STD-NMR spectrum when in the presence of AgamOBP1 demonstrates binding.[1][2]
Isothermal Titration Calorimetry (ITC) Dissociation Constant (Kd)Two binding sites identified with different affinities: - High-affinity site: Kd = 0.034 mM - Low-affinity site: Kd = 0.714 mM[1][3]
Fluorescence Quenching Assay Binding AffinityWhile not providing a specific Kd for this compound, this method is a viable alternative for assessing binding by monitoring changes in the intrinsic fluorescence of the protein upon ligand binding.[4][5][6]

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed experimental protocols are essential.

Saturation Transfer Difference (STD)-NMR Spectroscopy

This protocol is based on the successful confirmation of this compound binding to AgamOBP1.[1]

Instrumentation:

  • 600 MHz NMR spectrometer equipped with a triple resonance probe.

Sample Preparation:

  • Protein: 4 µM AgamOBP1 in sodium phosphate D2O buffer, pH 7.2.

  • Ligand: 400 µM this compound.

  • Protein:Ligand Ratio: 1:100.

NMR Parameters:

  • Temperature: 25 °C.

  • Spectral Width: 12,019 Hz.

  • Data Points: 16,384.

  • Saturation Time: 2500 ms.

  • Relaxation Delay: 1.5 s.

  • Number of Scans: 16,000.

  • On-Resonance Irradiation: -0.16 ppm (targeting protein signals).

  • Off-Resonance Irradiation: 26.6 ppm (reference).

Data Analysis:

  • The on- and off-resonance spectra are subtracted to generate the STD-NMR spectrum. The presence of signals corresponding to this compound in the difference spectrum confirms binding. The relative intensities of the signals can provide information about which parts of the this compound molecule are in closest proximity to the protein (the binding epitope).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Instrumentation:

  • Isothermal Titration Calorimeter.

Sample Preparation:

  • Protein (in cell): ~0.11 mM AgamOBP1 in 10 mM Tris-HCl, pH 8.0.

  • Ligand (in syringe): 20 mM this compound in 10 mM Tris-HCl, pH 8.0.

Experimental Parameters:

  • Temperature: 25 °C.

  • Stirring Speed: 150 rpm.

  • Injection Volume: 5 µL aliquots.

Data Analysis:

  • The heat of dilution is subtracted from the raw data. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site or two-site independent) to determine the thermodynamic parameters of the interaction.[1][7][8]

Visualizing the Pathways and Processes

To better understand the biological context and the experimental workflow, the following diagrams are provided.

Insect_Olfactory_Pathway cluster_antenna Antenna cluster_brain Antennal Lobe (Brain) Odorant Odorant (this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Signal Transduction Glomerulus Glomerulus ORN->Glomerulus Signal Transmission PN Projection Neuron Glomerulus->PN Higher_Brain Higher Brain Centers (Mushroom Body) PN->Higher_Brain Information Processing

Figure 1: Simplified Insect Olfactory Signaling Pathway.

STD_NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis Protein Target Protein (e.g., AgamOBP1) Mixture Protein + Ligand Mixture Protein->Mixture Ligand Ligand (this compound) Ligand->Mixture STD_Experiment STD-NMR Experiment Mixture->STD_Experiment On_Res On-Resonance Irradiation (Saturate Protein) Subtraction Spectrum Subtraction (Off - On) On_Res->Subtraction Off_Res Off-Resonance Irradiation (Reference) Off_Res->Subtraction STD_Experiment->On_Res STD_Experiment->Off_Res Difference_Spectrum Difference Spectrum (STD-NMR Spectrum) Subtraction->Difference_Spectrum Binding_Confirmation Binding Confirmation & Binding Epitope Mapping Difference_Spectrum->Binding_Confirmation

Figure 2: General Workflow for an STD-NMR Experiment.

Conclusion

STD-NMR is a robust and efficient method for unequivocally confirming the binding of small molecules like this compound to their protein targets. While it provides qualitative evidence of interaction and valuable information on the binding epitope, a comprehensive understanding of the binding affinity often requires complementary techniques such as Isothermal Titration Calorimetry. The combined use of these methodologies provides a powerful toolkit for researchers in the field of drug discovery and molecular interaction analysis, paving the way for the rational design of next-generation insect repellents.

References

Comparative

Icaridin vs. DEET: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the performance of Icaridin and DEET against key mosquito species, supported by experimental data and detailed methodologies.

In the landscape of insect repellents, N,N-Diethyl-meta-toluamide (DEET) and this compound (also known as Pthis compound) stand out as two of the most effective and widely recommended active ingredients for protection against mosquito bites.[1][2] Both synthetic compounds are endorsed by leading health organizations, including the Centers for Disease Control and Prevention (CDC) and the World Health Organization (WHO), for use in areas with vector-borne diseases.[2][3] This guide provides a comprehensive comparison of their efficacy against prevalent mosquito species, presenting quantitative data from various studies, detailing experimental protocols, and illustrating key processes through logical diagrams.

Quantitative Efficacy Comparison

Numerous laboratory and field studies have been conducted to evaluate the relative performance of this compound and DEET. The primary metric for efficacy is the complete protection time (CPT), which is the duration a repellent prevents mosquito landings and bites. The following tables summarize the findings of several key studies, comparing the two repellents at various concentrations against different mosquito species.

Table 1: Efficacy Against Aedes Species
RepellentConcentrationMosquito SpeciesComplete Protection Time (minutes)Repellency (%)Study Type
This compound20%Aedes aegypti410.4>97% (for 5 hours)Laboratory/Field
DEET20%Aedes aegypti>380>97% (for 5 hours)Laboratory/Field
This compound19.2%Aedes aegypti>540>94.7% (for 9 hours)Field
DEET35%Aedes aegypti420>95% (for 7 hours)Field
This compound10%Aedes aegypti351.5Not SpecifiedLaboratory
This compound2%Aedes aegyptiNot Specified>95% (blood-feeding inhibition)Laboratory (choice test)
DEET2%Aedes aegyptiNot Specified>95% (blood-feeding inhibition)Laboratory (choice test)

Data sourced from multiple studies, offering a comparative view of repellent performance against the primary vector for dengue, Zika, and chikungunya viruses.[1]

Table 2: Efficacy Against Anopheles Species
RepellentConcentrationMosquito SpeciesProtection MetricResultStudy Type
This compound (KBR 3023)Not SpecifiedAnopheles gambiae s.l.ED9581.8 µg/cm²Field
DEETNot SpecifiedAnopheles gambiae s.l.ED9594.3 µg/cm²Field
This compound (KBR 3023)Not SpecifiedAnopheles gambiae s.l.Half-life on skin4.1 hoursField
DEETNot SpecifiedAnopheles gambiae s.l.Half-life on skin2.9 hoursField

This table presents the 95% effective dosage (ED95) and persistence on the skin for this compound and DEET against the primary malaria vector in Africa. A lower ED95 indicates higher potency.[4][5]

Table 3: Efficacy Against Culex Species
RepellentConcentrationMosquito SpeciesProtection LevelDuration (hours)Study Type
This compoundNot SpecifiedCulex spp.>95%Up to 7Not Specified
DEETNot SpecifiedCulex spp.>95%Up to 7Not Specified

Both this compound and DEET demonstrate high levels of protection against Culex mosquitoes, which are vectors for West Nile virus and other diseases.[6]

Overall, studies indicate that this compound and DEET offer comparable protection when used at similar concentrations.[7][8] Some evidence suggests that this compound may have a longer persistence on the skin.[6][7] The choice between the two may also depend on the target mosquito species, as repellent sensitivity can vary.[9] For instance, one field study found that after a 10-hour exposure, this compound (KBR 3023) provided the highest protection against anophelines, followed by DEET.[4][5]

Experimental Protocols

The evaluation of repellent efficacy typically follows standardized methodologies to ensure reliable and comparable results. A common approach involves human volunteers in either laboratory or field settings.

Key Steps in a Typical Repellent Efficacy Study:
  • Subject Recruitment and Preparation: Healthy human volunteers are recruited for the study. A specific area of their skin, usually the forearm, is designated for the application of the repellent. This area is washed with unscented soap and rinsed thoroughly before the test begins.

  • Repellent Application: A precise amount of the repellent formulation is applied evenly to the designated skin area. The concentration of the active ingredient (this compound or DEET) is a critical variable.

  • Mosquito Exposure: After a specified time, the treated skin area is exposed to a cage containing a known number of host-seeking female mosquitoes of a specific species.

  • Efficacy Assessment: The primary endpoint is the "complete protection time," defined as the time from repellent application until the first confirmed mosquito bite. Observers carefully monitor the number of mosquito landings and bites on the treated skin.

  • Control: A control subject or an untreated area of skin on the same subject is used to confirm the biting activity of the mosquitoes.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase A Subject Recruitment B Skin Preparation A->B Informed Consent C Repellent Application (this compound or DEET) B->C D Mosquito Exposure (Specific Species) C->D Defined Time Interval E Observation of Landings and Bites D->E F Determination of Complete Protection Time E->F

A typical workflow for evaluating mosquito repellent efficacy.

Proposed Mechanism of Action

While the exact molecular mechanisms are still under investigation, it is widely accepted that both this compound and DEET disrupt the mosquito's olfactory system.[1] They interfere with the function of odorant receptors (ORs) and ionotropic receptors (IRs) located in the mosquito's antennae and maxillary palps. These receptors are crucial for detecting chemical cues from a host, such as carbon dioxide and compounds present in human sweat. By disrupting these receptors, the repellents effectively "hide" the host from the mosquito, preventing it from locating and biting its target.

Signaling_Pathway cluster_host Human Host cluster_mosquito Mosquito Olfactory System cluster_action Repellent Action cluster_outcome Behavioral Outcome Host Host Odors (e.g., CO2, Lactic Acid) Receptors Odorant Receptors (ORs) Ionotropic Receptors (IRs) Host->Receptors Detection Block Receptor Disruption Receptors->Block Repellent This compound or DEET Repellent->Receptors Binding Outcome Host-Seeking Behavior Inhibited Block->Outcome

Proposed mechanism of action for this compound and DEET.

Conclusion

Both this compound and DEET are highly effective mosquito repellents with extensive data supporting their use. At similar concentrations, their efficacy in providing protection against a broad range of mosquito species is comparable. This compound is often cited as having a better cosmetic feel, being odorless and non-greasy, and it does not damage plastics.[10][11] DEET, having been in use for a much longer period, has a more extensive safety record.[10] The selection of one over the other may be influenced by factors such as the target vector species, the required duration of protection, and individual user preferences regarding skin feel and odor. For researchers and drug development professionals, both compounds serve as important benchmarks in the ongoing development of novel and improved insect repellents.

References

A Comparative Safety and Toxicity Profile: Icaridin vs. DEET

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis for researchers and drug development professionals.

The selection of an active ingredient for topical insect repellents is a critical decision, balancing efficacy with an acceptable safety profile. For decades, N,N-Diethyl-meta-toluamide (DEET) has been the benchmark. However, Icaridin (also known as Pthis compound) has emerged as a prominent alternative. This guide provides a detailed comparison of the safety and toxicity of this compound and DEET, supported by experimental data, to inform research, development, and risk assessment.

Quantitative Toxicological Data Summary

The following tables summarize the key toxicological endpoints for this compound and DEET based on studies conducted in laboratory animals. These values, primarily derived from studies following internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD), provide a quantitative basis for comparison.

Table 1: Acute Toxicity

EndpointThis compoundDEET
Oral LD₅₀ (rat) 2236 - 4743 mg/kg bw[1][2][3]~2000 - 3664 mg/kg bw
Dermal LD₅₀ (rat/rabbit) >2000 - >5000 mg/kg bw[1][3][4]4280 mg/kg bw (rabbit)
Inhalation LC₅₀ (rat) >4364 mg/m³[4][5]5.95 mg/L (5950 mg/m³)

Table 2: Irritation and Sensitization

EndpointThis compoundDEET
Skin Irritation (rabbit) Not an irritant[5][6]Mild to moderate irritant[7]
Eye Irritation (rabbit) Moderately irritating[5][6]Moderate to severe irritant
Skin Sensitization (guinea pig) Not a sensitizer[1][5][6]Not a sensitizer

Table 3: Repeated Dose Toxicity (Subchronic & Chronic)

EndpointThis compoundDEET
Subchronic Dermal NOAEL (rat) 200 mg/kg bw/day[1][5]300 mg/kg bw/day[4][8]
Chronic Oral NOAEL (rat) -100 mg/kg bw/day (males)
Chronic Dermal NOAEL (rat) 200 mg/kg bw/day[1]-
Chronic Oral NOAEL (dog) -100 mg/kg bw/day[4]

Table 4: Carcinogenicity, Genotoxicity, and Reproductive/Developmental Toxicity

EndpointThis compoundDEET
Carcinogenicity Not likely to be a human carcinogen[1][6]Not classifiable as a human carcinogen[9]
Genotoxicity Unlikely to be genotoxic[5]Not considered genotoxic in a battery of tests
Reproductive Toxicity NOAEL (rat) >200 mg/kg bw/day (dermal)[1]~250 mg/kg/day (oral)
Developmental Toxicity NOAEL (rat) 400 mg/kg bw/day (dermal)[1][10]250 mg/kg/day (oral)
Developmental Toxicity NOAEL (rabbit) >200 mg/kg bw/day (dermal)[1]325 mg/kg/day

Table 5: Neurotoxicity

EndpointThis compoundDEET
Acute Neurotoxicity NOAEL (rat) 2000 mg/kg bw[1]200 mg/kg bw/day[4]
Subchronic Neurotoxicity No evidence of neurotoxicity in dermal studies[6]Signs of neurotoxicity at high doses[8]

Experimental Protocols Overview

The toxicological data presented above are primarily derived from studies conducted in accordance with standardized OECD test guidelines. These protocols ensure the reliability and comparability of the data.

  • Acute Toxicity Studies (OECD 401, 402, 403): These studies determine the lethal dose (LD50) or lethal concentration (LC50) from a single exposure via oral, dermal, or inhalation routes, respectively. Animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.

  • Irritation and Sensitization Studies (OECD 404, 405, 406): These protocols assess the potential of a substance to cause skin and eye irritation or to elicit a skin sensitization (allergic) reaction after application.

  • Repeated Dose Toxicity Studies (OECD 410, 411, 413, 408, 409): These studies evaluate the effects of repeated exposure to a substance over a subchronic (e.g., 90 days) or chronic (e.g., 1-2 years) period. Key endpoints include changes in body weight, food consumption, clinical chemistry, hematology, and histopathology of organs.

  • Reproductive and Developmental Toxicity Studies (OECD 414, 416, 421): These multi-generational studies assess the potential of a substance to interfere with reproductive performance, fertility, and the normal development of offspring.

  • Carcinogenicity Studies (OECD 451, 453): Long-term studies, typically two years in rodents, are conducted to evaluate the carcinogenic potential of a substance.[11][12][13][14][15]

  • Neurotoxicity Studies (OECD 424, 426): These specialized studies are designed to detect adverse effects on the nervous system, including behavioral changes, motor activity, and neuropathology.[16][17][18]

Experimental_Workflow cluster_preclinical Preclinical Toxicity Assessment cluster_acute Acute Toxicity cluster_local Local Tolerance cluster_repeated Repeated Dose Toxicity cluster_specialized Specialized Toxicity Oral (OECD 401) Oral (OECD 401) Dermal (OECD 402) Dermal (OECD 402) Inhalation (OECD 403) Inhalation (OECD 403) Skin Irritation (OECD 404) Skin Irritation (OECD 404) Eye Irritation (OECD 405) Eye Irritation (OECD 405) Sensitization (OECD 406) Sensitization (OECD 406) Subchronic (OECD 408/411) Subchronic (OECD 408/411) Chronic (OECD 452) Chronic (OECD 452) Subchronic (OECD 408/411)->Chronic (OECD 452) Carcinogenicity (OECD 451/453) Carcinogenicity (OECD 451/453) Chronic (OECD 452)->Carcinogenicity (OECD 451/453) Genotoxicity Genotoxicity Repro/Devo Tox (OECD 414/416) Repro/Devo Tox (OECD 414/416) Neurotoxicity (OECD 424) Neurotoxicity (OECD 424) Test Substance Test Substance Test Substance->Oral (OECD 401) Test Substance->Dermal (OECD 402) Test Substance->Inhalation (OECD 403) Test Substance->Skin Irritation (OECD 404) Test Substance->Eye Irritation (OECD 405) Test Substance->Sensitization (OECD 406) Test Substance->Subchronic (OECD 408/411) Test Substance->Genotoxicity Test Substance->Repro/Devo Tox (OECD 414/416) Test Substance->Neurotoxicity (OECD 424)

Fig. 1: Generalized workflow for toxicological assessment of a chemical substance.

Signaling Pathways and Mechanisms of Toxicity

DEET

The neurotoxic effects of DEET, particularly at high doses, have been a subject of research. The primary proposed mechanisms involve the nervous system. In insects, DEET is known to inhibit the enzyme acetylcholinesterase (AChE).[19][20] This leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation and subsequent paralysis. Additionally, DEET has been shown to act on octopamine (B1677172) receptors in insects, which are involved in various physiological processes.[21][22]

In mammals, the neurotoxic potential of DEET is less pronounced and typically associated with high-level or improper exposure. Some studies suggest that DEET can also inhibit mammalian AChE, although to a lesser extent than in insects.[22] There is also evidence that DEET may affect ion channels, specifically sodium and potassium channels in neurons, which could contribute to neurological symptoms observed in cases of overexposure.[21][22]

DEET_Signaling_Pathway cluster_insect Insect Nervous System cluster_mammal Mammalian Nervous System (High Exposure) DEET_insect DEET AChE_insect Acetylcholinesterase (AChE) DEET_insect->AChE_insect Inhibition Octopamine_Receptor Octopamine Receptor DEET_insect->Octopamine_Receptor Modulation ACh_insect Acetylcholine (ACh) Accumulation AChE_insect->ACh_insect Neurotransmission_insect Disrupted Neurotransmission ACh_insect->Neurotransmission_insect Octopamine_Receptor->Neurotransmission_insect DEET_mammal DEET Ion_Channels Na+/K+ Channels DEET_mammal->Ion_Channels Blockage AChE_mammal Acetylcholinesterase (AChE) DEET_mammal->AChE_mammal Weak Inhibition Neurotransmission_mammal Altered Neuronal Excitability Ion_Channels->Neurotransmission_mammal AChE_mammal->Neurotransmission_mammal

Fig. 2: Proposed signaling pathways for DEET's neurotoxic effects.
This compound

The mechanism of action for this compound's repellency is believed to involve interaction with the olfactory system of insects.[6][23] It is hypothesized that this compound binds to odorant binding proteins (OBPs), interfering with the insect's ability to detect host cues.[24]

From a toxicological standpoint in mammals, this compound exhibits a favorable safety profile with low acute toxicity and no evidence of neurotoxicity at relevant exposure levels. The specific signaling pathways related to its low toxicity are not as extensively characterized as those for DEET, likely due to its lack of significant adverse effects in mammalian systems at typical exposure levels. Its low dermal absorption is a key factor contributing to its systemic safety.

Conclusion

Based on the available toxicological data, both this compound and DEET are effective insect repellents with established safety profiles when used according to label directions. However, a comparative analysis reveals some key differences:

  • Acute Toxicity: Both compounds have low acute toxicity.

  • Local Tolerance: this compound is generally considered to have a more favorable local tolerance profile, being non-irritating to the skin, whereas DEET can cause mild to moderate skin irritation.[5][6][7] Both are eye irritants.

  • Systemic Toxicity: In repeated dose studies, both substances have well-defined NOAELs. This compound has a high acute neurotoxicity NOAEL.

  • Carcinogenicity and Genotoxicity: Neither compound is considered to be carcinogenic or genotoxic.[1][5][6][9]

  • Reproductive and Developmental Toxicity: Neither this compound nor DEET has shown significant reproductive or developmental toxicity at doses relevant to human exposure.

For researchers and drug development professionals, this comparative guide underscores that while DEET has a long history of use, this compound presents a viable alternative with a particularly favorable profile regarding dermal irritation. The selection of either active ingredient for new product development should be based on a comprehensive risk assessment that considers the target population, intended use patterns, and desired product characteristics.

References

Icaridin and DEET: A Comparative Analysis of Skin Absorption Rates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the percutaneous absorption of two leading insect repellents, Icaridin and N,N-Diethyl-meta-toluamide (DEET), reveals significant differences in their skin permeation profiles. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a clear comparison of these two widely used active ingredients.

Extensive research, primarily through in vitro studies utilizing human skin models, demonstrates that this compound generally exhibits lower skin absorption compared to DEET. This difference is a critical consideration in the development of topical repellent formulations, impacting both efficacy and safety profiles.

Quantitative Comparison of Skin Permeation

In vitro studies using human epidermis have provided quantitative data on the permeation of this compound and DEET. The following table summarizes the cumulative transdermal permeation of both compounds over a 6-hour period, both when applied alone and in combination with the sunscreen agent oxybenzone.

CompoundApplication ConditionCumulative Permeation (%)
This compound Repellent aloneSignificantly lower than DEET
DEET Repellent alone0.5 - 25.7%
This compound Concurrent use with OxybenzoneNo significant change or suppression of permeation
DEET Concurrent use with OxybenzoneSynergistic enhancement of permeation

Data sourced from in vitro diffusion studies on human epidermis.[1][2][3][4][5][6][7]

These findings highlight that the concurrent application of DEET with certain sunscreen formulations can significantly increase its absorption into the skin, a synergistic effect not observed with this compound.[1][2][3] In fact, when used with oxybenzone, this compound's permeation was either unchanged or suppressed.[1][2][3]

Experimental Protocols

The quantitative data presented above are primarily derived from in vitro diffusion studies employing Franz diffusion cells. This methodology is a standard approach for assessing the percutaneous absorption of topical compounds.

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To measure the rate and extent of absorption of a topical substance (e.g., this compound or DEET) through a skin sample.

Materials and Methods:

  • Skin Preparation: Human epidermis, typically obtained from surgical discard, is used. The skin is carefully prepared to a specific thickness (e.g., 380 µm) to ensure consistency across experiments.[5][6]

  • Franz Diffusion Cell Assembly: The Franz diffusion cell consists of a donor chamber and a receptor chamber, with the prepared human skin membrane mounted between them.

  • Application of Test Substance: The insect repellent formulation (containing either this compound or DEET) is applied to the outer surface of the skin in the donor chamber.

  • Receptor Fluid: The receptor chamber is filled with a fluid (e.g., phosphate-buffered saline) that mimics physiological conditions and is maintained at a constant temperature (e.g., 37°C) to simulate body temperature.[5][6]

  • Sampling: At predetermined time intervals over a set duration (e.g., 6 hours), samples are withdrawn from the receptor fluid.[5][6]

  • Analysis: The concentration of the test substance (this compound or DEET) in the collected samples is quantified using analytical techniques such as High-Pressure Liquid Chromatography (HPLC).[3][5][6]

  • Data Calculation: The cumulative amount of the substance that has permeated the skin over time is calculated and expressed as a percentage of the applied dose.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro skin permeation study using a Franz diffusion cell.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Human Skin Sample Acquisition B Epidermis Separation and Preparation A->B C Mount Skin in Franz Diffusion Cell B->C D Apply Test Compound to Donor Chamber C->D E Fill Receptor Chamber with Fluid C->E F Maintain at 37°C E->F G Collect Samples from Receptor Fluid F->G H Quantify Compound Concentration (HPLC) G->H I Calculate Permeation Rate and Percentage H->I

In Vitro Skin Permeation Experimental Workflow

Conclusion

The available scientific evidence consistently indicates that this compound has a lower rate of percutaneous absorption than DEET. This distinction is particularly pronounced when these repellents are used in conjunction with sunscreen, where DEET absorption can be significantly enhanced. For researchers and professionals in drug development, these findings are crucial for formulating safer and more effective topical products for public health. The lower absorption profile of this compound suggests a potentially wider safety margin for prolonged or repeated use.

References

Icaridin and DEET: A Comparative Analysis of Olfactory Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the olfactory receptor binding characteristics of two widely used insect repellents, Icaridin and DEET. The information presented herein is supported by experimental data to facilitate a comprehensive understanding of their molecular mechanisms of action.

Quantitative Olfactory Receptor Binding Data

The interaction of this compound and DEET with insect olfactory proteins, including Odorant Binding Proteins (OBPs) and Odorant Receptors (ORs), has been quantified using various biophysical and electrophysiological techniques. The following tables summarize the available quantitative data.

Table 1: Binding Affinities for Anopheles gambiae Odorant Binding Protein 1 (AgamOBP1)
CompoundMethodDissociation Constant (Kd)Reference
DEETFluorescence Binding Assay31.3 µM[1]
This compoundIsothermal Titration Calorimetry (ITC)Site 1: 34 µM Site 2: 714 µM[2]

Note: A lower Kd value indicates a higher binding affinity.

Table 2: Electrophysiological Responses of Culex quinquefasciatus Odorant Receptor 136 (CquiOR136)
CompoundExperimental SystemResponseObservationReference
DEETXenopus oocytes expressing CquiOR136/CquiOrcoActivation (inward current)Elicits dose-dependent currents, indicating receptor activation.[3][4]
This compound (Pthis compound)Xenopus oocytes expressing CquiOR136/CquiOrcoActivation (inward current)Activates the receptor in a dose-dependent manner.[3][4][5]

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for the interpretation of the binding data. The following sections describe the methodologies employed in the cited studies.

Competitive Fluorescence Binding Assay

This assay is used to determine the binding affinity of a ligand to an OBP by measuring the displacement of a fluorescent probe.

  • Protein and Probe Preparation : A solution of the purified OBP (e.g., AgamOBP1) is prepared in a suitable buffer (e.g., Tris-HCl). A fluorescent probe, such as N-phenyl-1-naphthylamine (1-NPN), is added to the protein solution. The binding of 1-NPN to the hydrophobic pocket of the OBP results in an increase in fluorescence intensity.

  • Titration : The test compound (DEET or this compound) is incrementally added to the OBP-probe complex.

  • Fluorescence Measurement : After each addition of the test compound, the fluorescence intensity is measured using a fluorometer.

  • Data Analysis : The decrease in fluorescence, indicating the displacement of the probe by the test compound, is plotted against the concentration of the test compound. The dissociation constant (Kd) is then calculated from this competition curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Sample Preparation : A solution of the purified OBP is placed in the sample cell of the calorimeter, and a solution of the ligand (this compound) is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heat of dilution effects.

  • Titration : A series of small injections of the ligand solution are made into the protein solution while the temperature is kept constant.

  • Heat Measurement : The heat released or absorbed during the binding interaction after each injection is measured by the instrument.

  • Data Analysis : The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the Kd, n, and ΔH. For this compound's interaction with AgamOBP1, the data indicated two distinct binding sites.[2]

Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus oocytes

This electrophysiological technique is used to study the function of ion channels, such as insect ORs, expressed in a heterologous system.

  • Oocyte Preparation : Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular cell layer.

  • cRNA Injection : Complementary RNA (cRNA) encoding the OR of interest (e.g., CquiOR136) and its co-receptor (Orco) are co-injected into the oocytes. The oocytes are then incubated for several days to allow for protein expression and insertion into the cell membrane.

  • Electrophysiological Recording : An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is continuously perfused with a Ringer's solution.

  • Compound Application : Solutions of the test compounds (DEET and this compound) at various concentrations are perfused over the oocyte.

  • Data Acquisition and Analysis : The current responses elicited by the compounds are recorded. The amplitude of the current is plotted against the compound concentration to generate a dose-response curve, which provides information on the activation or inhibition of the receptor. Both DEET and this compound have been shown to activate the CquiOR136/CquiOrco complex.[3][4][5]

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

experimental_workflow cluster_protein_prep Protein/Receptor Preparation cluster_assays Binding & Functional Assays cluster_data Data Analysis P1 OBP Expression & Purification A1 Competitive Fluorescence Binding Assay P1->A1 A2 Isothermal Titration Calorimetry (ITC) P1->A2 P2 OR cRNA Synthesis P3 Xenopus Oocyte Injection P2->P3 A3 Two-Electrode Voltage Clamp (TEVC) P3->A3 D1 Binding Affinity (Kd) A1->D1 A2->D1 D2 Thermodynamic Parameters A2->D2 D3 Dose-Response Curves A3->D3

Experimental workflow for olfactory protein-ligand interaction analysis.

olfactory_signaling_pathway cluster_membrane Within Neuron Membrane Odorant Odorant (this compound/DEET) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding & Transport OR_complex Odorant Receptor Complex (ORx + Orco) OBP->OR_complex Ligand Delivery Ion_channel Ion Channel Opening OR_complex->Ion_channel Conformational Change Neuron_membrane Olfactory Sensory Neuron Membrane Depolarization Neuron Depolarization Ion_channel->Depolarization Cation Influx (Na+, Ca2+) Action_potential Action Potential to Brain Depolarization->Action_potential

Simplified signaling pathway of an insect olfactory receptor.

References

A Comparative Analysis of Icaridin and Clove Oil as Mosquito Repellents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the ongoing search for effective protection against vector-borne diseases, both synthetic and natural compounds are rigorously evaluated for their insect repellent properties. This guide provides a detailed comparison of Icaridin, a synthetic repellent, and clove oil, a natural alternative, with a focus on their efficacy, mechanisms of action, and the experimental basis for these findings. This analysis is intended for researchers, scientists, and professionals in drug development.

This compound, also known as Pthis compound, is a piperidine derivative developed in the 1980s.[1][2] It is recognized for its broad efficacy against a variety of insects and is recommended by the World Health Organization (WHO) as a safe and effective insect repellent.[1] Clove oil, derived from the clove plant (Syzygium aromaticum), has a long history of use in traditional medicine and as a natural pest control agent.[3][4][5] Its primary active component, eugenol, is responsible for its characteristic aroma and repellent and insecticidal properties.[4][6][7]

Mechanism of Action

This compound: this compound functions by interacting with the olfactory receptors of insects.[8] It effectively masks the chemical cues, such as carbon dioxide and lactic acid, that attract mosquitoes to their hosts.[8] Research suggests that this compound binds to specific odorant binding proteins (OBPs) and odorant receptors (ORs) in mosquitoes. For instance, in Anopheles gambiae, this compound has been shown to bind to the AgamOBP1, and in Culex quinquefascatus, a potential odorant receptor, CquiOR136•CquiOrco, has been identified as a target for both this compound and DEET.[9] By blocking these receptors, this compound creates a vapor barrier on the skin that deters mosquitoes from landing and biting.[2][10]

Clove Oil (Eugenol): The primary active ingredient in clove oil, eugenol (comprising 70-85% of the oil), acts as a neurotoxin to many insects.[4][7] It disrupts their nervous systems, which can lead to paralysis and death upon direct contact.[4] Eugenol is known to interfere with the function of octopamine receptors, which are crucial for neurotransmission in insects.[6] This disruption of cellular function contributes to its contact toxicity and repellent effects.[6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathways for this compound and a typical experimental workflow for evaluating repellent efficacy.

Icaridin_Signaling_Pathway cluster_mosquito Mosquito Olfactory System Odorant Host Odorants (e.g., CO2, Lactic Acid) OBP Odorant Binding Protein (OBP) Odorant->OBP Binds This compound This compound OR Odorant Receptor (OR) This compound->OR Blocks OBP->OR Transports Neuron Olfactory Receptor Neuron OR->Neuron Activates Brain Mosquito Brain Neuron->Brain Signal Transmission Behavior Host-Seeking Behavior Brain->Behavior Initiates

Caption: Proposed mechanism of this compound's repellent action.

Repellent_Efficacy_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis A Test Substance Preparation (this compound/Clove Oil Dilutions) C Application of Repellent (e.g., to human arm, membrane) A->C B Mosquito Rearing (e.g., Aedes aegypti) D Exposure to Mosquitoes (Cage Assay) B->D C->D E Observation & Data Collection (Landings, Bites) D->E F Calculate Repellency (%) E->F G Determine Complete Protection Time (CPT) E->G

Caption: General experimental workflow for repellent efficacy testing.

Quantitative Data Summary

The efficacy of this compound and clove oil has been evaluated in numerous studies. The following tables summarize key quantitative data from comparative and individual assessments.

Table 1: Comparative Spatial Repellency of this compound and Clove Oil against Aedes aegypti

Test SystemCompoundDosage for High Repellent EffectRepellency (%)Reference
Y-OlfactometerThis compound1 mg77[11][12]
Clove Oil6 mg85[11][12]
Double CageThis compound1 mgNot Specified[11][12]
Clove Oil60 mgNot Specified[11][12]
Double RoomThis compound150 mg79[11][12]
Clove Oil1,200 mg83[11][12]

Table 2: Efficacy of this compound at Different Concentrations

ConcentrationProtection TimeMosquito SpeciesReference
20%12 hours (against ticks)Not Specified[9]
20%Up to 14 hoursNot Specified[8]
10%3-5 hoursNot Specified[8]
7%~2.5 hoursCulex[9]

Table 3: Efficacy of Clove Oil and Eugenol

Compound/ConcentrationRepellency/Protection TimeMosquito SpeciesReference
10% Clove Oil100% repellency for up to 2 hoursAedes aegypti[4]
10% EugenolSimilar protection to 10% Clove OilAedes aegypti[13]
5% Cinnamon Oil (high in eugenol)Effective for up to 1 hourNot Specified[14]
5x Concentrated Clove Oil ExtractModerate repellencyCulex quinquefasciatus, Aedes aegypti[15]

Experimental Protocols

The evaluation of insect repellents relies on standardized bioassays. Below are detailed methodologies for key experiments cited in the literature.

Arm-in-Cage Assay

This is a common method for testing the efficacy of topical repellents.

  • Objective: To determine the Complete Protection Time (CPT), which is the time from application until the first confirmed mosquito bite.

  • Procedure:

    • A known concentration and volume of the repellent formulation are applied evenly to a defined area on a human volunteer's forearm.

    • The treated arm is then exposed to a cage containing a specific number of host-seeking female mosquitoes (e.g., Aedes aegypti).

    • The arm is exposed for a set duration (e.g., 3-5 minutes) at regular intervals (e.g., every 15-30 minutes).

    • The number of mosquitoes landing on and biting the treated skin is recorded.

    • The CPT is recorded as the time of the first bite.

  • Controls: A control arm treated with a placebo (e.g., the carrier solvent) is also tested to ensure mosquito biting avidity.

  • Standard Guidelines: Methodologies are often based on guidelines from the World Health Organization (WHO) or ASTM International (e.g., ASTM E951-94).[16][17]

Y-Tube Olfactometer Assay

This laboratory-based assay assesses the spatial repellency of a compound.

  • Objective: To determine if a substance can repel mosquitoes from a distance by disrupting their orientation towards an attractant.

  • Procedure:

    • A Y-shaped glass or plastic tube is used. Two arms of the Y receive different air streams.

    • One air stream passes over a source of attractant (e.g., human hand, CO2), while the other air stream passes over the attractant plus the repellent substance.

    • Mosquitoes are released at the base of the Y-tube.

    • The number of mosquitoes that fly upwind into each arm of the olfactometer is recorded over a specific period.

  • Data Analysis: A repellency percentage is calculated based on the distribution of mosquitoes in the two arms. A significant preference for the control arm indicates repellency.

Double Cage and Double Room Systems

These assays also evaluate spatial repellency in larger, more realistic settings.[11][12]

  • Objective: To assess the ability of a volatile repellent to prevent mosquito movement between two connected spaces.

  • Procedure:

    • Two cages or rooms are connected by a passage.

    • Mosquitoes are released into one cage/room.

    • The repellent is placed in the other cage/room, often with an attractant.

    • The number of mosquitoes that move from the release area to the treated area is counted after a set time.

  • Data Analysis: The reduction in mosquito passage in the presence of the repellent compared to a control is used to calculate spatial repellency.

Conclusion

Both this compound and clove oil demonstrate effective mosquito repellent properties. This compound, a synthetic compound, generally provides longer-lasting protection at lower concentrations compared to clove oil.[11][12][18] Its mechanism of action is well-characterized, involving the blockage of mosquito olfactory receptors. Clove oil, and its primary active component eugenol, acts as a neurotoxin to insects and can provide significant, albeit shorter-term, protection.[4][14] The choice between these repellents may depend on the desired duration of protection, user preference for synthetic versus natural products, and the specific insect vector. The experimental data underscores the importance of concentration and formulation in the efficacy of both repellents.

References

A Comparative Guide to Icaridin and DEET Concentrations in Insect Repellents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of Icaridin (also known as Pthis compound) and N,N-Diethyl-meta-toluamide (DEET) reveals that both are highly effective active ingredients in insect repellents.[1] Developed in the 1940s by the U.S. Army, DEET has long been considered the gold standard in topical repellents.[2] this compound, a synthetic compound derived from piperine (found in black pepper), was developed in the 1990s and has become a leading alternative, available in Europe and Australia since 1998 and approved for U.S. sale in 2005.[2][3] This guide provides a detailed comparison of their performance at various concentrations, supported by experimental data, for an audience of researchers and drug development professionals.

Mechanism of Action

While the precise molecular mechanisms are not fully elucidated, both this compound and DEET are believed to function by interfering with an insect's olfactory system.[1][2] They are thought to disrupt the function of odorant and ionotropic receptors in mosquitoes, which are essential for detecting human skin odors like lactic acid and carbon dioxide.[1][4] This disruption masks the chemical cues that attract insects, making it difficult for them to locate a host.[2][5][6] The repellents do not kill the insects but effectively prevent them from landing and biting.[2]

Quantitative Performance Data

The efficacy of a repellent is primarily determined by its concentration of the active ingredient, which directly influences the duration of protection.[3][7] Numerous laboratory and field studies have quantified the performance of this compound and DEET, with Complete Protection Time (CPT) being a key metric.

Table 1: Protection Time of this compound and DEET at Various Concentrations

Active IngredientConcentrationMean Protection Time (Hours)Key Findings & Citations
This compound 5%3 - 4 hoursProvides short-term protection.[8]
7%1 - 2 hoursEfficacy is comparable to 10% DEET.[7]
10%~4 - 6 hoursProtection duration can vary, with some studies showing up to 12 hours.[5][9] A lab study recorded 5.86 hours (351.5 min).[10]
20%8 - 14 hoursConsidered the optimal concentration.[5][8][9][11] A lab study recorded 6.84 hours (410.4 min) against Aedes aegypti.[10] Field studies show it performs equally well as 20% DEET.[12]
DEET 10%~2 hoursProvides basic, short-term protection.[5][8]
20-30%4 - 6 hours30% DEET protects for about 5 hours.[8] Maximum protection is achieved at 30%; higher concentrations primarily extend the duration.
>30%5+ hoursProtection time increases with concentration, but there is no significant additional benefit above 50%.[7][8] An 80% concentration provided 7 hours (420 min) of protection.[10]

Table 2: Comparative Efficacy in Head-to-Head Studies

Study FocusThis compound ConcentrationDEET ConcentrationResultsCitation
Aedes aegypti Protection20%20%20% this compound provided 410.4 minutes of protection compared to >380 minutes for 20% DEET.[10]
Field Study (Rainforest)19.2%35%Both formulations maintained >90% protection for 9 hours.[13]
Field Study (Cambodia)20%20%Both repellents performed equally well, providing >97% protection over 5 hours.[12]
Systematic ReviewVariousVariousA 2018 review of over 140 studies found no significant difference in overall performance.[9]

Experimental Protocols

The "Arm-in-Cage" (AIC) assay is a standard and widely used laboratory method for evaluating the efficacy of topical insect repellents.[14][15]

Detailed Protocol for Arm-in-Cage (AIC) Assay:

  • Subject Recruitment: Healthy human volunteers are recruited for the study. A defined area of skin on the forearm is marked for repellent application.[1]

  • Repellent Application: A standardized dose of the repellent formulation is applied evenly to the marked area of the skin. The volunteer's hand is protected by a glove that mosquitoes cannot penetrate.[16]

  • Mosquito Population: Test cages (e.g., 40x40x40 cm) are filled with a specified number (e.g., 200) of host-seeking, non-blood-fed female mosquitoes of a target species (Aedes, Culex, or Anopheles).[15]

  • Exposure: The volunteer inserts the treated forearm into the mosquito-infested cage for a specified period.[14]

  • Data Collection: The primary endpoint is the "Complete Protection Time" (CPT), defined as the time from application until the first confirmed mosquito bite (often defined as one bite followed by a second within a short interval).[15][17][18] Other metrics, such as the time to the first landing or probing, may also be recorded.[15]

  • Testing Intervals: The treated arm is exposed to the caged mosquitoes at regular intervals (e.g., every 30 or 60 minutes) for a total duration of up to eight hours or until the repellent fails.[15][18]

  • Controls: An untreated arm is typically used as a control to confirm that the test mosquitoes are actively host-seeking.[14]

  • Standardization: For product registration, protocols recommend using multiple volunteers (e.g., five to ten) and testing against at least three different mosquito genera to ensure robust data.[15]

Visualized Workflows and Relationships

G Figure 1: Arm-in-Cage Experimental Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase A Recruit Human Volunteers C Apply Standardized Dose of Repellent to Forearm A->C B Prepare Mosquito Cages (200 host-seeking females) D Insert Treated Arm into Cage B->D C->D E Observe for First Confirmed Bite (CPT) D->E F Repeat Exposure at Regular Intervals (e.g., 30 min) E->F No bite G Repellent Fails (Bite Confirmed) E->G Bite occurs F->D H Record Complete Protection Time (CPT) G->H I Analyze and Compare Data vs. Control H->I G Figure 2: Concentration vs. Protection Time Relationship cluster_this compound This compound cluster_deet DEET I_Low Low Conc. (e.g., 5-10%) I_Prot_Low Shorter Protection (e.g., 3-6 hours) I_Low->I_Prot_Low I_High Optimal Conc. (20%) I_Prot_High Longer Protection (e.g., 8-14 hours) I_High->I_Prot_High D_Low Low Conc. (e.g., 10%) D_Prot_Low Shorter Protection (e.g., ~2 hours) D_Low->D_Prot_Low D_Mid Mid Conc. (e.g., 30%) D_Prot_Mid Longer Protection (e.g., ~5 hours) D_Mid->D_Prot_Mid D_High High Conc. (>50%) D_Prot_High Plateau in Efficacy (No added benefit) D_High->D_Prot_High start Select Repellent Concentration start->I_Low start->I_High start->D_Low start->D_Mid start->D_High

References

A Comparative Field Guide to Icaridin and DEET Repellent Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the field study methodologies used to evaluate the efficacy of two leading insect repellents: Icaridin (Pthis compound) and DEET (N,N-Diethyl-meta-toluamide). Designed for researchers, scientists, and drug development professionals, this document outlines standard experimental protocols, presents comparative performance data, and visualizes key workflows to support the design and interpretation of future repellent studies.

Experimental Protocols

The evaluation of topical repellents like this compound and DEET relies on standardized laboratory and field methods to ensure data comparability and reliability. The World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA) provide guidelines for these studies.[1][2][3]

Laboratory-Based Efficacy Testing: The Arm-in-Cage (AIC) Method

The arm-in-cage (AIC) test is a standard laboratory method for assessing the complete protection time (CPT) of a topical repellent.[2][4]

Objective: To determine the duration a repellent provides complete protection from mosquito bites under controlled laboratory conditions.

Methodology:

  • Subject Recruitment: Healthy human volunteers are recruited for the study.

  • Repellent Application: A precise amount of the repellent formulation (e.g., 1 mL per 600 cm²) is applied evenly to a defined area of the volunteer's forearm.[4] The other hand is typically covered with a glove.

  • Mosquito Exposure: The treated forearm is inserted into a cage containing a standardized number of host-seeking female mosquitoes (e.g., 200) for a set duration (e.g., 3 minutes) at regular intervals (e.g., every 30 or 60 minutes).[2][4]

  • Endpoint Determination: The test continues until the first confirmed bite occurs, which is often defined as the first bite followed by a second bite within a 30-minute timeframe.[5] The time from application to the first confirmed bite is recorded as the CPT.

  • Control: An untreated forearm can be used as a control to measure biting pressure.

Field-Based Efficacy Testing: The Human Landing Catch (HLC) Method

The Human Landing Catch (HLC) method is the gold standard for assessing repellent efficacy in real-world settings.[2][6][7] It measures the ability of a repellent to prevent mosquitoes from landing and attempting to feed on a human subject.

Objective: To evaluate the protective efficacy of a repellent against wild mosquito populations in their natural habitat.

Methodology:

  • Site Selection: The study is conducted in an area with a known presence of the target mosquito species.

  • Subject and Repellent Application: Human volunteers apply a standardized dose of the repellent to exposed skin, typically the lower legs or forearms.

  • Mosquito Collection: Volunteers are positioned in the test area during peak mosquito activity times. As mosquitoes land on their exposed skin, they are collected using a mouth aspirator before they can bite.[6][7]

  • Data Recording: The number and species of collected mosquitoes are recorded for each time interval.

  • Control: A volunteer without repellent serves as a control to determine the natural biting rate of the local mosquito population.

  • Protective Efficacy (PE) Calculation: The PE is calculated by comparing the number of mosquitoes landing on the treated individual to the number landing on the untreated control.

Semi-Field Systems: A Bridge Between Lab and Field

To mitigate the risk of disease transmission to human volunteers during field trials, semi-field systems (SFS) have been developed.[8][9] These are large, enclosed structures that simulate a natural environment, allowing for the use of laboratory-reared, disease-free mosquitoes in a more realistic setting.[8][9] Studies have shown that results from semi-field evaluations are often comparable to those from full-field studies.[8][9]

Quantitative Data Summary

The following tables summarize the comparative efficacy of this compound and DEET from various field and laboratory studies.

Study ReferenceRepellent & ConcentrationMosquito SpeciesProtection Time / Efficacy
Frances et al. (2002)[10]19.2% this compoundAnopheles spp.>95% protection for only 1 hour
20% DEETAnopheles spp.Did not provide >95% protection
35% DEETAnopheles spp.>95% protection for only 1 hour
19.2% this compoundCulex annulirostris>95% protection for 5 hours
20% DEET & 35% DEETCulex annulirostris>95% protection for at least 7 hours
Badolo et al. (2004)[1]20% this compoundAnopheles gambiae9 hours of >95% protection
20% DEETAnopheles gambiae7 hours of >95% protection
Moore et al. (2018)[1]19.2% this compound & 35% DEETAedes, Anopheles, Culex>90% protection for 9 hours
9.3% this compoundAedes, Anopheles, CulexFell below 80% protection by hour 6
33% DEET & 19.2% this compoundAedes, Anopheles, Culex>90% bite protection at 12 hours
20% DEETAedes, Anopheles, CulexProtection fell to ~50% by 12 hours
Van Roey et al. (2014)[11]20% this compoundVarious (Cambodia)98.36% repellency
20% DEETVarious (Cambodia)98.60% repellency
10% this compoundVarious (Cambodia)95.36% repellency

Visualizing the Methodologies

The following diagrams illustrate the workflows of the key experimental protocols described above.

Arm_in_Cage_Workflow cluster_prep Preparation cluster_exposure Exposure & Data Collection cluster_analysis Analysis recruit Recruit Human Volunteers apply Apply Standardized Dose of Repellent to Forearm recruit->apply expose Insert Treated Arm into Cage with Mosquitoes apply->expose At regular intervals record Record Time to First Confirmed Bite expose->record cpt Determine Complete Protection Time (CPT) record->cpt

Arm-in-Cage (AIC) Experimental Workflow

Human_Landing_Catch_Workflow cluster_prep_field Preparation cluster_collection_field Data Collection cluster_analysis_field Analysis recruit_field Recruit & Position Volunteers in Field apply_field Apply Repellent to Exposed Skin recruit_field->apply_field collect Collect Landing Mosquitoes with Aspirator apply_field->collect During peak activity identify Identify & Count Mosquito Species collect->identify pe Calculate Protective Efficacy (PE) vs. Control identify->pe

Human Landing Catch (HLC) Experimental Workflow

Repellent_Comparison_Logic cluster_inputs Inputs cluster_methods Methodologies cluster_outputs Outputs This compound This compound lab Laboratory Studies (e.g., Arm-in-Cage) This compound->lab field Field Studies (e.g., Human Landing Catch) This compound->field deet DEET deet->lab deet->field cpt_out Complete Protection Time (CPT) lab->cpt_out safety Safety & Tolerability lab->safety pe_out Protective Efficacy (PE) field->pe_out field->safety

Logical Flow for Comparative Repellent Evaluation

References

Safety Operating Guide

Proper Disposal Procedures for Icaridin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like Icaridin are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of this compound, also known as Pthis compound, in a laboratory environment. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Disposal of Unused or Expired this compound

Unused or expired this compound is classified as chemical waste and must be disposed of in accordance with local, regional, national, and international regulations.

Step-by-Step Disposal Procedure:

  • Do Not Pour Down the Drain: this compound should never be disposed of by pouring it down the sink or into any water system. This can lead to environmental contamination.

  • Original Container: Whenever possible, keep the this compound in its original container with the label intact.

  • Waste Segregation: this compound waste should be segregated from other laboratory waste streams. Do not mix it with non-hazardous waste.

  • Hazardous Waste Collection: Transfer the container of unused this compound to a designated satellite accumulation area for hazardous chemical waste. This area should be clearly marked and secure.

  • Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Arrange for Pickup: Contact your institution's EHS or a certified hazardous waste disposal company to arrange for the collection and proper disposal of the this compound waste. These materials will typically be incinerated at a licensed facility.

Disposal of Empty this compound Containers

Empty containers that previously held this compound must also be handled as hazardous waste unless properly decontaminated.

Step-by-Step Disposal Procedure:

  • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., ethanol or isopropanol).

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous chemical waste. Do not pour the rinsate down the drain.

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, it is crucial to consult your local regulations and institutional policies, as some jurisdictions may still require the rinsed container to be managed as hazardous waste. Never reuse empty this compound containers for any other purpose.

This compound Spill Cleanup and Disposal

In the event of an this compound spill, immediate action is necessary to contain and clean up the material safely.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill and prevent it from spreading.

  • Absorb the Material: Carefully apply the absorbent material to the spill, working from the outside in.

  • Collect the Waste: Once the this compound is fully absorbed, use non-sparking tools to carefully scoop the contaminated material into a designated, sealable, and properly labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and a cloth or paper towels. The cleaning materials must also be disposed of as hazardous waste.

  • Dispose of Contaminated Materials: All materials used in the cleanup, including absorbent materials, gloves, and cleaning cloths, must be placed in the hazardous waste container.

  • Arrange for Pickup: Seal the container and move it to the satellite accumulation area for hazardous waste. Arrange for its collection by your EHS department or a certified waste disposal company.

Quantitative Toxicity and Environmental Fate Data

The following table summarizes key quantitative data regarding the toxicity and environmental impact of this compound.

ParameterTest OrganismResultGuideline Reference
Acute Oral Toxicity (LD50) Rat>2000 mg/kgOECD 401
Acute Dermal Toxicity (LD50) Rat>2000 mg/kgOECD 402
Acute Fish Toxicity (LC50) Rainbow Trout173 mg/L (96 hours)OECD 203
Acute Daphnia Toxicity (EC50) Daphnia magna>100 mg/L (48 hours)OECD 202
Ready Biodegradability N/AReadily BiodegradableOECD 301

Experimental Protocols

The toxicological and environmental fate data for this compound are typically generated following standardized methodologies, such as those published by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the likely protocols used for the key experiments cited.

Acute Oral Toxicity (based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance. A group of laboratory animals, typically rats, are administered a single dose of this compound via gavage. The animals are observed for a set period, usually 14 days, for signs of toxicity and mortality. The LD50 (Lethal Dose, 50%) is then calculated, which is the statistically estimated dose that would be fatal to 50% of the tested population.

Acute Dermal Toxicity (based on OECD Guideline 402)

This method determines the short-term toxic effects of a substance applied to the skin. A specified dose of this compound is applied to a shaved area of the skin of a group of animals, usually rats or rabbits. The application site is covered with a porous gauze dressing for a 24-hour exposure period. The animals are then observed for 14 days for signs of toxicity and mortality to determine the LD50.

Fish, Acute Toxicity Test (based on OECD Guideline 203)

This test assesses the acute lethal toxicity of a substance to freshwater fish. Fish, such as Rainbow Trout, are exposed to various concentrations of this compound in their water for a 96-hour period.[1] Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[1] The data are then used to calculate the LC50 (Lethal Concentration, 50%), which is the concentration of the chemical in water that is estimated to kill 50% of the fish population within the test period.[1]

Daphnia sp., Acute Immobilisation Test (based on OECD Guideline 202)

This test evaluates the acute toxicity of a substance to aquatic invertebrates. Daphnia magna, a small crustacean, are exposed to a range of concentrations of this compound for 48 hours.[2][3][4][5][6] The endpoint is the immobilization of the daphnids, which is defined as the inability to swim after gentle agitation.[2][4] The EC50 (Effective Concentration, 50%) is calculated, representing the concentration that immobilizes 50% of the daphnids.[3][4]

Ready Biodegradability (based on OECD Guideline 301)

This series of tests evaluates the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic conditions.[7][8][9][10] this compound is introduced into an aqueous medium containing microorganisms from a source like activated sludge.[7][9] The biodegradation is monitored over a 28-day period by measuring parameters such as the consumption of dissolved organic carbon or oxygen, or the production of carbon dioxide.[7][8][10] A substance is considered "readily biodegradable" if it meets specific degradation thresholds within a 10-day window during the test.[9][10]

This compound Disposal Decision Workflow

IcaridinDisposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type unused Unused/Expired this compound waste_type->unused Unused Product empty_container Empty Container waste_type->empty_container Empty Container spill_debris Spill Debris waste_type->spill_debris Spill Debris collect_unused Collect in Labeled Hazardous Waste Container unused->collect_unused triple_rinse Triple Rinse Container empty_container->triple_rinse collect_spill Collect in Labeled Hazardous Waste Container spill_debris->collect_spill saa Store in Satellite Accumulation Area collect_unused->saa rinsate Collect Rinsate as Hazardous Waste triple_rinse->rinsate rinsed_container Dispose of Rinsed Container (per local regulations) triple_rinse->rinsed_container collect_spill->saa rinsate->saa disposal Arrange for Professional Hazardous Waste Disposal saa->disposal

Caption: A flowchart outlining the decision-making process for the proper disposal of different types of this compound waste in a laboratory setting.

References

Comprehensive Safety and Handling Guide for Icaridin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols and logistical information for the handling and disposal of Icaridin in a research and development setting. The following procedural guidance is intended to ensure the safety of laboratory personnel and compliance with standard safety practices.

Hazard Identification and Classification

This compound, also known as Pthis compound, is a synthetic compound used as an insect repellent. While generally considered safe for topical application in consumer products, concentrated forms used in laboratory settings require careful handling due to potential hazards.[1][2] The primary hazards associated with this compound are summarized below.

Hazard ClassificationGHS PictogramHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 Exclamation MarkH302: Harmful if swallowed.[3]
Serious Eye Irritation (Category 2)GHS07 Exclamation MarkH319: Causes serious eye irritation.[3][4][5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure during the handling of this compound. The following equipment should be worn based on the specific procedures and risk assessment.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles / Face ShieldWear tightly fitting chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[4][5] A full-face shield may be necessary for splash-prone procedures.[6]
Hands Chemical-Resistant GlovesWear compatible, chemical-resistant gloves (e.g., PVC).[3][6] Do not use leather or fabric gloves.[7] For extended tasks, consider wearing a light pair of disposable gloves underneath outer gloves.[7] Wash the outside of gloves before removal.[7]
Body Protective Clothing / Lab CoatWear a lab coat or chemical-protective clothing.[3][6] For tasks with a high risk of spills or splashes, impervious or fire/flame-resistant clothing should be considered.[4][7]
Respiratory Respirator (if required)General exhaust ventilation is typically adequate.[6] If ventilation is poor, if exposure limits are exceeded, or if you are experiencing respiratory irritation, use a NIOSH/MSHA or European Standard EN 149 approved full-face respirator.[3][4][6]
Feet Closed-Toe ShoesWear unlined, chemical-resistant boots or closed-toe shoes.[8] Pant legs should be worn over boots to prevent chemicals from entering.[8]

Operational and Disposal Plans

Adherence to proper operational and disposal protocols is essential for laboratory safety and environmental protection.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[6][9] A mechanical exhaust system may be required.[3]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[3]

Handling and Storage Protocol
  • Pre-Handling:

    • Read and understand the Safety Data Sheet (SDS) for this compound.[7]

    • Inspect all PPE for integrity before use.[7]

    • Ensure all containers are properly labeled and check for leaks.[6]

  • During Handling:

    • Avoid all direct contact with skin, eyes, and clothing.[3]

    • Do not eat, drink, or smoke in the handling area.[3]

    • Keep containers securely sealed when not in use.[6]

    • Avoid breathing vapors or mists.[4]

    • Keep away from sources of ignition such as open flames or sparks.[6][9]

  • Storage:

    • Store in a cool, dry, well-ventilated area.[6][9]

    • Keep containers tightly closed.[3]

    • Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[6][10]

Emergency First Aid Measures
  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[4][5] Remove contact lenses if present and easy to do so.[3][11] If eye irritation persists, seek medical attention.[3][5][11]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected skin area with soap and water.[4][10] If irritation develops and persists, get medical attention.[10]

  • Ingestion: Rinse mouth with water.[3][10] Call a poison control center or physician for treatment advice.[3] Ingestion may cause irritation, nausea, vomiting, and diarrhea.[6]

  • Inhalation: Move the person to fresh air.[4][10] If symptoms develop or persist, call a physician.[10]

Spill and Disposal Plan
  • Spill Response:

    • Ventilate the affected area.[3]

    • Remove all sources of ignition.[4]

    • Contain the spill using an inert, absorbent material like sand or clay.[9]

    • Collect the absorbed material and place it in a suitable, closed container for disposal.[3][9]

    • Clean the contaminated area thoroughly.[3]

  • Waste Disposal:

    • This compound and its residues are considered household hazardous waste and must be disposed of accordingly.[12]

    • Dispose of contents and containers in accordance with all local, state, and federal regulations.[3][9]

    • Do not pour waste down the drain or into waterways.[12][13]

    • Do not reuse empty containers for any other purpose.[9][14]

Quantitative Data: Physical and Chemical Properties

PropertyValue
Molecular Formula C12H23NO3
Molecular Mass 229.3 g/mol [6]
Appearance Clear, colorless to brownish liquid[6]
Odor Nearly odorless[6]
Flash Point 78 °F[6]
Density 1.07 g/cm³ at 20°C[6]
Solubility in Water 8.6 g/L at 20°C[6]
Vapor Pressure 3.4 x 10⁻⁴ Hpa at 20°C[6]
Occupational Exposure Limits No data available[4]

Procedural Workflow for Handling this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response A Review Safety Data Sheet (SDS) B Verify Engineering Controls (Ventilation, Eyewash Station) A->B C Inspect & Don Personal Protective Equipment (PPE) B->C D Dispense this compound in Ventilated Area C->D Proceed to Handling E Perform Experimental Work D->E F Store Securely in a Cool, Dry Place E->F K Spill Response: Contain, Absorb, Collect E->K If Spill Occurs L Exposure Response: Follow First Aid Protocols E->L If Exposure Occurs G Decontaminate Work Surfaces F->G Proceed to Cleanup H Dispose of Waste in Labeled Hazardous Waste Container G->H I Remove & Clean/Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Icaridin
Reactant of Route 2
Reactant of Route 2
Icaridin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.